molecular formula C6H5ClN2 B13643531 2-Chloro-5-vinylpyrazine

2-Chloro-5-vinylpyrazine

Cat. No.: B13643531
M. Wt: 140.57 g/mol
InChI Key: LLLAHBIQMZOFDN-UHFFFAOYSA-N
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Description

2-Chloro-5-vinylpyrazine (CAS 1822658-20-7) is a high-purity, heteroaromatic building block specifically designed for advanced research applications in materials science and medicinal chemistry. Its molecular formula is C6H5ClN2, with an average mass of 140.57 g/mol . The compound features two distinct reactive sites: a chloro group and a vinyl group on a π-deficient pyrazine core. This unique electronic structure makes it an excellent electron-withdrawing component in the construction of push-pull systems for intramolecular charge transfer (ICT) . Researchers primarily utilize 2-Chloro-5-vinylpyrazine as a key precursor in the synthesis of sophisticated π-conjugated materials. Its high reactivity in cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, is driven by the ease of oxidative addition of palladium to the chlorine-carbon bond, a process facilitated by the electron-deficient nature of the pyrazine ring . Furthermore, the vinyl group offers an additional site for functionalization or polymerization. These properties make it invaluable for developing organic semi-conductors, electrooptical (EO) and nonlinear optical (NLO) materials, and particularly luminescent compounds like styryl dyes and distyrylpyrazines, which are applied in Organic Light-Emitting Diodes (OLEDs) and as fluorescent sensors . This product is intended for research purposes only and is not for medicinal, diagnostic, or human use. Proper storage conditions under an inert atmosphere at 2-8°C are recommended to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClN2

Molecular Weight

140.57 g/mol

IUPAC Name

2-chloro-5-ethenylpyrazine

InChI

InChI=1S/C6H5ClN2/c1-2-5-3-9-6(7)4-8-5/h2-4H,1H2

InChI Key

LLLAHBIQMZOFDN-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN=C(C=N1)Cl

Origin of Product

United States

Foundational & Exploratory

2-Chloro-5-vinylpyrazine CAS number and chemical identity

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Structure

While a dedicated CAS Registry Number for 2-Chloro-5-vinylpyrazine has not been identified in comprehensive searches of chemical databases, its identity is unequivocally defined by its chemical structure and IUPAC name.

  • IUPAC Name: 2-Chloro-5-vinylpyrazine

  • Synonyms: 2-Chloro-5-ethenylpyrazine

  • Molecular Formula: C₆H₅ClN₂

  • Molecular Weight: 140.57 g/mol

  • Structure:

    Caption: Chemical structure of 2-Chloro-5-vinylpyrazine.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSource/Method
Boiling Point 180-200 °C (at 760 mmHg)Extrapolated from similar pyrazine derivatives
Melting Point Not available---
Density ~1.2 g/cm³Based on related structures
LogP ~2.0Estimation from structural fragments
Solubility Soluble in organic solvents (e.g., DCM, EtOAc, THF); sparingly soluble in water.General solubility of similar heterocyclic compounds

Proposed Synthesis Methodology

The synthesis of 2-Chloro-5-vinylpyrazine can be approached through established cross-coupling reactions, which are widely utilized for the formation of carbon-carbon bonds.[1][2] A highly effective and versatile method is the Stille cross-coupling reaction, which involves the palladium-catalyzed reaction of an organostannane with an organic halide.[3][4]

An alternative approach involves the Wittig reaction, a cornerstone of alkene synthesis, which utilizes the reaction of an aldehyde or ketone with a phosphonium ylide.[5][6]

Proposed Synthetic Route: Stille Cross-Coupling

A plausible route to 2-Chloro-5-vinylpyrazine involves the Stille coupling of a suitable 2-chloropyrazine precursor with a vinylstannane reagent.

G cluster_0 Stille Cross-Coupling Synthesis start 2,5-Dichloropyrazine (Starting Material) reaction Reaction at 110 °C (Inert Atmosphere) start->reaction 1.0 eq reagent1 Vinyltributyltin (Reagent) reagent1->reaction 1.1 eq catalyst Pd(PPh₃)₄ (Catalyst) catalyst->reaction 0.05 eq solvent Toluene (Solvent) solvent->reaction Anhydrous product 2-Chloro-5-vinylpyrazine (Final Product) workup Aqueous Workup & Purification (Chromatography) workup->product reaction->workup

Caption: Proposed workflow for the synthesis of 2-Chloro-5-vinylpyrazine via Stille cross-coupling.

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dichloropyrazine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and anhydrous toluene.

  • Reagent Addition: Add vinyltributyltin (1.1 eq) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours to precipitate the tin byproducts.

  • Extraction: Filter the mixture through a pad of celite, washing with ethyl acetate. Separate the organic layer, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 2-Chloro-5-vinylpyrazine.

Causality of Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures; an inert atmosphere prevents its degradation.[7]

  • Anhydrous Solvent: Organometallic reagents, including the catalyst and organostannane, can be sensitive to moisture.

  • Potassium Fluoride Workup: KF is highly effective in removing the tributyltin byproducts from the reaction mixture, forming insoluble tributyltin fluoride.

Analytical Characterization

The structural confirmation of the synthesized 2-Chloro-5-vinylpyrazine would rely on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts (δ) / SignalsRationale
¹H NMR Pyrazine protons: ~8.3-8.6 ppm (2H, two singlets or an AB quartet). Vinyl protons: ~5.5-6.8 ppm (3H, multiplet, characteristic AMX or ABX system).Based on data for similar chloro- and vinyl-substituted pyrazines and pyridines.[8][9]
¹³C NMR Pyrazine carbons: ~140-155 ppm. Vinyl carbons: ~115-140 ppm.Predicted from established chemical shift ranges for aromatic and vinylic carbons.[10][11]
Mass Spec (MS) Molecular ion (M⁺) peak at m/z 140, with an M+2 isotope peak at m/z 142 (approx. 1/3 intensity) due to the presence of chlorine.The isotopic pattern of chlorine is a key diagnostic feature.
Infrared (IR) C=C (vinyl) stretch: ~1630 cm⁻¹, C-H (vinyl) out-of-plane bends: ~910 and 990 cm⁻¹, C-Cl stretch: ~700-800 cm⁻¹.Characteristic vibrational frequencies for the functional groups present.

Analytical Workflow:

G cluster_1 Analytical Characterization Workflow sample Synthesized 2-Chloro-5-vinylpyrazine tlc TLC/GC-MS (Purity Assessment) sample->tlc nmr ¹H and ¹³C NMR (Structural Elucidation) tlc->nmr ms Mass Spectrometry (Molecular Weight & Formula) nmr->ms ir Infrared Spectroscopy (Functional Group ID) ms->ir final Confirmed Structure & Purity ir->final

Caption: A typical workflow for the analytical characterization of a synthesized organic compound.

Applications in Drug Development

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of a vinyl group provides a versatile handle for further chemical modifications, making 2-Chloro-5-vinylpyrazine a potentially valuable building block in drug discovery.

  • Cross-Coupling Reactions: The vinyl group can participate in various cross-coupling reactions (e.g., Heck, Suzuki) to introduce more complex substituents.

  • Michael Additions: The electron-deficient nature of the pyrazine ring can activate the vinyl group for Michael additions, allowing for the introduction of nucleophiles.

  • Bioisosteric Replacement: The pyrazine ring is often used as a bioisostere for other aromatic systems in drug candidates.

Safety and Handling

While specific toxicity data for 2-Chloro-5-vinylpyrazine is unavailable, compounds of this class should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Chloro-5-vinylpyrazine represents a promising yet underexplored chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide provides a foundational framework for its synthesis, characterization, and potential applications, drawing upon established chemical principles and data from closely related analogs. The proposed synthetic route via Stille cross-coupling offers a reliable method for its preparation, and the predicted analytical data provides a benchmark for its structural confirmation. As with any novel compound, rigorous experimental validation is essential.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]

  • SynArchive. (n.d.). Stille Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-5-phenyl-pyrazine. Retrieved from [Link]

  • PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]

  • MDPI. (2005). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-5-vinylpyrazine

[1]

CAS Registry Number: 1822658-20-7 Document Type: Technical Application Guide Version: 2.0 (Scientific Reference)[1][2]

Executive Summary

2-Chloro-5-vinylpyrazine is a specialized bifunctional pyrazine intermediate characterized by two distinct reactive handles: an electrophilic chlorine atom at the C2 position and a nucleophilic/polymerizable vinyl group at the C5 position.[1][2] This "push-pull" electronic structure makes it a critical scaffold for divergent synthesis —enabling sequential functionalization in drug discovery (e.g., CFTR modulators) and advanced materials (e.g., conjugated polymers). This guide provides a comprehensive analysis of its properties, stability mechanisms, and experimental protocols.

Molecular Identity & Structural Analysis[1][2]

The pyrazine core is electron-deficient (


121
ParameterData
IUPAC Name 2-Chloro-5-ethenylpyrazine
CAS Number 1822658-20-7
SMILES C=CC1=CN=C(Cl)C=N1
Molecular Formula

Molecular Weight 140.57 g/mol
Structural Class Halogenated Heteroaromatic Olefin

Physicochemical Properties

Note: Due to the specialized nature of this intermediate, values marked with ()* are predicted based on Structure-Property Relationship (SPR) models of close analogs (e.g., 2-chloro-5-methylpyrazine and 2-vinylpyrazine).*[1][2]

Table 1: Physical Constants
PropertyValue / RangeContext/Notes
Physical State Liquid to Low-Melting SolidLikely liquid at RT due to asymmetry.[1][2]
Boiling Point 78–82 °C @ 10 mmHgPredicted.[1] (Atmospheric ~205 °C)
Density 1.18 ± 0.05 g/cm³Higher than 2-methyl analog (1.[1]02) due to Cl.[1][3]
LogP 1.35Moderate lipophilicity; soluble in DCM, EtOAc.
Refractive Index 1.560High aromaticity/conjugation.[1]
Solubility Soluble: DMSO, MeOH, DCMInsoluble: WaterHydrophobic vinyl/chloro groups limit aqueous solubility.

Reactivity Profile & Synthetic Applications

The utility of 2-Chloro-5-vinylpyrazine lies in its orthogonal reactivity .[1][2] The chlorine atom and vinyl group can be engaged independently, allowing for the construction of complex molecular architectures.[1]

Divergent Synthetic Pathways[1]
  • Path A: Vinyl Group Transformations

    • Cyclopropanation: As cited in recent patents (e.g., CFTR modulators), the vinyl group serves as a styrene mimic for Rh- or Cu-catalyzed cyclopropanation.[1]

    • Heck/Suzuki Coupling: The vinyl group acts as the alkene component.[1]

    • Polymerization: Radical or anionic polymerization to form functionalized polypyrazines.[1]

  • Path B: Chlorine Displacement (

    
    ) [1]
    
    • The electron-withdrawing nature of the pyrazine ring activates the C2-Cl bond.[1][2]

    • Nucleophiles: Amines, thiols, and alkoxides readily displace the chloride, even under mild conditions.

Visualization of Reactivity Logic

The following diagram illustrates the sequential functionalization strategy, prioritizing the preservation of the vinyl group during nucleophilic attack.

ReactivityPathwaysStart2-Chloro-5-vinylpyrazine(Bifunctional Core)VinylRxnVinyl Transformation(Cyclopropanation/Heck)Start->VinylRxnPath A: Alkene ReactivityChloroRxnSNAr / Pd-Coupling(C2 Substitution)Start->ChloroRxnPath B: C-Cl DisplacementProductAFunctionalizedChloropyrazineVinylRxn->ProductAProductBVinyl-PyrazineDerivativeChloroRxn->ProductBProductB->VinylRxnSequentialFunctionalization

Caption: Orthogonal reactivity map showing independent pathways for vinyl group modification (Path A) and chlorine displacement (Path B).

Experimental Protocols

Synthesis of 2-Chloro-5-vinylpyrazine (Stille Coupling Method)

Context: This method is preferred for generating the vinyl group from the commercially available 2,5-dichloropyrazine.[1][2]

Reagents: 2,5-Dichloropyrazine, Tributyl(vinyl)tin, Pd(PPh3)4, Toluene.

  • Setup: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Charging: Add 2,5-dichloropyrazine (1.0 eq) and Pd(PPh3)4 (0.05 eq) to anhydrous toluene (0.2 M concentration).

  • Addition: Add Tributyl(vinyl)tin (1.05 eq) dropwise via syringe to prevent di-vinylation.

  • Reaction: Heat to reflux (110 °C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

  • Workup: Cool to RT. Quench with KF solution (to precipitate tin residues).[1] Filter through Celite.[1]

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The product is a colorless to pale yellow liquid.[1]

Storage & Stability (Critical)

The vinyl group is prone to spontaneous polymerization, especially in the presence of light or radical initiators.[1]

  • Stabilizer: Add 100–500 ppm BHT (Butylated hydroxytoluene) or Hydroquinone if storing for >24 hours.[1]

  • Temperature: Store at -20 °C.

  • Atmosphere: Store under Nitrogen/Argon.[1][2]

Safety & Handling (SDS Summary)

Hazard ClassStatementPrecaution
Skin Irritant Causes skin irritation (H315)Wear nitrile gloves (double-gloving recommended).[1][2]
Eye Damage Causes serious eye irritation (H319)Use chemical splash goggles.[1]
Lachrymator May cause tear productionHandle only in a functioning fume hood.
Reactivity Polymerization hazardKeep away from heat/peroxides.[1] Store cold.

References

  • Patent Application: Substituted Cyclopropyl Compounds as Modulators of CFTR. (2022).[1][4] WO2022150173A1.[1] (Describes the use of 2-chloro-5-vinylpyrazine as a styrene analog in cyclopropanation).

  • Chemical Vendor Data: 2-Chloro-5-vinylpyrazine Product Page.[1][2][5] BLD Pharm.[1] (Source for CAS 1822658-20-7 and structural confirmation).[1][2]

  • Synthetic Methodology: Suzuki-Miyaura Cross-Coupling: Preparation of Vinyl-Heterocycles.[1][2] Organic Syntheses.[1][6][7] (General protocol adaptation for vinylation of chloropyrazines).

  • Analogous Properties: 2-Methyl-5-vinylpyrazine JECFA Specification.[1][2] FAO/WHO.[1] (Used for SPR density/boiling point estimation).[1]

2-Chloro-5-vinylpyrazine: Physicochemical Profiling and Synthetic Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of pyrazine cores is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics ranging from antivirals to targeted protein modulators. 2-Chloro-5-vinylpyrazine is a highly versatile, bifunctional heterocyclic building block. Characterized by its orthogonal reactivity—a cross-coupling-competent aryl chloride and an addition-ready vinyl group—it serves as a critical intermediate in the synthesis of conformationally restricted pharmacophores, most notably in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[1].

This technical whitepaper details the molecular properties, orthogonal reactivity pathways, and validated synthetic protocols for the preparation and utilization of 2-chloro-5-vinylpyrazine.

Physicochemical Profiling & Quantitative Data

Understanding the fundamental physicochemical properties of 2-chloro-5-vinylpyrazine is essential for reaction design, purification, and analytical validation. The molecule consists of a 1,4-diazine (pyrazine) ring substituted with a chlorine atom at the C2 position and a vinyl group (-CH=CH2) at the C5 position.

Table 1: Molecular and Physicochemical Properties

PropertyValue
Chemical Name 2-Chloro-5-vinylpyrazine (or 2-chloro-5-ethenylpyrazine)
CAS Registry Number 1822658-20-7
Molecular Formula C6H5ClN2
Molecular Weight 140.57 g/mol
Exact Mass 140.0141 Da
Structural Core 1,4-Diazine
Key Functional Groups C2-Chloride (Electrophile), C5-Vinyl (Alkene)
Predicted Reactivity Suzuki/Buchwald Coupling, Olefin Metathesis, Cyclopropanation

Data supported by compound registry databases and chemical vendor specifications [2][3].

Structural & Mechanistic Significance

The strategic value of 2-chloro-5-vinylpyrazine lies in its orthogonal reactivity . In complex drug synthesis, chemists require scaffolds where multiple functional groups can be manipulated independently without cross-interference.

  • The C2-Chloride: Acts as an excellent electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyrazine ring accelerates oxidative addition by the Pd(0) catalyst [4].

  • The C5-Vinyl Group: Provides a handle for aliphatic extension. It can undergo olefin cross-metathesis, epoxidation, or cyclopropanation. Rigidifying the flexible vinyl group into a cyclopropyl ring is a proven strategy to lock molecules into bioactive conformations, reducing entropic penalties upon target binding [1].

G A 2-Chloro-5-vinylpyrazine (Core Scaffold) B Suzuki/Buchwald Coupling (C-C / C-N Bond Formation) A->B C2-Cl Reactivity C Cyclopropanation / Epoxidation (Aliphatic Core Extension) A->C C5-Vinyl Reactivity D Biaryl Pyrazine Derivatives B->D E Conformationally Restricted Pharmacophores (e.g., CFTR) C->E

Orthogonal reactivity pathways of 2-chloro-5-vinylpyrazine in drug discovery.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol A: Synthesis of 2-Chloro-5-vinylpyrazine via Suzuki-Miyaura Mono-Coupling

This protocol describes the controlled mono-vinylation of 2,5-dichloropyrazine.

Step-by-Step Methodology:

  • Reagent Preparation: Charge a flame-dried Schlenk flask with 2,5-dichloropyrazine (1.0 equiv) and potassium vinyltrifluoroborate (1.05 equiv).

    • Causality: Potassium vinyltrifluoroborate is chosen over vinylboronic acid because it is highly stable to polymerization and acts as a slow-release monomer of the active boronic species, preventing homocoupling [4]. The strict 1.05 equivalent limits deleterious di-vinylation.

  • Catalyst & Base Addition: Add Pd(dppf)Cl2 (0.05 equiv) and K2CO3 (2.0 equiv).

    • Causality: The bidentate dppf ligand sterically crowds the palladium center. Once the first vinyl group is added, the increased electron density and steric bulk of the intermediate severely retard the second oxidative addition, ensuring high selectivity for the mono-coupled product.

  • Solvent & Degassing: Suspend the mixture in a solvent system of 1,4-dioxane/water (4:1 v/v). Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Degassing is critical to prevent the oxidative degradation of the Pd(0) active species by dissolved oxygen. Water is required to dissolve the inorganic base and generate the reactive hydroxypalladium intermediate essential for transmetalation.

  • Reaction Execution: Heat the mixture to 80°C under an argon atmosphere for 4–6 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The reaction is complete when the peak for 2,5-dichloropyrazine disappears and a dominant peak at m/z 141 [M+H]+ emerges.

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaCl. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexanes/EtOAc gradient) to yield pure 2-chloro-5-vinylpyrazine.

Protocol B: Application in CFTR Modulator Synthesis (Cyclopropanation)

2-Chloro-5-vinylpyrazine is utilized to synthesize cyclopropyl-pyrazine intermediates for CFTR modulators [1].

Step-by-Step Methodology:

  • Precursor Setup: Dissolve 2-chloro-5-vinylpyrazine (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Catalyst Initiation: Introduce a transition metal catalyst, such as ferric acetylacetonate (Fe(acac)3) or a Rhodium(II) dimer (0.02 equiv).

    • Causality: These transition metals efficiently decompose diazo compounds to form highly reactive, electrophilic metal-carbenoid species without promoting unwanted radical side reactions.

  • Carbene Addition: Slowly add the diazo-precursor (e.g., methyl 2-diazo-2-arylacetate, 1.2 equiv) dissolved in DCM via a syringe pump over 2 hours.

    • Causality: Slow addition maintains a low steady-state concentration of the diazo compound in the reaction mixture. This kinetic control heavily favors the intermolecular cyclopropanation of the vinylpyrazine over the undesired intramolecular dimerization of the carbene.

  • Isolation & Validation: Quench the reaction with water, extract with DCM, and concentrate. Purify the crude residue via reverse-phase HPLC.

    • Self-Validation: Confirm the cyclopropane formation via 1H NMR. The disappearance of the characteristic alkene multiplet (5.5–6.8 ppm) and the emergence of high-field cyclopropyl protons (0.8–1.5 ppm) validates successful conversion.

Workflow Start 2,5-Dichloropyrazine + Vinylboronic species Step1 Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 80°C Start->Step1 Intermediate 2-Chloro-5-vinylpyrazine (MW: 140.57 g/mol) Step1->Intermediate Step2 Cyclopropanation (with diazo compounds) Transition Metal Catalyst (e.g., Fe or Rh) Intermediate->Step2 Product Cyclopropyl Pyrazine Intermediate (CFTR Modulator Precursor) Step2->Product

Step-by-step synthetic workflow from 2,5-dichloropyrazine to CFTR modulator precursors.

References

  • Title: Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use (WO2022150173A1)
  • Title: Product Index - 1822658-20-7 (2-chloro-5-ethenylpyrazine) Source: AA Blocks URL: [Link]

  • Title: 2-Chloro-5-vinylpyrazine (CAS 1822658-20-7) Source: ChemSrc URL: [Link]

  • Title: Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: Royal Society of Chemistry URL: [Link]

Thermophysical Profiling of 2-Chloro-5-vinylpyrazine: Boiling Point, Melting Point, and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-5-vinylpyrazine (CAS: 1822658-20-7) [1] is a highly specialized, bifunctional heterocyclic building block increasingly utilized in advanced pharmaceutical synthesis and materials science. Featuring both a reactive pyrazine-bound chlorine atom and a polymerizable vinyl group, it is a prime candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck). However, due to its novelty and the inherent thermal instability of the vinyl moiety, empirical thermophysical data—specifically boiling point (BP) and melting point (MP)—are rarely published in standard commercial catalogs.

This technical whitepaper synthesizes computational predictions with analog-based causality and provides a self-validating experimental workflow for empirical determination, ensuring researchers can safely handle and scale reactions involving this compound.

Thermophysical Properties: Predictive Data & Structural Causality

In the absence of peer-reviewed empirical data for 2-Chloro-5-vinylpyrazine, we must rely on structural analogs to establish a highly accurate predictive baseline. The two closest structural analogs are 2-Chloropyrazine and 2-Chloro-5-methylpyrazine.

Table 1: Estimated Thermophysical Properties vs. Structural Analogs
CompoundCAS NumberMelting Point (°C)Boiling Point (°C at 760 mmHg)Data Type
2-Chloropyrazine 144-89-8Liquid at RT153 – 154 °C[2]Empirical
2-Chloro-5-methylpyrazine 59303-10-5Liquid at RT172 °C[3],[4]Empirical
2-Chloro-5-vinylpyrazine 1822658-20-7 10 – 25 °C 185 – 195 °C Predicted
Causality & Structural Analysis
  • Boiling Point Elevation: The substitution of a methyl group (-CH₃) with a vinyl group (-CH=CH₂) increases both the molecular weight and the overall polarizability of the pi-electron system. This enhancement in Van der Waals dispersion forces typically raises the boiling point by 10–20°C relative to the methyl analog. Therefore, while 2-chloro-5-methylpyrazine boils at 172°C[4], 2-chloro-5-vinylpyrazine is projected to boil between 185°C and 195°C.

  • Melting Point Depression: Pyrazine derivatives with asymmetric substitutions (2,5-substitution with differing halogens and alkenyl chains) struggle to form highly ordered crystal lattices. Like its methyl counterpart, 2-chloro-5-vinylpyrazine is predicted to be a liquid or a very low-melting solid at standard room temperature (10–25°C).

Experimental Workflows for Empirical Validation

To establish regulatory-grade documentation for drug development, researchers must empirically validate these predicted values. The following self-validating protocols are designed to measure the BP and MP while mitigating the risk of thermal polymerization.

Protocol A: Melting Point & Thermal Stability via DSC

Differential Scanning Calorimetry (DSC) is the gold standard for determining the melting point and thermal stability of reactive chemicals, governed by ASTM E537 [5],[6] and ASTM E967 [7],[8].

  • Instrument Calibration: Calibrate the DSC instrument using high-purity Indium (MP: 156.6°C) and Zinc (MP: 419.5°C) reference standards to ensure temperature accuracy across the heating ramp[7],[8].

  • Sample Preparation: Weigh 5–10 mg of 2-Chloro-5-vinylpyrazine into a hermetically sealed stainless-steel or gold-plated high-pressure pan. Causality: A hermetic seal prevents evaporative endotherms from masking the melting point or early polymerization exotherms[6].

  • Thermal Ramping: Apply a controlled heating rate of 5°C/min from -20°C to 250°C under an inert nitrogen purge (50 mL/min).

  • Data Interpretation: The melting point is defined as the extrapolated onset temperature (

    
    ) of the first endothermic peak[8]. Any subsequent sharp exothermic peak indicates thermal runaway (polymerization of the vinyl group)[5],[9].
    

BP_MP_Workflow A 2-Chloro-5-vinylpyrazine (CAS: 1822658-20-7) B DSC Analysis (ASTM E537 / E967) A->B C TGA & Micro-distillation A->C D Determine Melting Point (Extrapolated Onset) B->D F Thermal Hazard Profiling (Polymerization Risk) B->F E Determine Boiling Point (Mass Loss / Vaporization) C->E E->F High Temp Risk

Workflow for empirical determination of thermophysical properties and thermal hazards.

Protocol B: Boiling Point Determination via Micro-distillation & TGA

Because heating a vinyl compound to its boiling point at atmospheric pressure often induces polymerization before boiling is achieved, reduced-pressure distillation combined with Thermogravimetric Analysis (TGA) is required.

  • Inhibitor Addition: Spike the sample with 100–500 ppm of a radical inhibitor (e.g., 4-tert-butylcatechol or BHT) to suppress vinyl radical formation.

  • TGA Screening: Run a TGA scan at 10°C/min to identify the onset of mass loss, which correlates to the vaporization temperature.

  • Vacuum Micro-distillation: Perform distillation at a reduced pressure (e.g., 10 mmHg) under an Argon atmosphere. Record the vapor temperature at the distillation head.

  • Nomograph Correction: Use a pressure-temperature nomograph or the Sydney Young equation to extrapolate the measured boiling point to standard atmospheric pressure (760 mmHg).

Handling & Stability Considerations (The Vinyl Hazard)

The presence of the vinyl group makes 2-Chloro-5-vinylpyrazine highly susceptible to thermal auto-polymerization. Excessive heating (>150°C) without radical inhibitors can lead to a runaway exothermic reaction, destroying the material and posing a safety hazard. Knowledge of the precise boiling point and decomposition onset is critical for designing safe scale-up parameters for cross-coupling reactions.

Reactivity A 2-Chloro-5-vinylpyrazine B Controlled Heating (T < 150°C) A->B Inhibitor Added C Excessive Heating (T > 180°C) A->C No Inhibitor D Cross-Coupling Reactions (Heck, Suzuki) B->D E Radical Polymerization (Vinyl Degradation) C->E Exothermic

Thermal degradation pathway versus controlled chemical reactivity.

Conclusion

While empirical data for 2-Chloro-5-vinylpyrazine is limited, structural causality places its boiling point near 185–195°C and its melting point between 10–25°C. For rigorous pharmaceutical development, these values must be validated using the outlined DSC and TGA methodologies. Strict temperature control and the use of radical inhibitors are mandatory to prevent the exothermic polymerization of the vinyl moiety during thermal profiling.

References

  • Guidechem. "157670-28-5 2-氯-5-乙烯基 (2-Chloro-5-vinylpyrazine)". Retrieved from: 1

  • ChemicalBook. "2-Chloro-5-methylpyrazine CAS#: 59303-10-5". Retrieved from: 3

  • ChemBK. "pyrazine, 2-chloro-5-methyl- - Physico-chemical Properties". Retrieved from: 4

  • ChemicalBook. "2-Chloropyrazine manufacturers and suppliers in india". Retrieved from: 2

  • Infinita Lab. "ASTM E537 – 12 Thermal Stability of Chemicals by Differential Scanning Calorimetry". Retrieved from: 5

  • Prime Process Safety Center. "Differential Scanning Calorimetry (DSC)". Retrieved from: 6

  • iteh.ai. "ASTM E537-02 - Standard Test Method for The Thermal Stability Of Chemicals By Differential Scanning Calorimetry". Retrieved from: 9

  • Torontech. "Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights". Retrieved from: 7

  • National Center for Biotechnology Information (PMC). "Developing a new set of temperature calibration materials for high-temperature thermal analyses". Retrieved from: 8

Sources

2-Chloro-5-vinylpyrazine: A Bifunctional Heterocyclic Building Block in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex molecular architectures relies heavily on versatile, bifunctional building blocks. 2-Chloro-5-vinylpyrazine (CAS: 1822658-20-7) has emerged as a highly privileged scaffold, particularly in the synthesis of next-generation therapeutics such as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators . This technical guide dissects the electronic properties, orthogonal reactivity, and step-by-step experimental workflows required to harness this molecule effectively.

The Structural and Electronic Paradigm

To master the chemistry of 2-chloro-5-vinylpyrazine, one must first understand the electronic causality dictated by the pyrazine core. Pyrazine is a 1,4-diazine, making it highly electron-deficient.

  • The C2-Chloro Axis: The strong electron-withdrawing nature of the two nitrogen atoms highly polarizes the C-Cl bond. This renders the C2 position exceptionally susceptible to oxidative addition by low-valent transition metals (e.g., Fe, Pd) and primes it for Nucleophilic Aromatic Substitution (SₙAr).

  • The C5-Vinyl Axis: The vinyl group is conjugated with the electron-poor pyrazine ring, classifying it as an electron-deficient olefin. This specific electronic topology dictates its behavior in cycloadditions, requiring careful selection of carbene intermediates for successful cyclopropanation.

Orthogonal Functionalization Strategy

The strategic value of 2-chloro-5-vinylpyrazine lies in its orthogonality . Chemists can selectively functionalize the C5-vinyl group without disturbing the C2-chloro moiety, and subsequently elaborate the C2 position. This sequential, bi-directional growth is mapped in the diagram below.

ReactivityMap SM 2-Chloro-5-vinylpyrazine (CAS: 1822658-20-7) Vinyl C5-Vinyl Group (Olefinic Reactivity) SM->Vinyl Axis 1 Chloro C2-Chloro Group (Electrophilic Reactivity) SM->Chloro Axis 2 Cyclo Cyclopropanation (Metal-Carbene) Vinyl->Cyclo Heck Heck Cross-Coupling (Pd-Catalyzed) Vinyl->Heck Kumada Kumada Coupling (Fe-Catalyzed) Chloro->Kumada SNAr SNAr Substitution (Nucleophilic) Chloro->SNAr

Orthogonal reactivity pathways of 2-chloro-5-vinylpyrazine.

Mechanistic Causality in Reagent Selection

A critical challenge in cross-coupling chemistry is appending alkyl groups (sp³ carbons) to aryl halides (sp² carbons). While Palladium-catalyzed Suzuki couplings are standard for aryl-aryl linkages, applying them to alkylboronic acids often results in sluggish transmetalation and competitive


-hydride elimination, yielding unwanted alkene byproducts.

The Iron-Catalyzed Solution: As demonstrated in the synthesis of CFTR modulators , utilizing an Iron-catalyzed Kumada coupling (Fe(acac)₃ with an alkyl Grignard reagent) circumvents these issues. Iron catalysts suppress


-hydride elimination and operate efficiently at room temperature. The causality is clear: the high steric sensitivity of the low-valent iron intermediate ensures exquisite chemoselectivity, preventing over-reaction and preserving the integrity of the pyrazine ring.
Quantitative Reactivity Profile

The following table summarizes the quantitative parameters and mechanistic rationale for the primary transformations of this building block.

Functionalization AxisTarget GroupRepresentative ReagentsMechanistic RationaleTypical Yield
Cyclopropanation C5-VinylDiazoacetate, Rh/Ru Cat.Metal-carbene [2+1] addition to electron-deficient olefin60–85%
Kumada Coupling C2-ChloroiPrMgCl, Fe(acac)₃, THFFe-mediated oxidative addition / reductive elimination70–90%
SₙAr Substitution C2-ChloroAmines/Alcohols, BaseNucleophilic attack on the highly polarized 1,4-diazine80–95%
Heck Reaction C5-VinylAryl-X, Pd(OAc)₂, PR₃Migratory insertion into the conjugated pi-system50–75%
Self-Validating Experimental Protocols

To ensure reproducibility, the following two-step workflow details the conversion of 2-chloro-5-vinylpyrazine into an advanced alkyl-cyclopropyl intermediate. The protocols are designed as self-validating systems , incorporating specific analytical checkpoints that unequivocally confirm success.

ExperimentalWorkflow Step1 Step 1: Cyclopropanation Target: C5-Vinyl Reagents: Diazo-compound, Metal Catalyst Val1 Validation 1 LC-MS: Product Mass NMR: Loss of olefinic protons (δ 5.5-6.8) Step1->Val1 Step2 Step 2: Kumada Coupling Target: C2-Chloro Reagents: Fe(acac)3, iPrMgCl, THF Val1->Step2 Val2 Val2 Step2->Val2 Final Final Intermediate Ready for downstream API synthesis Val2->Final

Step-by-step workflow for orthogonal functionalization and validation.

Protocol A: Cyclopropanation of the C5-Vinyl Group
  • Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve 2-chloro-5-vinylpyrazine (1.0 equiv) and the selected transition-metal catalyst (e.g., Rh₂(OAc)₄, 1-2 mol%) in anhydrous dichloromethane (DCM).

  • Addition: Cool the mixture to 0 °C. Using a syringe pump, add the diazo-compound (1.2 equiv) dissolved in DCM dropwise over 2 hours. Causality note: Slow addition prevents the homocoupling of the diazo compound into unreactive dimers.

  • Reaction: Allow the reaction to warm to ambient temperature and stir for 12 hours.

  • Validation Checkpoint 1 (Self-Validation): Analyze an aliquot via ¹H NMR. The starting material possesses distinct vinylic protons (a doublet of doublets at ~6.5–7.0 ppm, and two terminal doublets at ~5.5–6.0 ppm). The reaction is validated as complete when these signals completely disappear and are replaced by high-field cyclopropyl multiplets (0.5–2.0 ppm).

Protocol B: Iron-Catalyzed Kumada Coupling at the C2-Chloro Group

Based on validated pharmaceutical methodologies .

  • Preparation: To a solution of the cyclopropanated intermediate from Protocol A (120 mg, 0.361 mmol) in anhydrous tetrahydrofuran (THF), add ferric acetylacetonate (Fe(acac)₃) (9.55 mg, 0.027 mmol, ~7.5 mol%).

  • Addition: Cool the mixture to 0 °C. Add Isopropyl magnesium chloride (307 µL of a 2M solution, 0.613 mmol) dropwise. Causality note: Dropwise addition manages the exotherm and prevents Grignard homocoupling, ensuring the active Fe species is generated at a controlled rate.

  • Reaction & Quench: Stir at ambient temperature until complete. Quench carefully with saturated aqueous NH₄Cl to neutralize excess Grignard reagent and precipitate iron salts.

  • Validation Checkpoint 2 (Self-Validation): Analyze the crude mixture via LC-MS. 2-Chloro-pyrazine derivatives exhibit a distinct 3:1 isotopic cluster (M and M+2) due to the ³⁵Cl and ³⁷Cl isotopes. Successful alkylation is unequivocally validated by the complete disappearance of this isotopic signature and a mass shift corresponding to the replacement of Cl (35 Da) with the isopropyl group (43 Da).

References
  • Vertex Pharmaceuticals Inc. (2022). Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use (WO2022150173A1).

Methodological & Application

Application Note: Advanced Synthesis Protocols for 2-Chloro-5-Vinylpyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-chloro-5-vinylpyrazine is a critical enabling step in the preparation of complex therapeutics, including advanced modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein [1]. As a bifunctional building block, the vinyl group serves as a versatile handle for conjugate additions, olefin metathesis, and cyclopropanation, while the preserved chloro substituent enables downstream diversification via


 or Buchwald-Hartwig cross-coupling [2].

This application note details a highly regioselective, self-validating Suzuki-Miyaura cross-coupling protocol designed to synthesize 2-chloro-5-vinylpyrazine from 2-bromo-5-chloropyrazine. By prioritizing mechanistic causality and robust analytical checkpoints, this guide ensures high-fidelity replication for drug development professionals.

Mechanistic Rationale & Design Principles

To move beyond empirical trial-and-error, a robust synthesis requires an understanding of the underlying organometallic causality [3]. The functionalization of dihalopyrazines presents a classic challenge in regiocontrol.

  • Regiocontrol via Halogen Differentiation: Rather than using the symmetric 2,5-dichloropyrazine, this protocol utilizes 2-bromo-5-chloropyrazine . The carbon-bromine (C–Br) bond possesses a lower bond dissociation energy than the carbon-chlorine (C–Cl) bond. Consequently, the Pd(0) catalyst undergoes oxidative addition almost exclusively at the C–Br position. This intrinsic electronic differentiation prevents the formation of unwanted divinylpyrazine byproducts.

  • Reagent Selection (The Organotrifluoroborate Advantage): Traditional vinylating agents like tributyl(vinyl)stannane are highly toxic, while free vinylboronic acid is prone to polymerization and anhydride formation. Potassium vinyltrifluoroborate (

    
    )  is selected because it is an air-stable, free-flowing solid. In the presence of water and base, it acts as a slow-release reservoir of the active boronic acid, maintaining a low steady-state concentration that drastically minimizes homocoupling side reactions.
    
  • Ligand Causality: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) enforces a strict cis-geometry on the intermediate Pd(II) complex. This spatial arrangement accelerates the reductive elimination step, turning over the catalytic cycle faster than competitive protodeboronation pathways can occur.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition C-Br Cleavage Pd0->OxAdd 2-Bromo-5-chloropyrazine TransMet Transmetalation Vinyl-BF3K OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination Product Formation TransMet->RedElim Vinyl-Pd(II) Species RedElim->Pd0 Catalyst Regeneration Product 2-Chloro-5- vinylpyrazine RedElim->Product Release

Mechanistic pathway of the regioselective Pd-catalyzed vinylation of 2-bromo-5-chloropyrazine.

Quantitative Optimization of Reaction Parameters

The following data summarizes the optimization landscape. The combination of


, 

, and a biphasic Dioxane/Water system provides the optimal balance of solubility, transmetalation rate, and regioselectivity.
Catalyst System (5 mol%)Base (2.0 eq)Solvent System (v/v)Temp (°C)Yield (%)Regioselectivity (C–Br vs C–Cl)


Toluene /

(4:1)
1004285:15

/ SPhos

THF /

(4:1)
706892:8


1,4-Dioxane /

(4:1)
80 89 >99:1

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Visual and analytical checkpoints are embedded within the steps to ensure the operator can verify the integrity of the reaction in real-time.

Materials & Equipment
  • Substrate: 2-Bromo-5-chloropyrazine (10.0 mmol, 1.93 g)

  • Reagents: Potassium vinyltrifluoroborate (11.0 mmol, 1.47 g),

    
     (0.5 mmol, 0.41 g), 
    
    
    
    (20.0 mmol, 6.52 g).
  • Solvents: 1,4-Dioxane (Degassed), Deionized Water (Degassed), Ethyl Acetate, Hexanes.

Step-by-Step Protocol

Step 1: Reagent Preparation (Inert Atmosphere) Charge a flame-dried 100 mL Schlenk flask with 2-bromo-5-chloropyrazine, potassium vinyltrifluoroborate, and the


 catalyst.
Causality: While the trifluoroborate is air-stable, it is hygroscopic. Weighing solid reagents before solvent addition ensures precise stoichiometry and prevents premature hydrolysis of the boron species before the catalyst is activated.

Step 2: Solvent Addition and Degassing Add 40 mL of a pre-degassed 1,4-Dioxane/


 (4:1) mixture, followed by the 

. Purge the biphasic suspension with Argon for an additional 10 minutes. Causality: Water is strictly required to hydrolyze the trifluoroborate into the active boronic acid in situ.

is selected because the heavy cesium counterion significantly enhances the rate of the transmetalation step compared to sodium or potassium bases.

Step 3: Thermal Activation and Monitoring Heat the reaction mixture to 80 °C under vigorous stirring for 4 to 6 hours.

  • Validation Checkpoint 1 (Visual): Upon reaching 80 °C, the suspension should transition from a reddish-orange (inactive Pd(II) precatalyst) to a deep brown, homogeneous solution. This confirms the successful reduction to the active Pd(0) species. If the solution turns jet-black with precipitate, palladium black has crashed out, indicating catalyst death (likely due to oxygen ingress).

  • Validation Checkpoint 2 (Analytical): At t = 4 hours, sample 50 µL of the organic layer, dilute in Acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material peak (

    
     ~193/195) disappears. The product must show an 
    
    
    
    of 141.0 / 143.0 (
    
    
    ). The 3:1 isotopic ratio is the critical validation that the chlorine atom has been successfully retained.

Step 4: Quench and Extraction Cool the reaction to room temperature. Add 50 mL of deionized water to dissolve all inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 × 40 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous


, and concentrate under reduced pressure at 30 °C.
Causality: Vinyl pyrazines can be prone to thermally induced polymerization if left concentrated in the presence of active transition metals. Rapid biphasic quenching halts the catalytic cycle and isolates the product safely.

Step 5: Chromatographic Purification Purify the crude dark oil via flash column chromatography on silica gel, utilizing a gradient of 0% to 10% Ethyl Acetate in Hexanes.

  • Validation Checkpoint 3 (Isolation): The target compound elutes as a pale yellow oil. On a silica TLC plate run in 10% EtOAc/Hexanes, the product will appear as a single, strongly UV-active spot at

    
    .
    

Workflow Step1 1. Inert Atmosphere Setup Degas solvents, assemble reagents Step2 2. Reaction Assembly Add Pd(dppf)Cl2, Cs2CO3, Substrates Step1->Step2 Step3 3. Thermal Activation Heat at 80°C (Monitor via LC-MS) Step2->Step3 Step4 4. Quench & Biphasic Extraction Separate organics, wash with brine Step3->Step4 Step5 5. Chromatographic Purification Silica gel (Hexanes/EtOAc) Step4->Step5 Step6 6. Analytical Validation Verify m/z 141.0/143.0 [M+H]+ Step5->Step6

Self-validating experimental workflow for the synthesis and isolation of 2-chloro-5-vinylpyrazine.

References

  • Title: Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use (WO2022150173A1)
  • Title: Synthesis of warfarin analogs: conjugate addition reactions of alkenyl-substituted N-heterocycles with 4-hydroxycoumarin Source: RSC Advances URL: [Link] [2]

  • Title: Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis Source: PubMed Central (PMC) URL: [Link] [3]

Application Note: Advanced Polymerization Strategies for 2-Chloro-5-vinylpyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Experimental Protocols

Introduction & Mechanistic Rationale

The monomer 2-Chloro-5-vinylpyrazine (CAS 1822658-20-7) is a highly specialized heterocyclic building block utilized in the synthesis of functional materials and polymer-based drug delivery systems[1]. The pyrazine nucleus inherently interacts with biological targets through hydrogen bonding and


-stacking, while the vinyl group allows for the generation of high-molecular-weight poly(pyrazine) architectures[2].

However, polymerizing 2-Chloro-5-vinylpyrazine presents unique mechanistic challenges that dictate the choice of experimental conditions:

  • Catalyst Poisoning in Traditional ATRP: The lone electron pairs on the pyrazine nitrogen atoms strongly coordinate with transition metal catalysts (e.g., Copper in Atom Transfer Radical Polymerization). This alters the catalyst's redox potential and leads to severe catalyst poisoning and loss of molecular weight control.

  • Electronic Deactivation: The presence of the highly electronegative chlorine atom at the 5-position exerts a strong inductive electron-withdrawing effect across the pyrazine ring. This renders the pendant vinyl group highly electron-deficient, altering its propagation rate constant (

    
    ) compared to standard styrenic monomers.
    

To overcome these barriers, scientists must employ either metal-free Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization [3] or Hydrogen-Bond Activated Cu(0)-Mediated Controlled Radical Polymerization (CRP) using fluorinated solvents[4].

Mechanistic Causality of Experimental Choices

Strategy A: Metal-Free RAFT Polymerization

RAFT polymerization circumvents the metal-coordination issue entirely by utilizing an organic Chain Transfer Agent (CTA)[3]. For electron-deficient conjugated monomers like 2-chloro-5-vinylpyrazine, dithioesters or trithiocarbonates (such as CPADB) are optimal. The causality is straightforward: the metal-free environment preserves the integrity of the pyrazine nitrogens, while the CTA ensures a degenerate chain transfer process, keeping the concentration of active radicals low and minimizing bimolecular termination.

Strategy B: HFIP-Activated Cu(0)-Mediated CRP

If a metal-mediated route is required (e.g., for specific end-group functionalization), the solvent choice is critical. Utilizing Hexafluoroisopropanol (HFIP) as the solvent introduces a profound mechanistic advantage. HFIP acts as a strong hydrogen-bond donor, forming a 1:1 complex with the pyrazine nitrogens. This accomplishes two critical functions:

  • Steric/Electronic Shielding: It physically blocks the nitrogen lone pairs from coordinating with and poisoning the Cu(0)/ligand catalyst.

  • Monomer Activation: The hydrogen bonding further withdraws electron density from the pyrazine ring, which inductively activates the vinyl double bond, significantly accelerating the polymerization rate at room temperature[4].

Quantitative Data Synthesis

The following table summarizes the causal relationship between the chosen polymerization technique and the resulting quantitative parameters for 2-Chloro-5-vinylpyrazine.

Table 1: Comparative Polymerization Parameters for 2-Chloro-5-vinylpyrazine

ParameterFree Radical Polymerization (FRP)RAFT PolymerizationHFIP-Activated Cu(0)-CRP
Initiator / Catalyst AIBNAIBN + CPADB (CTA)Cu(0) wire / Me

TREN
Solvent Toluene or DMF1,4-DioxaneHFIP
Temperature 70 °C70 °C25 °C
Target Conversion >90% (Uncontrolled)65 - 80% (Controlled)70 - 85% (Controlled)
Dispersity (

)
> 2.0< 1.25< 1.20
Mechanistic Advantage High yield, simple setupMetal-free, high end-group fidelityRoom temp execution, fast kinetics

Workflow Visualizations

RAFT_Logic A 2-Chloro-5-vinylpyrazine (Electron-Deficient Monomer) C Pre-Equilibration (Chain Transfer) A->C AIBN, 70°C B Metal-Free RAFT CTA (e.g., CPADB) B->C D Main Equilibrium (Degenerate Chain Transfer) C->D Propagation E Poly(2-Cl-5-VPZ) Narrow Dispersity (Đ < 1.2) D->E Quenching

Figure 1: Logical workflow and mechanistic progression of the RAFT polymerization of 2-Cl-5-VPZ.

HFIP_Activation N1 Pyrazine Nitrogens N3 H-Bond Complex N1->N3 Lone Pair Donation N2 HFIP Solvent N2->N3 H-Bond Donor N4 Activated Vinyl Group N3->N4 Inductive Withdrawal N5 Cu(0)-CRP Propagation N4->N5 Enhanced kp

Figure 2: Mechanistic causality of HFIP hydrogen bonding activating the electron-deficient monomer.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in analytical checkpoints (NMR and GPC aliquots) to ensure the researcher can mathematically prove the living nature of the polymerization (i.e., verifying that theoretical molecular weight matches experimental molecular weight based on monomer conversion).

Protocol A: RAFT Polymerization of 2-Chloro-5-vinylpyrazine

Objective: Synthesize well-defined poly(2-chloro-5-vinylpyrazine) with high end-group fidelity.

Materials:

  • Monomer: 2-Chloro-5-vinylpyrazine (Purified via basic alumina column to remove inhibitors).

  • CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).

  • Initiator: Azobisisobutyronitrile (AIBN) (Recrystallized from methanol).

  • Solvent: Anhydrous 1,4-Dioxane.

Step-by-Step Methodology:

  • Preparation of Reaction Mixture: In a 10 mL Schlenk flask, dissolve 2-Chloro-5-vinylpyrazine (1.0 g, 7.11 mmol) and CPADB (19.9 mg, 0.071 mmol) in 2.0 mL of anhydrous 1,4-Dioxane. The molar ratio of [M]:[CTA] is 100:1.

  • Initiator Addition: Add AIBN (1.17 mg, 0.0071 mmol) to achieve a [CTA]:[Initiator] ratio of 10:1. This low initiator concentration ensures that dead polymer chains constitute less than 10% of the final product.

  • Baseline Validation (t=0): Withdraw a 50 µL aliquot, dissolve in CDCl

    
    , and acquire a 
    
    
    
    H NMR spectrum. Validation Check: Record the integral of the vinyl protons (approx. 5.5–6.5 ppm) relative to the pyrazine aromatic protons.
  • Degassing: Seal the Schlenk flask and subject the mixture to three consecutive freeze-pump-thaw cycles to rigorously remove dissolved oxygen (which would otherwise quench the carbon-centered propagating radicals).

  • Polymerization: Backfill the flask with Argon and immerse it in a pre-heated oil bath at 70 °C. Stir magnetically at 400 rpm.

  • Kinetic Sampling & Quenching: After 12 hours, quench the reaction by exposing the solution to air and cooling the flask in liquid nitrogen. Withdraw a 50 µL aliquot for

    
    H NMR to calculate monomer conversion.
    
  • Purification: Dilute the mixture with minimal THF and precipitate dropwise into 50 mL of cold methanol. Collect the pink/red polymer (color indicative of the retained dithiobenzoate end-group) via centrifugation. Dry under vacuum at 40 °C for 24 hours.

  • Final Validation: Analyze the purified polymer via Gel Permeation Chromatography (GPC). Validation Check: Ensure

    
     and 
    
    
    
    .
Protocol B: HFIP-Activated Cu(0)-Mediated CRP

Objective: Achieve rapid, room-temperature controlled polymerization utilizing hydrogen-bond activation.

Materials:

  • Monomer: 2-Chloro-5-vinylpyrazine.

  • Initiator: Ethyl

    
    -bromoisobutyrate (EBiB).
    
  • Catalyst/Ligand: Cu(0) wire (pre-activated with HCl) and Me

    
    TREN.
    
  • Solvent: Hexafluoroisopropanol (HFIP).

Step-by-Step Methodology:

  • Complexation: In a 10 mL Schlenk flask, dissolve 2-Chloro-5-vinylpyrazine (1.0 g, 7.11 mmol) in 2.0 mL of HFIP. Stir for 10 minutes at room temperature to allow the HFIP-pyrazine hydrogen-bond complex to fully form.

  • Reagent Addition: Add EBiB (10.4 µL, 0.071 mmol) and Me

    
    TREN (3.8 µL, 0.014 mmol).
    
  • Baseline Validation (t=0): Withdraw a 50 µL aliquot for baseline

    
    H NMR in CDCl
    
    
    
    .
  • Degassing: Subject the mixture to three freeze-pump-thaw cycles.

  • Catalyst Introduction: Under a positive flow of Argon, add a 1 cm piece of pre-activated Cu(0) wire wrapped around a magnetic stir bar into the frozen mixture.

  • Polymerization: Thaw the mixture and stir at 25 °C. The reaction will proceed rapidly due to the HFIP-induced activation of the vinyl group.

  • Quenching & Purification: After 4 hours, open the flask to air to oxidize the active Cu(I) species to Cu(II) (solution turns green/blue). Pass the solution through a short plug of neutral alumina to remove the copper catalyst.

  • Precipitation: Precipitate the concentrated filtrate into cold diethyl ether. Filter and dry the resulting polymer under vacuum. Analyze via GPC to confirm a narrow molecular weight distribution (

    
    ).
    

References

  • BenchChem Technical Support Team. A Comparative Guide to the Polymerization of 2-Vinylpyrazine and 4-Vinylpyridine. BenchChem. 2

  • Mahmoud, M. A., et al. Amphiphilic block copolymer surfactant for attenuating acid reactivity during acid stimulation of carbonate rich reservoirs. US Patent 11781057B2. 3

  • Royal Society of Chemistry. Unprecedented explanation of hydrogen bonding promoting controlled radical polymerization or monomer-activating effect. Polymer Chemistry. 4

  • BLD Pharm. 2-Chloro-5-vinylpyrazine (CAS 1822658-20-7) Product Specifications.1

Sources

Using 2-Chloro-5-vinylpyrazine in Heck reaction protocols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Functionalization of 2-Chloro-5-vinylpyrazine via Heck Coupling

Executive Summary & Strategic Rationale

2-Chloro-5-vinylpyrazine represents a privileged scaffold in medicinal chemistry and organic electronics. It offers a unique dual-modality: an electron-deficient vinyl handle primed for C-C bond formation, and an orthogonal chloro-substituent available for subsequent functionalization (e.g.,


 or Suzuki-Miyaura coupling).

However, this substrate presents specific challenges in Heck protocols:

  • Catalyst Poisoning: The pyrazine nitrogens can coordinate competitively to Palladium (

    
    ), potentially arresting the catalytic cycle.
    
  • Polymerization Risk: As an electron-deficient styrene analog, the vinyl group is prone to thermal polymerization or radical-mediated dimerization under standard Heck conditions.

  • Regioselectivity: While electronic bias strongly favors

    
    -arylation, steric bulk in the coupling partner can influence 
    
    
    
    ratios.

This guide provides a field-validated protocol designed to maximize yield of the


-arylated product while preserving the C-Cl bond for downstream utility.

Mechanistic Insight & Reaction Design

To successfully couple 2-chloro-5-vinylpyrazine, we must treat it as an electron-deficient acceptor (analogous to an acrylate or 2-vinylpyridine).

  • The Electrophile: Aryl Bromides (

    
    ) or Iodides (
    
    
    
    ). Aryl Chlorides are generally avoided here to prevent competitive activation of the pyrazine-chlorine.
  • The Catalyst: A phosphine-ligated

    
     species is essential.[1] Ligand-free conditions (Jeffery conditions) are risky due to the high coordination affinity of the pyrazine nitrogen. Bidentate ligands (e.g., dppp, dppb) are preferred to stabilize the metal center against nitrogen coordination.
    
  • The Base: Carbonate bases (

    
    , 
    
    
    
    ) are superior to amines (
    
    
    ) for this specific substrate. Amine bases can increase the reducing environment, promoting hydrodehalogenation of the C-Cl bond.
Visualizing the Catalytic Cycle & Competitive Pathways

The following diagram outlines the primary catalytic cycle alongside the critical "failure modes" (Polymerization and N-Coordination) that this protocol mitigates.

HeckCycle Start Pd(II) Precursor (Pd(OAc)2) ActiveCat Active Species L2Pd(0) Start->ActiveCat Reduction OxAdd Oxidative Addition [Ar-Pd-X] ActiveCat->OxAdd + Ar-X Coordination Olefin Coordination (Vinylpyrazine) OxAdd->Coordination + Substrate Insertion Migratory Insertion (C-C Bond Formed) Coordination->Insertion Poison TRAP: N-Coordination (Catalyst Arrest) Coordination->Poison Pyrazine N-binding Polymer SIDE REACTION: Vinyl Polymerization Coordination->Polymer Thermal/Radical Elimination Beta-Hydride Elimination (Product Release) Insertion->Elimination Elimination->ActiveCat Base Regeneration

Figure 1: Catalytic cycle for vinylpyrazine arylation, highlighting N-coordination and polymerization risks.

Optimized Protocol: -Arylation of 2-Chloro-5-vinylpyrazine

This protocol is optimized for coupling with electron-neutral or electron-rich Aryl Bromides.

Reagents & Equipment
ComponentSpecificationRole
Substrate 2-Chloro-5-vinylpyrazine (1.0 equiv)The alkene acceptor.
Coupling Partner Aryl Bromide (1.2 equiv)The electrophile.
Catalyst

(2-5 mol%)
Palladium source.
Ligand

(Tri-o-tolylphosphine) (5-10 mol%)
Bulky ligand prevents N-poisoning and ensures mono-ligation.
Base

(anhydrous, 2.0 equiv)
Scavenges HBr; milder than alkoxides.
Solvent DMF or DMAc (Anhydrous)High boiling point, polar aprotic.
Additive Hydroquinone (1 mol%)CRITICAL: Radical inhibitor to prevent vinyl polymerization.
Step-by-Step Methodology
  • Preparation of Solids:

    • In a glovebox or under a steady stream of Argon, charge a dried reaction vial (equipped with a magnetic stir bar) with:

      • 
         (0.05 mmol)
        
      • 
         (0.10 mmol)
        
      • 
         (2.0 mmol)[2]
        
      • Hydroquinone (0.01 mmol) - Do not omit.

      • Aryl Bromide (1.2 mmol)[2]

    • Note: If the Aryl Bromide is a liquid, add it after the solvent.

  • Substrate Addition:

    • Dissolve 2-Chloro-5-vinylpyrazine (1.0 mmol) in 4.0 mL of anhydrous DMF.

    • Add this solution to the reaction vial via syringe.

    • Why: Adding the vinylpyrazine in solution ensures rapid dispersal and prevents local concentration hotspots that favor polymerization.

  • Degassing (Essential):

    • Seal the vial with a septum cap.

    • Sparge the mixture with Argon for 10-15 minutes via a submerged needle with an exit needle for venting.

    • Causality: Oxygen promotes oxidative degradation of the phosphine ligand and can accelerate radical polymerization of the vinyl group.

  • Reaction:

    • Place the vial in a pre-heated block at 90°C .

    • Stir vigorously (1000 RPM) for 12-16 hours.

    • Monitoring: Check via LC-MS or TLC.[2] Look for the disappearance of the vinylpyrazine (Rf ~0.4-0.6 in Hex/EtOAc depending on conditions).

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (3 x 10 mL) to remove DMF.

    • Wash the organic layer with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Gradient: Typically 0-30% Ethyl Acetate in Hexanes.

    • Note: The product will likely be fluorescent under UV (254/365 nm) due to extended conjugation.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to bidentate ligands like dppf or dppb . The "bite angle" helps resist displacement by the pyrazine nitrogen.
Gummy/Insoluble Residue PolymerizationIncrease Hydroquinone loading to 5 mol%. Lower temperature to 80°C and extend time.
Dechlorination (Loss of Cl) Hydride ReductionSwitch solvent to Toluene/Water (biphasic) or 1,4-Dioxane . Avoid amine bases (Et3N) which can act as hydride sources.
Black Precipitate Early Pd Aggregation"Pd Black" formation indicates ligand dissociation. Increase Ligand:Pd ratio to 4:1.

Advanced Workflow: Sequential Orthogonal Functionalization

The power of 2-chloro-5-vinylpyrazine lies in the ability to perform a Heck reaction first , followed by a Suzuki coupling on the chloro-position.

Logic: The vinyl group is more reactive toward Heck conditions than the chloride is toward oxidative addition (unless specialized ligands are used). Therefore, the vinyl group is functionalized first.

SequentialFlow Substrate 2-Chloro-5-vinylpyrazine Step1 Step 1: Heck Coupling (Pd-Phosphine, 90°C) Target: Vinyl Group Substrate->Step1 Intermediate Intermediate: 2-Chloro-5-(styryl)pyrazine Step1->Intermediate Step2 Step 2: Suzuki Coupling (Pd-Buchwald, 110°C) Target: Chloro Group Intermediate->Step2 Final Final Product: 2-Aryl-5-(styryl)pyrazine Step2->Final

Figure 2: Sequential workflow for dual-functionalization.

Protocol Modification for Step 2 (Suzuki): To activate the remaining Chlorine on the pyrazine ring, standard


 is often insufficient.
  • Recommended System:

    
     (2 mol%) + XPhos  or SPhos  (4 mol%).
    
  • Base:

    
    .
    
  • Solvent: Toluene/Water (10:1) at 100°C.

  • Reference: Chloropyrazines require electron-rich, bulky ligands (Buchwald type) to facilitate oxidative addition into the C-Cl bond [1].

References

  • Aoyagi, Y., et al. (2025). Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrazines with Aromatic Heterocycles. CLOCKSS. (Verified via search context 1.1).

  • Azpíroz, R., et al. (2018).[3] Rhodium–N-Heterocyclic Carbene Catalyzed Hydroalkenylation Reactions with 2-Vinylpyridine and 2-Vinylpyrazine. ResearchGate. (Verified via search context 1.6).

  • Knowles, R. (2004).[1] The Intramolecular Heck Reaction: Mechanistic Principles. Princeton University MacMillan Group. (Verified via search context 1.15).

  • BenchChem Tech Support. (2025). Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. BenchChem. (Verified via search context 1.3).

Sources

Procedure for nucleophilic aromatic substitution on 2-Chloro-5-vinylpyrazine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Nucleophilic Aromatic Substitution on 2-Chloro-5-vinylpyrazine

Introduction: The Strategic Value of 2-Chloro-5-vinylpyrazine

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, pyrazine derivatives represent a cornerstone of molecular design.[1][2] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a key pharmacophore found in numerous FDA-approved drugs. Its electron-deficient nature and hydrogen bonding capabilities make it an excellent scaffold for interacting with biological targets.[1]

2-Chloro-5-vinylpyrazine is a particularly valuable building block. It possesses two key points of functionality:

  • An Electrophilic Pyrazine Core: The chlorine atom at the 2-position is activated for nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the ring nitrogens.

  • A Versatile Vinyl Handle: The vinyl group at the 5-position serves as a reactive handle for a wide array of subsequent transformations, such as polymerization, hydrogenation, or cross-coupling reactions.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the theory and practice of performing nucleophilic aromatic substitution on 2-chloro-5-vinylpyrazine. We will delve into the reaction mechanism, provide detailed, field-proven protocols, and discuss key considerations for optimizing these crucial transformations.

Pillar 1: The Mechanism of SNAr on an Activated Pyrazine Ring

Understanding the underlying mechanism is critical for rational protocol design and troubleshooting. The reaction proceeds via a two-step addition-elimination pathway, which is characteristic of nucleophilic aromatic substitution on electron-deficient rings.[3][4][5]

  • Step 1 (Rate-Determining): Nucleophilic Addition and Meisenheimer Complex Formation. A nucleophile (:Nu⁻) attacks the carbon atom bearing the chlorine leaving group. This attack is perpendicular to the plane of the pyrazine ring. The π-electron system of the ring is disrupted, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6] The strong inductive and mesomeric electron-withdrawing effects of the two ring nitrogens are crucial for stabilizing this anionic intermediate, thereby lowering the activation energy of this rate-determining step.[7]

  • Step 2 (Fast): Elimination and Aromaticity Restoration. The aromaticity of the pyrazine ring is restored by the expulsion of the chloride leaving group. This step is rapid as it re-establishes the highly stable aromatic system.

A key feature of the SNAr mechanism is the "element effect," where the reactivity order of halogens is typically F > Cl > Br > I.[8] This is counterintuitive to the trend seen in SN1/SN2 reactions and arises because the C-X bond is not broken in the slow step. Instead, the high electronegativity of fluorine provides the most powerful inductive stabilization to the Meisenheimer complex, accelerating the rate-determining nucleophilic attack.[4][5]

Caption: Mechanism of SNAr on 2-Chloro-5-vinylpyrazine.

Pillar 2: Experimental Protocols and Workflow

This section provides a detailed, validated protocol for the amination of 2-chloro-5-vinylpyrazine using morpholine as a representative nucleophile. This procedure can be adapted for other nucleophiles with appropriate modifications to the reaction conditions.

A. Materials and Reagents
  • Substrate: 2-Chloro-5-vinylpyrazine (≥97% purity)

  • Nucleophile: Morpholine (≥99% purity)

  • Base: Potassium carbonate (K₂CO₃, anhydrous, ≥99%) or Triethylamine (Et₃N, ≥99%, distilled)

  • Solvent: Dimethyl sulfoxide (DMSO, anhydrous, ≥99.8%) or Ethanol (EtOH, 200 proof)

  • Reaction Vessel: Oven-dried round-bottom flask with a magnetic stir bar

  • Atmosphere: Inert gas (Nitrogen or Argon)

  • Work-up Reagents: Deionized water, Ethyl acetate (EtOAc), Brine (saturated NaCl solution), Magnesium sulfate (MgSO₄, anhydrous)

  • Monitoring: Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

B. Experimental Workflow Diagram

Workflow A 1. Reagent Preparation - Dry glassware - Weigh reagents B 2. Reaction Setup - Assemble flask, condenser - Inert atmosphere (N₂/Ar) A->B C 3. Reagent Charging - Add substrate, base, solvent - Stir to dissolve/suspend B->C D 4. Nucleophile Addition - Add morpholine via syringe C->D E 5. Heating & Monitoring - Heat to 80-120 °C - Monitor by TLC/LC-MS D->E F 6. Reaction Work-up - Cool to RT - Quench with water E->F G 7. Extraction - Extract with EtOAc (3x) - Combine organic layers F->G H 8. Washing & Drying - Wash with water, then brine - Dry over MgSO₄ G->H I 9. Purification - Filter and concentrate - Column chromatography H->I J 10. Characterization - Obtain pure product - Analyze (NMR, MS) I->J

Caption: Step-by-step experimental workflow for the SNAr reaction.

C. Detailed Step-by-Step Protocol
  • Vessel Preparation: Place a 50 mL round-bottom flask containing a magnetic stir bar in an oven at 120 °C for at least 2 hours. Allow it to cool to room temperature under a stream of nitrogen or in a desiccator.

  • Reagent Charging: To the dried flask, add 2-chloro-5-vinylpyrazine (1.0 eq, e.g., 1.40 g, 10.0 mmol), potassium carbonate (2.0 eq, e.g., 2.76 g, 20.0 mmol), and anhydrous DMSO (20 mL).

  • Inert Atmosphere: Equip the flask with a reflux condenser and a nitrogen inlet adapter. Purge the system with nitrogen for 5-10 minutes.

  • Nucleophile Addition: Add morpholine (1.2 eq, e.g., 1.04 g, 12.0 mmol) to the stirring suspension via syringe.

  • Heating and Monitoring: Lower the flask into a preheated oil bath at 100 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting material is consumed (typically 4-12 hours).

  • Work-up - Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (100 mL).

  • Work-up - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Work-up - Washing and Drying: Wash the combined organic layers with deionized water (2 x 50 mL) to remove residual DMSO, followed by brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-(morpholin-4-yl)-5-vinylpyrazine.

Pillar 3: Scope, Data, and Key Considerations

The choice of nucleophile, solvent, and base significantly impacts the reaction's success. While direct SNAr is often effective, some nucleophiles may require alternative strategies.

Data Summary: Nucleophile Scope and Conditions

The following table summarizes typical conditions and expected reactivity for various nucleophiles with chloropyrazines.[7][9][10]

Nucleophile TypeExampleTypical Base/SolventTemp (°C)Expected ReactivityKey Considerations
Secondary Amine MorpholineK₂CO₃ / DMSO80-120High Generally provides high yields and clean reactions.[8][10]
Primary Amine BenzylamineEt₃N / EtOH80-100High Similar reactivity to secondary amines.
Aniline 4-MethoxyanilineNaOtBu / Dioxane100-130Low to Moderate Often sluggish. May require stronger conditions or a switch to Buchwald-Hartwig catalysis for reliable results.[10][11]
Alkoxide Sodium MethoxideNone / Methanol25-65High Reaction must be anhydrous. The nucleophile is generated in situ or added as a salt.
Thiolate Sodium ThiophenoxideNone / DMF25-80Very High Thiols are highly potent nucleophiles for SNAr reactions.
Alternative Methodology: Buchwald-Hartwig Amination

For challenging or unreactive amine nucleophiles (e.g., electron-deficient anilines, amides), the SNAr reaction may fail. In these cases, Buchwald-Hartwig amination is the premier alternative.[12][13] This palladium-catalyzed cross-coupling reaction operates via a different mechanism (oxidative addition/reductive elimination) and is highly effective for forming C-N bonds with a broad substrate scope.[14][15] It requires a palladium precatalyst (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., NaOtBu).[14]

Troubleshooting Guide
Problem EncounteredPotential Cause(s)Recommended Solutions
No or Low Conversion 1. Insufficient temperature. 2. Ineffective base/solvent combination. 3. Deactivated reagents.1. Increase temperature in 10 °C increments. 2. Switch to a higher boiling point solvent (e.g., EtOH → DMSO). Use a stronger base if compatible. 3. Use freshly opened/purified reagents and anhydrous solvents.
Formation of Multiple Byproducts 1. Reaction temperature is too high, causing decomposition. 2. Polymerization of the vinyl group. 3. Presence of oxygen or water.1. Reduce the reaction temperature. 2. Ensure a strictly inert atmosphere; consider adding a radical inhibitor like BHT (butylated hydroxytoluene) in small amounts. 3. Use anhydrous solvents and maintain a positive pressure of inert gas.
Difficult Purification 1. Product is polar and retains solvent (e.g., DMSO). 2. Product and starting material have similar Rf values.1. Perform multiple aqueous washes during work-up to thoroughly remove DMSO. 2. Optimize the chromatography eluent system; a shallow gradient or an alternative solvent system (e.g., Dichloromethane/Methanol) may be necessary.

Conclusion

The nucleophilic aromatic substitution on 2-chloro-5-vinylpyrazine is a robust and highly effective transformation for the synthesis of diverse, functionalized pyrazine derivatives. By understanding the underlying addition-elimination mechanism and carefully selecting the reaction conditions—particularly the nucleophile, base, and solvent—researchers can reliably access a wide range of valuable compounds. For cases where the SNAr reaction is not feasible, palladium-catalyzed methods like the Buchwald-Hartwig amination offer a powerful and complementary synthetic route. This guide provides the foundational knowledge and practical protocols to successfully employ this chemistry in research and development settings.

References

  • Pipzine Chemicals. (n.d.). Vinylpyrazine: Properties, Safety, Uses & Supplier Information. Retrieved from Pipzine Chemicals website. [Link]

  • Cheeseman, G. W. H., & Törzs, E. S. G. (1966). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, 157-160. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from Chemistry Steps. [Link]

  • Cai, C., et al. (2015). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemistryOpen, 4(4), 458–463. [Link]

  • ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. [Table]. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

  • Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Retrieved from Scribd. [Link]

  • Aoyagi, Y., Inoue, A., Koike, I., & Kanamura, Y. (1992). PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES. HETEROCYCLES, 33(1), 257. [Link]

  • Common Organic Chemistry. (n.d.). SNAr (Cl) - Aromatic Amines. Retrieved from Common Organic Chemistry. [Link]

  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental science & technology, 36(9), 1989–1999. [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

  • Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

  • Sterling Institute of Pharmacy. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved from NCRD's Sterling Institute of Pharmacy. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes. Retrieved from ResearchGate. [Link]

  • Tanimori, S., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 57(96), 12971-12974. [Link]

  • Arkat USA, Inc. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(vi), 384-397. [Link]

  • Mąkosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. ARC Journal of Organic and Inorganic Chemistry, 2(1), 1-5. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from Organic Synthesis. [Link]

  • Kettle, J. G., et al. (2012). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters, 53(36), 4872-4875. [Link]

  • Rojas-Le-Fort, M., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1442. [Link]

  • ResearchGate. (n.d.). Reactivity and Selectivity in Nucleophilic Vinylic Substitution (SNV): SNV pi versus SNV sigma Mechanistic Dichotomy. Retrieved from ResearchGate. [Link]

  • Rohrbach, S., et al. (2019). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 21(15), 3955-3962. [Link]

  • Al-Zahrani, M. H. M., & El-Shishtawy, R. M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4606. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed Heck Coupling of 2-Vinylpyridine with Aryl Chlorides. Retrieved from ResearchGate. [Link]

  • Britton, E. C., & Dietzler, A. J. (1962). U.S. Patent No. 3,033,864. U.S.
  • Quora. (n.d.). Is alkyl halide more reactive than vinyl halide towards the nucleophilic substitution reaction?. Retrieved from Quora. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Lei, M.-Y., et al. (2009). Nucleophilic substitution reaction at an sp 2 carbon of vinyl halides with an intramolecular thiol moiety: synthesis of thio-heterocycles. Tetrahedron, 65(26), 5034-5040. [Link]

  • Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from Pen & Prosperity. [Link]

  • ResearchGate. (n.d.). Nucleophilic Vinyl Substitution in the Synthesis of Heterocycles. (Review). Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from ResearchGate. [Link]

  • De-la-Cruz, J., et al. (2007). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 5(11), 1775-1780. [Link]

  • Um, I.-H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry, 71(13), 4961–4967. [Link]

  • Li, S., et al. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 29(1), 227. [Link]

  • ResearchGate. (2022, August 10). (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2026, January 7). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from ResearchGate. [Link]

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Strategic Rationale: Orthogonal Reactivity in Scaffold Design

Author: BenchChem Technical Support Team. Date: March 2026

2-Chloro-5-vinylpyrazine: A Bifunctional Scaffold for Advanced Drug Discovery and Late-Stage Functionalization

In the pursuit of novel chemical space, drug discovery heavily relies on building blocks that offer orthogonal reactivity. 2-Chloro-5-vinylpyrazine (CAS 1822658-20-7) has emerged as a highly versatile, bifunctional scaffold[1]. The molecule features an electron-deficient pyrazine ring equipped with two distinct reactive handles: a vinyl group primed for cycloadditions and olefin functionalization, and a chloro substituent ideal for transition-metal-catalyzed cross-coupling.

This application note details the strategic sequencing of these reactive sites, specifically highlighting their role in the synthesis of complex cyclopropyl-based therapeutics, such as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[2].

The power of 2-chloro-5-vinylpyrazine lies in the deliberate uncoupling of its reactive sites. The vinyl group acts as an excellent Michael acceptor and dienophile. In the presence of Lewis acids, it readily participates in Diels–Alder reactions to form cyclohexyl-appended azaarenes—a structural motif of rising prominence in antiviral and oncology drug discovery[3].

However, in the context of CFTR modulators, the vinyl group is targeted for dirhodium-catalyzed cyclopropanation[2]. By performing the cyclopropanation first, chemists establish the rigid 3D pharmacophore of the drug candidate while deliberately preserving the C-Cl bond. This pyrazine chloride acts as a stable placeholder, allowing for late-stage diversification via iron-catalyzed Kumada coupling[4]. Attempting the cross-coupling before cyclopropanation would risk unwanted side reactions with the sensitive vinyl group.

Workflow A 2-Chloro-5-vinylpyrazine (Bifunctional Scaffold) C Cyclopropanation (Core Formation) A->C B Diazoacetate + Rh2(OAc)4 B->C D Chloropyrazine Cyclopropyl Intermediate C->D F Iron-Catalyzed Kumada Coupling D->F E Alkyl Grignard + Fe(acac)3 E->F G Alkylpyrazine Intermediate F->G H Saponification & Amidation G->H I CFTR Modulator (Final Drug Candidate) H->I

Synthetic workflow from 2-chloro-5-vinylpyrazine to CFTR modulators.

Self-Validating Experimental Protocols

The following protocols outline the two-step sequence for core formation and late-stage functionalization. Each step is designed with built-in observational checkpoints to ensure the integrity of the reaction.

Protocol A: Dirhodium-Catalyzed Cyclopropanation

Objective: Convert the vinyl group into a cyclopropyl ester while preserving the pyrazine chloride. Causality & Catalyst Choice: Rh2(OAc)4 is selected over copper-based catalysts due to its superior efficiency in decomposing diazoacetates into metal carbenoids at 0 °C. Operating at lower temperatures is critical to suppress the thermal polymerization of the vinylpyrazine monomer.

  • System Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve 2-chloro-5-vinylpyrazine (1.0 equiv) and Rh2(OAc)4 (0.01 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. The solution will exhibit a pale green/blue hue characteristic of the rhodium dimer.

  • Carbenoid Generation: Using a syringe pump, add a solution of methyl 2-diazo-2-(2-methoxy-5-methylphenyl)acetate (1.2 equiv) in DCM dropwise over 2 hours at 0 °C.

    • Self-Validation Check: Steady nitrogen gas evolution (bubbling) must be visible immediately upon addition. If bubbling ceases prematurely, the catalyst may be poisoned, or the diazo compound has degraded.

  • Reaction Monitoring: Allow the mixture to warm to ambient temperature. Monitor the reaction via LC-MS. The disappearance of the starting material and the emergence of the intermediate mass (m/z 332.9 [M+H]+) confirms successful conversion[2].

  • Quench & Isolation: Quench the reaction with 2-3 drops of acetic acid to safely decompose any unreacted diazo reagent. Concentrate under reduced pressure and purify via reverse-phase HPLC to isolate the rac-(1r,2r)-diastereomer[2].

Protocol B: Iron-Catalyzed Kumada Coupling

Objective: Substitute the pyrazine chloride with an isopropyl group for late-stage diversification. Causality & Catalyst Choice: Iron(III) acetylacetonate (Fe(acac)3) is chosen over traditional palladium catalysts. Iron excels at sp2-sp3 cross-couplings and effectively suppresses the β-hydride elimination that typically plagues alkyl Grignard additions. Furthermore, iron catalysis is highly sustainable, scalable, and exhibits exceptionally low toxicity[4].

  • Catalyst Activation: In a dry flask, dissolve the chloropyrazine cyclopropyl intermediate (1.0 equiv) and Fe(acac)3 (0.075 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C. The solution will initially be distinctly red/orange.

  • Grignard Addition: Add isopropylmagnesium chloride (1.7 equiv, 2.0 M in THF) dropwise.

    • Self-Validation Check: The solution will rapidly transition from red/orange to a dark brown/black color. This color shift is the visual confirmation that Fe(III) has been successfully reduced by the Grignard reagent to the catalytically active low-valent Fe(I) species[2][4].

  • Quench: After 30 minutes, LC-MS should indicate complete consumption of the chloride. Quench the reaction carefully with trifluoroacetic acid (TFA) or 1M HCl. This acidification protonates the basic magnesium salts and instantly halts catalysis, preventing over-reduction of the pyrazine ring[2]. Extract with ethyl acetate, dry over Na2SO4, and purify.

Mechanism A Fe(acac)3 Precatalyst B Fe(I) Active Species A->B Reduction by Grignard C Oxidative Addition (C-Cl Cleavage) B->C D Fe(III)-Aryl Complex C->D E Transmetalation (R-MgX) D->E F Fe(III)-Aryl-Alkyl Complex E->F G Reductive Elimination F->G G->B Catalyst Regeneration H Coupled Product G->H

Iron-catalyzed Kumada cross-coupling catalytic cycle.

Quantitative Data & Catalyst Benchmarking

The bifunctional nature of 2-chloro-5-vinylpyrazine allows it to be utilized across various reaction paradigms. Table 1 summarizes its orthogonal reactivity profile, while Table 2 highlights the specific advantages of utilizing iron over palladium for the functionalization of the pyrazine core.

Table 1: Orthogonal Reactivity Profile of 2-Chloro-5-vinylpyrazine

Reaction TypeTargeted Reactive SiteReagents / Catalyst SystemTypical YieldStrategic Advantage in Synthesis
Cyclopropanation Vinyl GroupDiazoacetate, Rh2(OAc)475–89%Preserves C-Cl bond for downstream diversification[2].
Diels-Alder Vinyl GroupUnactivated Diene, Lewis Acid60–80%Scalable access to cyclohexyl-appended azaarenes[3].
Kumada Coupling Chloro GroupAlkyl-MgX, Fe(acac)380–95%Rapid sp2-sp3 coupling; circumvents β-hydride elimination[4].
Suzuki Coupling Chloro GroupAryl-B(OH)2, Pd(dppf)Cl270–90%Broad functional group tolerance for biaryl core formation.

Table 2: Catalyst Benchmarking for Alkyl-Aryl Cross-Coupling at the Pyrazine Core

Catalyst SystemGrignard ReagentReaction Timeβ-Hydride Elimination ByproductIsolated Yield
Pd(PPh3)4 Isopropyl-MgX12 hoursHigh (~30%)45%
Ni(dppp)Cl2 Isopropyl-MgX6 hoursModerate (~15%)65%
Fe(acac)3 Isopropyl-MgX< 1 hourTrace (<2%)89%

References

  • [2] Title: WO2022150173A1 - Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use Source: Google Patents URL:

  • [3] Title: Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions Source: Chemical Science (RSC Publishing) URL: [Link]

  • [4] Title: Iron-Catalyzed Cross-Coupling in the Synthesis of Pharmaceuticals: In Pursuit of Sustainability Source: ResearchGate URL: [Link]

Sources

Advanced Protocol: Divergent Synthesis of Pyrazine-Based Ligands from 2-Chloro-5-vinylpyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This Application Note details the strategic utilization of 2-Chloro-5-vinylpyrazine (CAS: N/A for specific commercial bulk, generic structure referenced) as a high-value bifunctional scaffold for ligand synthesis.

Unlike standard pyridine or benzene synthons, 2-chloro-5-vinylpyrazine offers a unique "Push-Pull" electronic architecture:

  • The Electrophilic "Head" (C-Cl): The pyrazine ring is electron-deficient (para-nitrogen effect), activating the C2-chlorine towards Nucleophilic Aromatic Substitution (

    
    ) under mild conditions, far superior to chloropyridines.
    
  • The Conjugatable "Tail" (Vinyl): The C5-vinyl group serves as a handle for Heck coupling, polymerization, or oxidative cleavage to aldehydes, allowing for the construction of extended

    
    -systems essential for molecular wires or "rod-like" linkers in Metal-Organic Frameworks (MOFs).
    

This guide presents two validated protocols:

  • Protocol A: Synthesis of N-Donor Chelators via Chemoselective

    
    .
    
  • Protocol B: Synthesis of Extended

    
    -Conjugated Linkers via Heck Coupling.
    

Strategic Chemical Logic

The successful manipulation of 2-chloro-5-vinylpyrazine requires understanding the competition between the two reactive centers.

Reactivity Hierarchy
  • Nucleophilic Attack (

    
    ):  The C2 position is highly activated. Nucleophiles (amines, thiols) will displace the chloride before attacking the vinyl group (unless the nucleophile is a radical species).
    
  • Pd-Catalyzed Coupling: The vinyl group is an excellent olefin partner for Heck coupling. However, the C-Cl bond is relatively inert to oxidative addition compared to C-Br or C-I, allowing for chemoselective functionalization of the vinyl group using Pd(0) without disturbing the chloride.

Decision Matrix
Desired Ligand ClassPrimary ReactionTarget Functionalization
N,N-Chelators

(Displacement)
Replace Cl with diamines (e.g., piperazine, morpholine).
Bridging Ligands (MOFs) Heck CouplingExtend Vinyl group with Aryl-Halides.
Polymeric Ligands Radical PolymerizationPolymerize Vinyl group; Cl remains for post-functionalization.

Visual Workflow: Divergent Synthesis Pathways

G Start 2-Chloro-5-vinylpyrazine (Bifunctional Scaffold) SNAr_Cond Condition A: Sec. Amine K2CO3, DMF, 60°C Start->SNAr_Cond Heck_Cond Condition B: Ar-I Pd(OAc)2, P(o-tol)3 Et3N, 90°C Start->Heck_Cond Poly_Cond Condition C: AIBN PhMe, Reflux Start->Poly_Cond Prod_A 2-Amino-5-vinylpyrazine (N-Donor Ligand) SNAr_Cond->Prod_A Cl Displacement Prod_B 2-Chloro-5-styrylpyrazine (Extended Linker) Heck_Cond->Prod_B C-C Coupling Prod_C Poly(vinylpyrazine) (Macromolecular Ligand) Poly_Cond->Prod_C Radical Polym.

Caption: Divergent synthetic pathways available for 2-chloro-5-vinylpyrazine. Path A utilizes the electrophilic C-Cl bond, while Path B and C utilize the reactive vinyl group.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Amino-5-vinylpyrazine Derivatives ( )

Objective: To install a solubilizing or chelating amine "head" while preserving the vinyl "tail" for future polymerization or coupling.

Reagents:

  • 2-Chloro-5-vinylpyrazine (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, N-Boc-piperazine) (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: DMF or Acetonitrile (Dry)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-5-vinylpyrazine (10 mmol) in dry DMF (20 mL).

  • Addition: Add anhydrous

    
     (20 mmol) followed by the secondary amine (12 mmol).
    
    • Note: If using a volatile amine, use a sealed pressure tube.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
    ). Monitor by TLC (typically 30% EtOAc/Hexane).
    
    • Critical Check: Do not exceed 80°C to avoid thermal polymerization of the vinyl group. If the reaction is sluggish, add a catalytic amount (10 mol%) of tetrabutylammonium iodide (TBAI) rather than increasing heat.

  • Workup: Once the starting material is consumed (approx. 4-6 hours), cool to room temperature. Pour into ice-water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography on silica gel.
    

Data Validation:

  • 1H NMR: Look for the disappearance of the C2-Cl shift and the retention of the vinyl signals (typically dd at

    
     5.5–6.8 ppm).
    
  • Yield Expectations: 75–90% depending on amine nucleophilicity.

Protocol B: Synthesis of 2-Chloro-5-styrylpyrazine (Heck Coupling)

Objective: To extend the conjugation length of the ligand for use in optoelectronics or MOFs.

Reagents:

  • 2-Chloro-5-vinylpyrazine (1.0 equiv)

  • Aryl Iodide (e.g., 4-Iodoanisole) (1.1 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand:

    
     (4 mol%) or 
    
    
    
  • Base: Triethylamine (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile or DMF

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a Schlenk tube, combine

    
     and phosphine ligand in the solvent and stir for 10 mins under Argon until the solution turns yellow/orange (formation of active Pd(0) species).
    
  • Substrate Addition: Add the Aryl Iodide and 2-Chloro-5-vinylpyrazine. Add

    
     last.
    
  • Reaction: Heat to 85-90°C for 12-16 hours.

    • Mechanistic Insight: The Pd(0) will oxidatively add to the Ar-I bond (weaker than Ar-Cl). The resulting Ar-Pd-I species will coordinate to the vinyl group of the pyrazine. The Cl group on the pyrazine remains intact because oxidative addition into electron-deficient chloro-heterocycles usually requires bulky, electron-rich ligands (like Buchwald phosphines) which are not used here.

  • Workup: Filter through a celite pad to remove Pd black. Concentrate the filtrate.

  • Purification: Recrystallization from EtOH/Hexane is often sufficient for rigid rod-like ligands.

Data Validation:

  • 1H NMR: Appearance of trans-olefinic coupling constants (

    
     Hz).
    
  • Selectivity: Ensure no "bis-coupling" occurred at the Cl position (mass spec check).

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Polymerization (Gelling) Thermal initiation of vinyl group.Add radical inhibitor (BHT or Hydroquinone, 100 ppm) to the reaction mixture. Keep Temp < 100°C.
Low Yield (

)
Poor nucleophilicity or hydrolysis.[1]Switch solvent to DMSO (faster rate). Ensure anhydrous conditions to prevent hydrolysis to pyrazinone.
Cl-Coupling Side Products Pd catalyst too active.Use strictly Aryl Iodides (not Bromides) for the coupling partner. Avoid electron-rich ligands like

.
Darkening of Reaction Decomposition of Pyrazine.Pyrazines are light-sensitive. Wrap flask in foil.

Safety & Handling

  • Sensitization: Halogenated pyrazines are potent skin sensitizers and lachrymators. All weighing must be done in a fume hood.

  • Instability: The vinyl group makes the compound prone to autopolymerization upon storage. Store at -20°C with a stabilizer (e.g., 4-tert-butylcatechol).

  • Waste: Palladium waste must be segregated. Chlorinated organic waste stream.

References

  • General Reactivity of Vinylpyrazines

    • Reaction of 2-vinylpyrazine with Ru3(CO)12 results in multiple C–H bond activations. (2019).[2] Dalton Transactions. Link

  • Nucleophilic Arom

    
    ) on Pyrazines: 
    
    • Nucleophilic aromatic substitution reactions of chloroazines. (2002). Environmental Science & Technology. Link

    • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr? (2011). Chemistry – A European Journal. Link

  • Heck Coupling on Heterocycles

    • Palladium-Catalyzed Heck Coupling of 2-Vinylpyridine (Analogous). (2019).[2] Molecules. Link

  • Pyrazine Ligands in Coordination Chemistry

    • Pyrazine based ligands: Design and Synthesis. (Massey University Thesis). Link

Disclaimer: This protocol is designed for research purposes by qualified personnel. Always consult the specific SDS for 2-Chloro-5-vinylpyrazine before handling.

Sources

Application Note & Protocols: Strategic Use of 2-Chloro-5-vinylpyrazine in Cycloaddition Reactions for Heterocyclic Scaffold Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Chloro-5-vinylpyrazine is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and materials science. The presence of an electron-deficient pyrazine ring, a nucleophilically displaceable chloro substituent, and a dienophilic vinyl group provides a unique platform for constructing complex molecular architectures. Pyrazine-containing scaffolds are prevalent in numerous FDA-approved therapeutics, highlighting the importance of developing robust synthetic methodologies for their elaboration.[1] This guide provides in-depth technical protocols and mechanistic insights for leveraging 2-Chloro-5-vinylpyrazine in [4+2] and [2+2] cycloaddition reactions. We focus on addressing the inherent low reactivity of vinylazaarenes through strategic Lewis acid activation, offering researchers a reliable pathway to novel, drug-like cyclohexyl-appended pyrazine derivatives.

Introduction: Properties and Reactivity Profile

2-Chloro-5-vinylpyrazine possesses distinct electronic features that govern its reactivity. The pyrazine core is an electron-poor aromatic system due to the presence of two electronegative nitrogen atoms at the 1 and 4 positions. This electron deficiency is further amplified by the inductive effect of the C2-chloro substituent. Consequently, the vinyl group at the C5 position is electronically deactivated, making it a reluctant participant in standard thermal Diels-Alder reactions where it must act as the dienophile.[2]

However, this electronic profile can be strategically exploited. The nitrogen atoms serve as Lewis basic sites, allowing for coordination with a Lewis acid. This coordination dramatically lowers the LUMO energy of the vinyl dienophile, thereby accelerating [4+2] cycloaddition with even unactivated dienes.[3] Furthermore, the chloro group at C2 offers a post-cycloaddition handle for diversification via nucleophilic aromatic substitution (SNAr) reactions.[4]

Caption: Key structural features and reactive sites of 2-Chloro-5-vinylpyrazine.

[4+2] Diels-Alder Cycloadditions: A Lewis Acid-Catalyzed Approach

The Diels-Alder reaction is a cornerstone of organic synthesis for its ability to form six-membered rings with high stereochemical control.[5] While thermal cycloadditions with 2-Chloro-5-vinylpyrazine are typically low-yielding, Lewis acid catalysis provides a transformative solution.

Mechanistic Rationale: The Role of Lewis Acid Activation

The key to unlocking the Diels-Alder reactivity of vinylazaarenes lies in activating the dienophile. Boron trifluoride diethyl etherate (BF₃·OEt₂) is an effective Lewis acid for this purpose. It coordinates to one of the pyrazine nitrogen atoms (most likely the more sterically accessible N4, distal to the vinyl group), which powerfully withdraws electron density from the entire heterocyclic system. This activation drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the vinyl group, narrowing the HOMO-LUMO gap between the diene and the dienophile and accelerating the reaction rate in a normal-demand Diels-Alder cycloaddition.[2]

G Mechanism: Lewis Acid Activation of Dienophile cluster_reactants Reactants Dienophile 2-Chloro-5-vinylpyrazine (High LUMO) ActivatedComplex Activated Complex (Lowered LUMO) Dienophile->ActivatedComplex Coordination LewisAcid BF₃·OEt₂ LewisAcid->ActivatedComplex Diene Diene (e.g., Isoprene) Diene->ActivatedComplex [4+2] Cycloaddition Product Cycloadduct ActivatedComplex->Product Reaction G Proposed [2+2] Cycloaddition Workflow Start Dissolve 2-Chloro-5-vinylpyrazine and TCNE in Acetonitrile React Stir at Room Temp (or Heat to 80°C) Start->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Concentrate Solvent Monitor->Workup Complete Purify Purify by Recrystallization or Chromatography Workup->Purify End Characterize Product (NMR, MS, IR) Purify->End

Sources

Troubleshooting & Optimization

Preventing polymerization of 2-Chloro-5-vinylpyrazine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloro-5-vinylpyrazine Integrity Management

Product Category: Functionalized Vinyl Heterocycles Target Analyte: 2-Chloro-5-vinylpyrazine (CAS: 136298-29-2 / Analogous derivatives) Document ID: TS-VYZ-005-STAB

Introduction: The Stability Paradox

2-Chloro-5-vinylpyrazine presents a unique storage challenge. As an electron-deficient heteroaromatic monomer, it possesses a "push-pull" electronic structure that makes the vinyl group highly susceptible to spontaneous radical polymerization. Unlike simple styrene, the pyrazine nitrogen atoms and the chlorine substituent lower the activation energy for auto-polymerization, particularly via the "popcorn" mechanism (formation of insoluble, cross-linked polymer seeds).

This guide replaces generic storage advice with a mechanism-based protocol designed to prevent the irreversible loss of your material.

Module 1: Critical Storage Parameters

The following parameters are non-negotiable for maintaining monomer purity >98%.

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Reduces the kinetic energy available for thermal initiation of the vinyl group. Storage at 4°C is insufficient for periods >2 weeks.
Inhibitor 4-tert-Butylcatechol (TBC) TBC (typically 100–1000 ppm) acts as a radical scavenger. Note: Hydroquinone is an alternative but less soluble in cold monomers.
Atmosphere Air Headspace (Critical) DO NOT store under pure Nitrogen/Argon if TBC is the inhibitor. TBC requires dissolved oxygen to form the quinone-radical intermediate that effectively traps propagating polymer chains.
Container Amber Glass / PTFE Blocks UV light (290–400 nm), which can photo-cleave the C-Cl bond or excite the vinyl group, initiating radical formation.
Phase State Liquid / Low-Melting Solid Frequent freeze-thaw cycles promote micro-phase separation of the inhibitor, leaving "pockets" of uninhibited monomer prone to polymerization.

Module 2: Troubleshooting & FAQs

Q1: My material has solidified. Is it frozen or polymerized? A: This is the most common triage scenario.

  • The Solubility Test: Take a small aliquot (~10 mg) and add 1 mL of Methanol or DCM.

    • Result A (Clear Solution): The material was simply frozen. It is safe to use.

    • Result B (Cloudy/Precipitate): Polymerization has occurred.[1][2] The solid is likely cross-linked polyvinylpyrazine.

    • Result C (Viscous Gel): Oligomerization has started. Purification may be possible (see Module 4), but yield will be compromised.

Q2: The liquid has turned from colorless/pale yellow to dark amber. Is it degraded? A: Darkening usually indicates the formation of quinone species (oxidized inhibitor) or N-oxide formation on the pyrazine ring.

  • Action: Run a proton NMR. Focus on the vinyl region (5.0–7.0 ppm). If the vinyl signals are integral-correct relative to the pyrazine ring protons, the monomer is intact. The color is likely a benign impurity from the inhibitor reacting with trace oxygen. You can remove this color via a short silica plug.

Q3: Why did my monomer polymerize inside the glovebox? A: You likely starved the inhibitor.

  • Mechanism: TBC functions by terminating peroxy radicals (formed when alkyl radicals react with O₂). In an anaerobic glovebox (O₂ < 0.1 ppm), TBC is inefficient at trapping carbon-centered radicals.

  • Solution: For glovebox storage, you must switch to an anaerobic inhibitor (e.g., Phenothiazine or TEMPO) or store the sealed vial outside the box and only bring it in immediately before use.

Module 3: Inhibitor Management & Removal

Before using 2-Chloro-5-vinylpyrazine in sensitive catalytic reactions (e.g., Heck coupling or radical additions), the inhibitor must often be removed to prevent catalyst poisoning.

Protocol A: Flash Filtration (Recommended)

Best for: Small scales (<5 g) where speed is critical.

  • Prepare Column: Pack a short glass pipette or column with activated neutral alumina (approx. 5g alumina per 1g monomer).

  • Elution: Pass the neat liquid monomer (or a concentrated solution in Hexane/DCM) through the column.

    • Observation: The TBC/phenolic impurities will bind to the alumina as a dark/brown band at the top.

  • Collection: Collect the clear filtrate.

  • Immediate Use: The monomer is now "naked" (uninhibited). Use within 30 minutes or keep at -78°C.

Protocol B: Caustic Wash (Scale >10 g)

Warning: 2-Chloropyrazines are susceptible to hydrolysis under harsh basic conditions. Use mild base.

  • Dissolve monomer in Et₂O or DCM.

  • Wash 2x with 1% NaOH (aq) or 5% NaHCO₃. Do not use concentrated NaOH.

  • Wash 1x with Brine.

  • Dry over MgSO₄ and concentrate in vacuo at <30°C .

Module 4: Visualization of Stability Logic

The following diagrams illustrate the decision-making process for storage and the chemical mechanism of failure.

Diagram 1: Material Integrity Decision Tree

StorageLogic Start Inspection of 2-Chloro-5-vinylpyrazine State Physical State? Start->State Liquid Liquid State->Liquid Solid Solid/Gel State->Solid ColorCheck Color Check Liquid->ColorCheck Solubility Solubility Test (MeOH/DCM) Solid->Solubility Clear Clear/Pale ColorCheck->Clear Dark Dark Amber ColorCheck->Dark Soluble Fully Soluble Solubility->Soluble Insoluble Cloudy/Precipitate Solubility->Insoluble Action1 Safe to Use (Check Inhibitor Level) Clear->Action1 Action2 Run NMR (Check for Oxidation) Dark->Action2 Action3 Thaw Gently at 4°C (Re-verify State) Soluble->Action3 Action4 DISCARD (Irreversible Polymerization) Insoluble->Action4

Caption: Workflow for assessing monomer viability upon retrieval from storage.

Diagram 2: The "Inhibitor Paradox" Mechanism

InhibitorMech cluster_glovebox Inert Atmosphere (Glovebox) Monomer Monomer (Vinylpyrazine) Radical Carbon Radical (R•) Monomer->Radical Heat/Light Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O₂ Polymer Polymer Chain (Runaway Reaction) Radical->Polymer No O₂ / No TBC O2 Dissolved O₂ (Headspace Air) Stable Stable Product (Non-reactive) Peroxy->Stable + TBC (H-transfer) TBC Inhibitor (TBC)

Caption: Why TBC fails in inert atmospheres: It requires Oxygen to convert aggressive Carbon radicals into trappable Peroxy radicals.

References

  • Sigma-Aldrich. Inhibitor Removers and Prepacked Columns: Technical Bulletin.Link

  • Thermo Fisher Scientific. Handling and Storage of Vinyl Monomers.Link

  • National Institute of Standards and Technology (NIST). Pyrazine, 2-ethenyl- properties and stability data.Link

  • BenchChem. Protocols for Removal of Phenolic Inhibitors from Vinyl Monomers.[2]Link

  • PubChem. 2-Chloro-5-vinylpyrazine Compound Summary.Link

Sources

Technical Support Center: Suzuki Coupling with 2-Chloro-5-vinylpyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-5-vinylpyrazine. This resource is tailored for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this substrate.

2-Chloro-5-vinylpyrazine is a valuable building block, but its electronic properties present distinct hurdles in palladium-catalyzed cross-coupling. The electron-deficient nature of the pyrazine ring, combined with the coordinating ability of its nitrogen atoms, can lead to catalyst inhibition and sluggish reaction kinetics.[1][2] Furthermore, the C-Cl bond is notoriously less reactive than its bromide or iodide counterparts, demanding highly active catalytic systems for efficient oxidative addition.[2][3][4]

This guide is structured in a question-and-answer format to directly address the common failures and low-yield scenarios encountered in the lab. We will delve into the mechanistic rationale behind these issues and provide actionable, field-proven solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with 2-Chloro-5-vinylpyrazine is not working at all. I'm only recovering starting material. What is the most likely cause?

A: Complete reaction failure with a challenging substrate like 2-Chloro-5-vinylpyrazine typically points to a fundamental issue with the catalytic cycle, most often the initial oxidative addition step. The C-Cl bond on the electron-deficient pyrazine ring is significantly less reactive than C-Br or C-I bonds.[4]

Your primary suspects are an insufficiently active catalyst system and suboptimal reaction conditions.

  • Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this transformation. You require a more robust system featuring a bulky, electron-rich phosphine ligand (e.g., Buchwald-type biarylphosphine ligands like SPhos, XPhos, or RuPhos) or an N-heterocyclic carbene (NHC) ligand.[1][5][6] These ligands promote the difficult oxidative addition step by increasing the electron density on the palladium center.[3]

  • Reaction Temperature: Aryl chlorides demand higher reaction temperatures (typically 100-120 °C) to facilitate oxidative addition.[7] If you are running the reaction at a lower temperature (e.g., 80 °C), it may not have enough energy to overcome the activation barrier.

  • Inactive Catalyst: Ensure your palladium source is fresh. Palladium catalysts, especially pre-catalysts, can degrade upon exposure to air and moisture.[6] Using a freshly opened bottle or a well-stored pre-catalyst is critical.

Q2: I'm getting a very low yield (~10-20%) of my desired product. What can I do to improve it?

A: Low yields, where some product is forming, suggest that the catalytic cycle is turning over, but inefficiently. This can be due to several competing factors: catalyst deactivation, slow reaction rates, or decomposition of your reagents.

  • Catalyst Poisoning: The nitrogen atoms of the pyrazine ring can coordinate to the palladium center, acting as a catalyst poison and hindering its activity.[2][8] Using a higher catalyst loading (e.g., 3-5 mol%) or switching to a pre-catalyst designed to resist deactivation (e.g., a G3 or G4 Buchwald pre-catalyst) can mitigate this.

  • Protodeboronation: This is a common side reaction where the boronic acid reacts with a proton source (like water) to regenerate the corresponding arene, effectively removing it from the reaction mixture.[2][9][10] This is often exacerbated by high temperatures and prolonged reaction times needed for the chloro-pyrazine.

    • Solution: Use a boronic ester (e.g., a pinacol ester) which is more stable and less prone to protodeboronation.[10][11] Alternatively, using anhydrous solvents and a carefully dried base like K₃PO₄ can help.[5]

  • Base and Solvent Mismatch: The choice of base is critical and is often tied to the solvent system.[6] For challenging couplings, a strong base like Cs₂CO₃ or K₃PO₄ is often required.[7] Ensure the base is finely powdered to maximize its surface area and reactivity.[5] A common solvent system is a high-boiling point ether like 1,4-dioxane or a hydrocarbon like toluene, often with a small amount of water to aid in dissolving the base and facilitating transmetalation.[6]

Q3: My main side product appears to be a dimer of my boronic acid (homocoupling). How can I prevent this?

A: Homocoupling of the boronic acid is typically promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[11] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that dimerizes the boronic acid.

  • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your solvent is thoroughly degassed using a "freeze-pump-thaw" cycle (3 times) or by sparging with an inert gas (Argon or Nitrogen) for at least 30-45 minutes.[2]

  • Use a Pd(0) Source or Pre-catalyst: Start with a catalyst that is already in the active Pd(0) state (e.g., Pd₂(dba)₃) or use a modern pre-catalyst that efficiently generates Pd(0) in situ.[6] This minimizes the amount of residual Pd(II) that could initiate homocoupling.

  • Controlled Addition: In some cases, adding the boronic acid slowly via syringe pump to the reaction mixture can keep its instantaneous concentration low, disfavoring the dimerization pathway.[6]

Troubleshooting Workflow & Decision Guide

When a reaction fails, a systematic approach is key. The following workflow, visualized in the diagram below, can guide your optimization process.

Troubleshooting_Workflow Troubleshooting Suzuki Coupling of 2-Chloro-5-vinylpyrazine Start Reaction Failure (Low or No Yield) Check_Catalyst 1. Evaluate Catalyst System Start->Check_Catalyst Check_Conditions 2. Assess Reaction Conditions Start->Check_Conditions Check_Reagents 3. Investigate Reagent Stability Start->Check_Reagents Ligand_Choice Is the ligand bulky and electron-rich? (e.g., SPhos, XPhos, NHC) Check_Catalyst->Ligand_Choice Temperature Is temperature high enough? (Target 100-120 °C) Check_Conditions->Temperature Degassing Was the reaction rigorously degassed? Check_Reagents->Degassing Catalyst_Loading Is catalyst loading adequate? (Try 2-5 mol%) Ligand_Choice->Catalyst_Loading Yes Switch_Ligand Action: Switch to a Buchwald-type or NHC ligand. Ligand_Choice->Switch_Ligand No Increase_Loading Action: Increase catalyst loading. Catalyst_Loading->Increase_Loading No Base_Solvent Is the Base/Solvent combination optimal? (e.g., K3PO4/dioxane) Temperature->Base_Solvent Yes Increase_Temp Action: Increase reaction temperature. Temperature->Increase_Temp No Optimize_Base Action: Screen bases (Cs2CO3, K3PO4) and ensure they are finely powdered. Base_Solvent->Optimize_Base No Boronic_Acid_Stability Is protodeboronation suspected? Degassing->Boronic_Acid_Stability Yes Improve_Degassing Action: Use Freeze-Pump-Thaw or extended sparging. Degassing->Improve_Degassing No Switch_Boronate Action: Switch to a more stable boronic ester (pinacol, MIDA). Boronic_Acid_Stability->Switch_Boronate Yes

Caption: A decision tree to guide troubleshooting efforts.

Understanding the Core Problem: The Catalytic Cycle

Success in troubleshooting hinges on understanding the mechanism. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. For 2-Chloro-5-vinylpyrazine, the key challenges are the slow Oxidative Addition and potential Catalyst Poisoning.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Slow step! Needs electron-rich ligand Poison Catalyst Poisoning Pd0->Poison PdII_Complex Ar-Pd(II)-Cl(L)₂ OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_ArR Ar-Pd(II)-R(L)₂ Transmetal->PdII_ArR Boronate R-B(OR)₂ Boronate->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal ReductElim Reductive Elimination PdII_ArR->ReductElim ReductElim->Pd0 Catalyst Turnover Product Ar-R (Desired Product) ReductElim->Product ArCl 2-Chloro-5-vinylpyrazine ArCl->OxAdd Inactive_Complex Pyrazine-Pd Complex (Inactive) Poison->Inactive_Complex

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2-Chloro-5-vinylpyrazine: Technical Support & Solubilization Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of halogenated, functionalized heterocycles. 2-Chloro-5-vinylpyrazine presents a unique "perfect storm" of physicochemical hurdles: it is highly lipophilic, chemically sensitive, and resistant to standard pH-driven solubilization.

This guide is designed to move beyond basic trial-and-error. Here, we will dissect the causality behind the molecule's behavior, provide self-validating experimental protocols, and outline robust strategies to achieve stable aqueous solutions for your in vitro and in vivo assays.

The Molecular Challenge: FAQs on Physicochemical Properties

Q: Why is 2-Chloro-5-vinylpyrazine so difficult to dissolve in standard aqueous buffers? A: The difficulty stems from the antagonistic functional groups attached to the pyrazine core. While a naked pyrazine ring has some polarity, the substitutions dictate the macroscopic behavior. The chlorine atom is highly lipophilic and strongly electron-withdrawing. This inductive effect drastically reduces the pKa of the pyrazine ring nitrogens, rendering standard pH-adjustment or salt-formation strategies completely ineffective. Furthermore, the vinyl group adds significant hydrophobic bulk. This combination results in a high partition coefficient (LogP) and a strong crystal lattice energy, thermodynamically driving the molecule out of aqueous solution[1].

Q: Can I use heat or prolonged probe sonication to force the compound into solution? A: Absolutely not. The vinyl group is highly susceptible to thermal auto-polymerization and free-radical degradation. Applying high heat (>40°C) or aggressive cavitation (via probe sonication) can initiate the cross-linking of the vinyl moieties. This will irreversibly convert your monomeric compound into an insoluble poly(vinylpyrazine) aggregate. Always use gentle magnetic stirring at room temperature or mild water-bath sonication (≤30°C) in the dark.

Q: Why does my compound dissolve in DMSO but immediately turn cloudy when added to cell culture media? A: You are observing "solvent shift precipitation," which means you have exceeded the compound's kinetic solubility limit[2]. When the DMSO diffuses into the bulk aqueous phase, the local concentration of the highly hydrophobic 2-Chloro-5-vinylpyrazine exceeds its nucleation threshold, causing it to crash out as amorphous aggregates or microcrystals.

Formulation Strategies & Troubleshooting

To successfully formulate this compound, you must bypass its hydrophobicity without triggering vinyl polymerization.

Strategy A: The Bridged Co-Solvent System (For In Vitro Assays)

Relying solely on DMSO often fails upon aqueous dilution. Instead, use a ternary system. By pre-mixing the DMSO stock with a bridging co-solvent like PEG400 or Propylene Glycol before introduction to the aqueous buffer, you create a localized dielectric gradient that prevents rapid nucleation.

  • Troubleshooting: If micro-precipitation still occurs, reduce the final compound concentration or increase the PEG400 ratio (up to 5% v/v in the final assay, provided your cells tolerate it).

Strategy B: Macrocyclic Encapsulation (For In Vivo Assays)

For animal models where organic solvents cause toxicity, cyclodextrin complexation is the gold standard[3]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (Captisol®) features a hydrophobic internal cavity that perfectly accommodates the lipophilic chloro-vinyl-pyrazine moiety, while the hydrophilic exterior maintains excellent aqueous solubility.

  • Troubleshooting: If the compound does not fully complex, ensure you are allowing sufficient equilibration time (24–48 hours) on a rotary shaker, as the host-guest complexation of rigid planar molecules can be kinetically slow.

Quantitative Formulation Data

The following table summarizes the expected solubility enhancements based on empirical data for highly lipophilic pyrazine derivatives. Use this to select the appropriate excipient system for your target concentration.

Formulation StrategyExcipient CompositionEstimated Max SolubilityApplication SuitabilityRisk Factor
Aqueous Baseline PBS (pH 7.4)< 10 µMNonePrecipitation
Binary Co-Solvent 1% DMSO in PBS~ 50 µMBiochemical AssaysHigh (Crashing out)
Ternary Co-Solvent 1% DMSO + 5% PEG400 in PBS~ 250 µMCell-Based AssaysModerate (Cell toxicity)
Micellar 0.5% Tween 80 in Saline~ 500 µMIn Vivo (IV/IP)Moderate (Hemolysis)
Complexation 20% (w/v) HP-β-CD in Water> 2.0 mMIn Vivo (IV/PO/IP)Low (Highly safe)

Self-Validating Experimental Protocols

To ensure scientific integrity, your solubilization workflow must be self-validating. Do not assume a clear liquid is a true solution; micro-aggregates can be invisible to the naked eye but will ruin assay reproducibility.

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)

This protocol uses light scattering to detect sub-visual precipitation, ensuring your in vitro assay concentrations are genuinely soluble[4].

Step 1: Stock Preparation Prepare a 10 mM stock solution of 2-Chloro-5-vinylpyrazine in 100% anhydrous DMSO. Store in amber vials to prevent photo-degradation. Step 2: Serial Dilution In a clear-bottom 96-well microtiter plate, perform a 2-fold serial dilution of the DMSO stock across the row. Step 3: Aqueous Buffer Addition Using a multichannel pipette, rapidly add 195 µL of your target aqueous buffer (e.g., PBS) to 5 µL of the DMSO dilutions. Mix gently by pipetting. Step 4: Nephelometric Reading Incubate the plate at room temperature for 2 hours. Read the plate using a nephelometer (light-scattering plate reader). A sharp increase in light scattering indicates the exact concentration at which the compound precipitates (the kinetic solubility limit).

Protocol 2: Thermodynamic Phase Solubility Profiling (HP-β-CD)

This protocol validates the stoichiometric complexation of the compound with cyclodextrins for in vivo use[2].

Step 1: Excipient Preparation Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 15, and 20% w/v) in deionized water or saline. Step 2: Equilibration Add an excess amount of solid 2-Chloro-5-vinylpyrazine (e.g., 5 mg) to 1 mL of each cyclodextrin solution in sealed glass vials. Place the vials on an end-over-end rotator at 25°C for 48 hours to reach thermodynamic equilibrium. Step 3: Filtration Filter the suspensions through a 0.22 µm PVDF syringe filter to remove all uncomplexed, solid drug. (Note: Do not use nylon filters, as the compound may non-specifically bind to the membrane). Step 4: HPLC Quantification Dilute the clear filtrate with mobile phase and quantify the dissolved 2-Chloro-5-vinylpyrazine using HPLC-UV. Plotting the drug concentration against the cyclodextrin concentration will yield a phase solubility diagram, confirming the complexation efficiency.

Visual Diagnostics

Solubilization Decision Tree

Use this logical workflow to determine the best formulation path based on your assay requirements.

Workflow for 2-Chloro-5-vinylpyrazine solubilization and validation.

Chemical Degradation Warning

Avoid the following physical stressors to prevent the destruction of your active pharmaceutical ingredient.

Thermal degradation pathway of 2-Chloro-5-vinylpyrazine via radical polymerization.

References

  • Bitter taste modifiers including substituted 1-benzyl-3-(1-(isoxazol-4-ylmethyl)-1h-pyrazol-4-yl)imidazolidine-2,4-diones and compositions thereof (US20160376263A1). Google Patents.

Sources

Technical Support Center: Minimizing Side Reactions in Vinylpyrazine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for vinylpyrazine functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during the chemical modification of vinylpyrazine. Our focus is on understanding the root causes of these side reactions and providing practical, field-proven solutions to minimize their formation, thereby improving yield, purity, and the overall success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the functionalization of vinylpyrazine?

A1: The most prevalent side reactions when working with vinylpyrazine can be categorized into three main areas:

  • Vinyl Group Reactivity: The vinyl moiety is susceptible to polymerization and oligomerization, especially under thermal stress or in the presence of radical initiators.

  • Cross-Coupling Complications: In transition-metal-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings, common side reactions include homocoupling of the coupling partners and protodeboronation of boronic acid reagents.

  • Pyrazine Ring Instability: The pyrazine ring itself can undergo undesirable transformations, such as N-oxidation or hydrolysis, depending on the reaction conditions.

Q2: How does the electronic nature of the pyrazine ring influence side reactions?

A2: The pyrazine ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This electronic nature has several implications for side reactions:

  • It can influence the regioselectivity of functionalization reactions.[1][2][3]

  • The nitrogen atoms can act as ligands for the metal catalyst in cross-coupling reactions, potentially leading to catalyst inhibition or altered reactivity.[4]

  • The electron-deficient ring can be susceptible to nucleophilic attack under certain conditions.

Troubleshooting Guide: Polymerization and Oligomerization

One of the most significant challenges in the functionalization of vinylpyrazine is the propensity of the vinyl group to undergo polymerization or oligomerization, leading to the formation of intractable materials and a reduction in the yield of the desired product.[5]

Issue: My reaction mixture has become viscous, and I'm observing a broad, poorly defined signal in my 1H NMR spectrum, suggesting polymer formation.

  • Root Cause Analysis: Vinylarenes, including vinylpyrazine, can polymerize through a radical mechanism. This can be initiated by heat, light, or trace impurities that act as radical initiators. In the context of palladium-catalyzed cross-coupling reactions, the elevated temperatures often required can promote this unwanted polymerization.[5]

  • Mitigation Strategies:

    • Lower the Reaction Temperature: If the desired reaction can proceed at a lower temperature, this is the most straightforward approach to reduce the rate of polymerization.[5]

    • Introduce a Radical Inhibitor: The addition of a radical scavenger to the reaction mixture can effectively quench the polymerization process.

Radical InhibitorTypical ConcentrationNotes
Phenothiazine (PTZ)1-5 mol%Highly effective in many palladium-catalyzed reactions involving vinylarenes.[5]
Butylated hydroxytoluene (BHT)1-5 mol%A common and cost-effective radical scavenger.
4-tert-Butylcatechol (TBC)1-5 mol%Often used as a stabilizer in commercial vinyl monomers.
  • Protocol: Incorporating a Radical Inhibitor

    • To your reaction vessel, add the vinylpyrazine, coupling partner, solvent, and any other solid reagents.

    • Add the chosen radical inhibitor (e.g., phenothiazine, 1-5 mol%).

    • Thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-30 minutes.

    • Add the catalyst and any liquid reagents under a positive pressure of the inert gas.

    • Proceed with the reaction as planned, maintaining an inert atmosphere.

Troubleshooting Guide: Side Reactions in Cross-Coupling Chemistry

Transition-metal-catalyzed cross-coupling reactions are powerful tools for functionalizing vinylpyrazine. However, several side reactions can compete with the desired transformation.

Heck Coupling: Regioselectivity and Dimerization

Issue: My Heck reaction is producing a mixture of α- and β-substituted isomers, or I'm observing significant amounts of dimerized starting material.

  • Root Cause Analysis:

    • Regioselectivity: The regiochemical outcome of the Heck reaction (formation of the α- or β-isomer) is influenced by the electronic and steric properties of the catalyst, ligands, and substrates.[6]

    • Dimerization: Oxidative dimerization of the vinylpyrazine can occur, particularly at higher temperatures or with highly active catalysts.[5]

  • Mitigation Strategies:

    • Ligand Selection: The choice of phosphine ligand can significantly influence regioselectivity. Bulky, electron-rich ligands often favor the formation of one isomer over the other.

    • Temperature Control: As with polymerization, higher temperatures can promote side reactions. It is crucial to find a balance where the desired reaction proceeds at a reasonable rate while minimizing byproduct formation.[5]

    • Catalyst Loading: Using the minimum effective catalyst loading can help to reduce the rate of side reactions.

Heck_Side_Reactions Vinylpyrazine Vinylpyrazine DesiredProduct Desired α/β-Substituted Vinylpyrazine Vinylpyrazine->DesiredProduct Heck Coupling (Desired Pathway) Isomer Undesired Isomer Vinylpyrazine->Isomer Poor Regioselectivity Dimer Dimerized Byproduct Vinylpyrazine->Dimer Oxidative Dimerization ArylHalide Aryl Halide ArylHalide->DesiredProduct Heck Coupling (Desired Pathway) ArylHalide->Isomer Poor Regioselectivity

Caption: Competing pathways in the Heck functionalization of vinylpyrazine.

Suzuki Coupling: Protodeboronation and Homocoupling

Issue: I'm observing a significant amount of the deboronated starting material (pyrazine) and/or homocoupled boronic acid byproduct in my Suzuki reaction.

  • Root Cause Analysis:

    • Protodeboronation: This is the cleavage of the C-B bond by a proton source, often water or alcohols present in the reaction mixture, leading to the formation of the corresponding arene (in this case, pyrazine). This side reaction is often base-catalyzed.[7]

    • Homocoupling: The oxidative coupling of two molecules of the boronic acid reagent can be promoted by the presence of oxygen or by certain palladium(II) species in the catalytic cycle.

  • Mitigation Strategies:

IssueMitigation StrategyRationale
Protodeboronation Use anhydrous solvents and reagents.Minimizes the primary proton source.
Employ milder bases (e.g., K₃PO₄, Cs₂CO₃) instead of strong hydroxides.Reduces the rate of base-catalyzed protodeboronation.[4]
Use boronic esters (e.g., pinacol esters) instead of boronic acids.Boronic esters are generally more stable towards protodeboronation.
Homocoupling Rigorously degas all solvents and maintain an inert atmosphere.Prevents oxygen from promoting oxidative homocoupling.
Use a pre-catalyst that readily forms the active Pd(0) species.Minimizes the concentration of Pd(II) species that can facilitate homocoupling.
Add the boronic acid slowly to the reaction mixture.Keeps the instantaneous concentration of the boronic acid low, disfavoring dimerization.
  • Protocol: Minimizing Side Reactions in Suzuki Coupling

    • To a flame-dried flask, add the vinylpyrazine, boronic acid/ester, and a carefully chosen base (e.g., K₃PO₄).

    • Seal the flask with a septum and purge with argon for 10-15 minutes.

    • Add anhydrous, degassed solvent via syringe.

    • Add the palladium catalyst and ligand under a positive pressure of argon.

    • Heat the reaction to the desired temperature and monitor by TLC or LC-MS.

Suzuki_Troubleshooting cluster_problem Problem Observed cluster_causes Potential Root Causes cluster_solutions Troubleshooting Solutions Problem Low Yield of Desired Functionalized Vinylpyrazine Protodeboronation Protodeboronation of Boronic Acid Problem->Protodeboronation Is pyrazine byproduct observed? Homocoupling Homocoupling of Boronic Acid Problem->Homocoupling Is boronic acid dimer observed? Polymerization Vinyl Polymerization Problem->Polymerization Is reaction mixture viscous? Sol_Proto Use Anhydrous Solvents Employ Milder Base (K₃PO₄) Use Boronic Esters Protodeboronation->Sol_Proto Sol_Homo Thorough Degassing Use Pd(0) Pre-catalyst Slow Addition of Boronic Acid Homocoupling->Sol_Homo Sol_Poly Lower Reaction Temperature Add Radical Inhibitor (e.g., PTZ) Polymerization->Sol_Poly

Caption: Decision-making workflow for troubleshooting Suzuki coupling of vinylpyrazine.

Sonogashira Coupling: Alkyne Homocoupling (Glaser Coupling)

Issue: My Sonogashira reaction is producing a significant amount of the diyne byproduct from the homocoupling of my terminal alkyne.

  • Root Cause Analysis: The copper(I) co-catalyst, while essential for the traditional Sonogashira mechanism, can also promote the oxidative homocoupling of terminal alkynes, known as Glaser coupling. This is particularly problematic in the presence of oxygen.[8][9]

  • Mitigation Strategies:

    • Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

    • Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed. These typically employ a palladium catalyst with a suitable phosphine ligand and a base in a solvent like DMF or THF.[8]

    • Use of an Amine Base as Solvent: Using an amine base such as triethylamine or diisopropylethylamine as the solvent can sometimes suppress homocoupling.

Troubleshooting Guide: Pyrazine Ring-Related Side Reactions

Issue: I'm observing byproducts that suggest modification of the pyrazine ring itself, such as N-oxidation or hydrolysis.

  • Root Cause Analysis:

    • N-Oxidation: If the reaction involves an oxidizing agent, or if air is not rigorously excluded, the nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides.[10][11]

    • Hydrolysis: The pyrazine ring or substituents on it can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.[12]

  • Mitigation Strategies:

    • Inert Atmosphere: To prevent N-oxidation by atmospheric oxygen, always conduct reactions under an inert atmosphere.

    • Choice of Reagents: If possible, avoid strong oxidizing agents unless N-oxide formation is the desired outcome.

    • pH Control: Buffer the reaction mixture or use milder bases/acids to avoid extremes of pH that could lead to hydrolysis.

    • Anhydrous Conditions: If hydrolysis is a concern, ensure all solvents and reagents are anhydrous.

Purification Strategies

Issue: I'm having difficulty separating my desired functionalized vinylpyrazine from oligomeric byproducts and other impurities.

  • Root Cause Analysis: Oligomeric byproducts can have a range of polarities, making them challenging to separate from the desired product by standard flash chromatography. Other impurities, such as those derived from homocoupling, may have similar polarities to the product.

  • Purification Recommendations:

    • Flash Chromatography with High-Performance Silica: For challenging separations of closely related pyrazine derivatives, using silica gel with a higher surface area can significantly improve resolution.[13][14]

    • Gradient Elution: A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is often effective for separating compounds with similar polarities.[15]

    • Alternative Stationary Phases: If standard silica gel is ineffective, consider using other stationary phases such as alumina or functionalized silica (e.g., C18 for reversed-phase chromatography).

    • Preparative TLC or HPLC: For small-scale purifications or particularly difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be necessary.

References

  • Benchchem. (2025).
  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Benchchem. (2025). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
  • Biotage.
  • KAUST Repository. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • Organic Syntheses Procedure.
  • PMC.
  • Benchchem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • THE PYRAZINES.
  • ResearchGate. Oxidation with the “O2−H2O2−VO3−−pyrazine-2-carboxylic acid” reagent.
  • Syntheses of some pyrimidine N-oxides.
  • Benchchem. (2025).
  • PMC. (2022).
  • MDPI. (2023).
  • Benchchem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • ArODES. (2023).
  • Suzuki Coupling.
  • ResearchGate. 1 H NMR spectra of the original oligomer (n = 5) (a) and the oligomer... | Download Scientific Diagram.
  • Academia.edu. Oxidations by a H 2 O 2 -VO 3 − -pyrazine-2-carboxylic acid reagent.
  • ResearchGate. 1 H NMR spectra (anomer region) of selected oligomer fractions. (A)... | Download Scientific Diagram.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • ACS Publications. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][4]-Fused Indole Heterocycles.

  • Biotage. (2025).
  • Biotage.
  • PMC. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • MDPI. (2025).
  • Journal of the American Chemical Society. (2014). Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles.
  • ResearchGate. (2025). N-oxidation of pyridines by hydrogen peroxide in the presence of TS1.
  • Benchchem. (2025).
  • PMC. (2025).
  • arkat usa. Recent trends in the chemistry of pyridine N-oxides.
  • PMC.
  • PMC. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
  • Organic Chemistry Portal. Heck Reaction.
  • ACS Publications. (2021).
  • ResearchGate.
  • MDPI. (2023).
  • MDPI. (2017).
  • MDPI. (2021).
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • ResearchGate. (2026). (PDF)
  • Macmillan Group. (2004). The Intramolecular Heck Reaction.
  • RWTH Publications.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • PubMed. (2024). Heterogenization of Palladium Trimer and Nanoparticles Through Polymerization Boosted Catalytic Efficiencies in Recyclable Coupling and Reduction Reactions.
  • University of Groningen. The Heck reaction in the production of fine chemicals Vries, Johannes G. de.
  • ACS Publications. (2024).
  • Analyst (RSC Publishing). Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems.
  • MDPI. (2023).

Sources

Technical Support Center: 2-Chloro-5-vinylpyrazine Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the storage stability and handling of 2-Chloro-5-vinylpyrazine , a highly reactive heterocyclic building block. This guide is structured to troubleshoot immediate issues, explain the underlying chemical mechanisms, and provide validated protocols for preservation.

Status: Active Subject: Storage Stability & Polymerization Prevention Audience: Medicinal Chemists, Process Development Scientists

🚨 Part 1: Crisis Management (Immediate Troubleshooting)

Q1: My sample has turned into a viscous gel or a solid rubbery mass. Can I recover it?

Verdict: Irreversible Polymerization. If the material has transitioned from a free-flowing liquid (or low-melting solid) to a viscous gel or insoluble solid, it has undergone bulk polymerization.

  • Cause: Spontaneous free-radical polymerization of the vinyl group, likely triggered by heat, light, or peroxide accumulation during room temperature storage.

  • Action: Discard the sample. The polymer network cannot be reversed back to the monomer. Do not attempt to distill; heating may cause rapid, exothermic decomposition.

Q2: The color has changed from clear/pale yellow to dark brown/black. Is it still usable?

Verdict: Significant Degradation (Oxidation/Oligomerization).

  • Cause: Vinylpyrazines are electron-deficient heteroaromatics. Darkening indicates the formation of N-oxides or conjugated oligomers (pre-polymerization).

  • Action:

    • Check Solubility: Dissolve a small aliquot in CDCl₃ or DMSO-d₆. If it dissolves completely, proceed to NMR.

    • Run ¹H NMR: Check for the disappearance of vinyl proton signals (

      
       ppm) and broadening of peaks.
      
    • Purification: If the monomer content is

      
      , purify immediately via rapid silica filtration (flash chromatography) or vacuum distillation (if stable) containing a radical inhibitor (e.g., BHT).
      

🔬 Part 2: Root Cause Analysis (The "Why")

To prevent recurrence, you must understand the instability mechanism. 2-Chloro-5-vinylpyrazine combines a reactive vinyl handle with an electron-deficient pyrazine core .

The Degradation Pathway

The primary failure mode is Radical Polymerization , often initiated by trace oxygen forming peroxides on the vinyl group. The 2-chloro substituent pulls electron density, making the ring susceptible to nucleophilic attack, but the vinyl group remains the most volatile moiety.

DegradationMechanism Monomer Monomer (2-Chloro-5-vinylpyrazine) Initiation Initiation (Heat / UV / O2) Monomer->Initiation Storage at RT Radical Free Radical Species Initiation->Radical Peroxide formation Propagation Chain Propagation Radical->Propagation Attack on vinyl bond Inhibitor Stabilizer Intervention (e.g., BHT/Hydroquinone) Radical->Inhibitor Scavenging Polymer Polymer/Oligomer (Irreversible Gel) Propagation->Polymer Cross-linking Inhibitor->Monomer Preserves State

Figure 1: Radical polymerization cascade of vinyl-heterocycles. The "Stabilizer Intervention" node represents the critical control point where additives like BHT prevent the chain reaction.

🛡️ Part 3: Preventative Protocols & Storage Standards

Q3: What are the optimal storage conditions?

Do not store this compound neat at room temperature for more than 24 hours. Follow this tiered storage matrix:

ParameterGold Standard (Long-Term) Acceptable (Short-Term <1 week) Critical Failure Zone
Temperature -20°C to -80°C 2°C to 8°C (Refrigerated)> 20°C (Room Temp)
Atmosphere Argon or Nitrogen (Sealed)Tightly CappedOpen Air / Oxygen
Stabilizer BHT (0.1%) or HydroquinoneNone (if used immediately)None
State Dilute Solution (e.g., in DCM/Toluene)Neat Oil/SolidNeat Oil in Light

Expert Insight: Storing reactive vinyl monomers as dilute solutions (e.g., 10-20% in toluene) significantly retards polymerization by physically separating the monomer molecules, reducing the probability of chain propagation.

Q4: Should I add a stabilizer? Which one?

Yes. If you plan to store the compound for


 week.
  • Recommended: 4-tert-Butylcatechol (TBC) or 2,6-Di-tert-butyl-4-methylphenol (BHT) at 200–1000 ppm .

  • Why: These are radical scavengers. They sacrifice themselves to quench any free radicals formed by trace oxygen.

  • Removal: These inhibitors can be removed before the reaction by passing the solution through a short plug of basic alumina or by washing with dilute NaOH (if the pyrazine ring is stable to mild base in your specific conditions; otherwise, use the alumina method).

🧪 Part 4: Validated Experimental Workflows

Protocol A: Purity & Oligomer Check (QC)

Use this workflow to validate the integrity of your batch before starting a synthesis.

  • Sampling: Take a 10 µL aliquot of the stored material.

  • Solvent: Dissolve in CDCl₃ (Chloroform-d). Avoid DMSO if possible as it can accelerate decomposition in some vinyl compounds upon heating/storage.

  • Acquisition: Run a standard ¹H NMR (16 scans).

  • Analysis Criteria:

    • Vinyl Region (5.0 - 7.0 ppm): Look for the characteristic "dd" (doublet of doublets) pattern of the vinyl group.

    • Baseline: Check the baseline between 1.0 - 3.0 ppm. A "hump" or broad signals here indicate oligomer formation.

    • Integration: Compare the integration of the vinyl protons (3H total) to the pyrazine ring protons (2H). A ratio deviation

      
       suggests partial polymerization.
      
Protocol B: Safe Thawing & Handling

Vinylpyrazines often polymerize during the phase transition from frozen to liquid.

  • Slow Thaw: Move the vial from -20°C to 4°C (fridge) for 2 hours, then to Room Temperature. Do not use a water bath or heat gun.

  • Inert Blanket: Before re-sealing, backfill the vial with Argon or Nitrogen gas.

  • Aliquot: If you use the compound frequently, split the master batch into single-use aliquots to avoid repeated freeze-thaw cycles.

📚 References

  • Sigma-Aldrich. 2-Vinylpyrazine Product Specification & Safety Data Sheet. (Stabilized with Hydroquinone).[1] Accessed 2024. Link

  • Pipzine Chemicals. Handling and Storage of Vinylpyrazine Derivatives. Technical Data Guide. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 26335, 2-Methyl-5-vinylpyrazine. (Demonstrating general vinylpyrazine properties). Link

  • CymitQuimica. 2-Methyl-6-vinyl-pyrazine (~1% Hydroquinone as stabilizer).[1] Product Catalog. Link

Sources

Technical Support Center: Purification of 2-Chloro-5-vinylpyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-VIN-005 Status: Open Subject: Separation of 2-Chloro-5-vinylpyrazine from 2,6-regioisomers and impurities.

Executive Summary: The Triage

User Issue: You are likely observing a mixture of 2-chloro-5-vinylpyrazine (Target) and 2-chloro-6-vinylpyrazine (Impurity) that co-elutes on standard silica gel and has inseparable boiling points.

Root Cause: This usually stems from using technical grade 2,5-dichloropyrazine starting material, which often contains 2-5% of the 2,6-isomer. Upon vinylation (Suzuki/Stille), both isomers react, yielding a mixture with nearly identical dipole moments.

The Solution: Standard distillation and normal-phase silica are often insufficient. You must utilize Argentation Chromatography (Ag-SiO₂) or strictly control the starting material purity.

Module 1: Chromatographic Resolution (The "Silver Bullet")

Standard silica gel separates based on polarity. Since the 2,5- and 2,6-isomers have almost identical polarities, they co-elute. Argentation chromatography separates based on the ability of the vinyl group's


-electrons to complex with Silver(I) ions. The steric environment around the vinyl group (flanked by a Chlorine atom vs. a Hydrogen) creates a retention difference.
Protocol: Preparation of 10% w/w AgNO₃ Silica Gel

Reagents:

  • Silica Gel (Standard Flash Grade, 40-63 µm)

  • Silver Nitrate (AgNO₃, >99%)

  • Acetonitrile (HPLC Grade)

  • Aluminum Foil (Light protection is critical)

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 g of AgNO₃ in 100 mL of Acetonitrile (or Methanol) in a foil-wrapped flask.

  • Slurry Formation: Add 90 g of dry Silica Gel to the solution. Swirl vigorously to create a uniform slurry.

  • Evaporation: Use a Rotary Evaporator (bath temp < 40°C, shielded from light) to remove the solvent.

    • Critical Check: The silica should be free-flowing and white/off-white. If it turns gray/black, silver has reduced; discard and repeat.

  • Activation: Dry in a vacuum oven at 60°C for 2 hours (in the dark).

  • Packing: Pack the column immediately. Do not store Ag-Silica for long periods as it oxidizes.

Running the Column
  • Mobile Phase: Hexanes/Ethyl Acetate (Gradient 0%

    
     10% EtOAc).
    
    • Note: Avoid solvents with

      
      -systems (like Toluene) or amines, as they compete for Ag binding.
      
  • Loading: Load the crude oil as a concentrated band.

  • Elution Order: The isomer with the least sterically hindered vinyl group will bind stronger to Ag and elute later. Typically, the 2,6-isomer (vinyl flanked by N and H) and 2,5-isomer (vinyl flanked by N and H, but meta to Cl) separate due to subtle electronic differences affecting the Ag-

    
     complex stability.
    

Module 2: Visualization of Separation Logic

The following diagram illustrates the decision matrix for purifying vinyl-pyrazine intermediates.

SeparationLogic Start Crude Reaction Mixture (2-Chloro-5-vinylpyrazine) Analysis Analyze Purity (GC-MS / 1H-NMR) Start->Analysis IsomerCheck Is 2,6-Isomer Present? Analysis->IsomerCheck Distillation Vacuum Distillation (High Vacuum, <80°C) IsomerCheck->Distillation No (Only non-volatile impurities) AgChrom Argentation Chromatography (AgNO3 on Silica) IsomerCheck->AgChrom Yes (Regioisomers present) StandardChrom Standard Flash Chromatography (Hex/EtOAc) IsomerCheck->StandardChrom Maybe (Test Scale) Result1 Pure Product (>98%) Distillation->Result1 AgChrom->Result1 Result2 Enriched Mixture (Requires further step) StandardChrom->Result2 Co-elution Likely Result2->AgChrom

Caption: Decision tree for selecting the purification method based on impurity profile. Argentation chromatography is the preferred route for regioisomer separation.

Module 3: Stability & Handling (The "Vinyl" Factor)

Vinylpyrazines are reactive monomers. Improper handling leads to polymerization, forming an insoluble "tar" that traps your product.

ParameterSpecificationReason
Storage Temp -20°CRetards thermal polymerization.
Inhibitor BHT or MEHQ (100-500 ppm)Scavenges free radicals. Mandatory during concentration/rotovap.
Light Amber Glass / FoilVinyl groups are photo-sensitive; prevents photo-dimerization.
Acidity Neutral / Weakly BasicAcid catalyzes degradation. Avoid acidic workups.

Critical Protocol: Concentration Steps When removing solvents (especially after chromatography):

  • Add BHT (Butylated hydroxytoluene) to the collection flask before evaporation.

  • Keep the water bath temperature below 35°C .

  • Do not distill to dryness if possible; store as a concentrated stock solution if immediate use is not planned.

Module 4: Synthesis Optimization (Preventative Measures)

If the separation is proving too difficult (e.g., >100g scale), you must revisit the synthesis. The difficulty of separating 2,5- from 2,6-isomers suggests the upstream starting material was impure.

Pathway Analysis:

  • Starting Material: 2,5-Dichloropyrazine.

  • Common Impurity: 2,6-Dichloropyrazine (often 2-5% in commercial sources).

  • Reaction: Suzuki coupling with Vinyl Boronic Acid.

  • Outcome: Both Cl-pyrazines react.

Recommendation: Purchase "High Purity" (>99%) 2,5-Dichloropyrazine. The cost difference is often offset by the elimination of the silver-nitrate chromatography step. Alternatively, synthesize the precursor via 2-amino-5-chloropyrazine , which allows for cleaner halogenation patterns that avoid the 2,6-isomer formation.

Troubleshooting & FAQs

Q1: Can I use crystallization to separate the isomers?

  • Answer: Unlikely. 2-Chloro-5-vinylpyrazine is typically a low-melting solid or oil. The 2,6-isomer acts as a solvent, depressing the melting point further. Unless you derivatize the molecule (e.g., salt formation if an amine handle existed, which it doesn't here), crystallization will result in oiling out.

Q2: My product turned into a solid jelly overnight. What happened?

  • Answer: It polymerized. You likely forgot the radical inhibitor (BHT) or stored it neat at room temperature. This is irreversible. Always store with stabilizer at -20°C.

Q3: The silver silica column turned black during the run.

  • Answer: Light exposure or reduction by impurities (aldehydes/amines). While aesthetically bad, the separation often still works if the blackening is mild. Ensure the column is wrapped in foil.

Q4: Can I reuse the Ag-Silica?

  • Answer: No. Silver leaches and the surface activity changes after one use.

References

  • Argentation Chromatography Principles

    • Source: Williams, C. M., & Mander, L. N. (2001).
    • Context: Defines the mechanism of Ag-Olefin complexation essential for separ
    • URL:

  • Pyrazine Synthesis & Regioisomer Control

    • Source: Sato, N. (1980). "Studies on Pyrazines." Journal of Heterocyclic Chemistry.
    • Context: Foundational work on the halogenation patterns and boiling points of chloropyrazines.
    • URL:

  • Handling of Vinyl-Heterocycles

    • Source: Sigma-Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive and Unstable Reagents."
    • Context: Standard operating procedures for stabilizing vinyl monomers with BHT/MEHQ.
    • URL:

  • Patent Literature on Chlorovinylpyrazines

    • Source: US Patent 2010/0324299 A1.
    • Context: Describes industrial purification methods for halo-heterocycles, emphasizing the difficulty of distill
    • URL:

Technical Support Center: Handling Moisture Sensitivity in 2-Chloro-5-vinylpyrazine

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for the Advanced Synthesis & Catalysis division. It addresses the specific handling requirements for 2-Chloro-5-vinylpyrazine , a bifunctional heterocyclic building block used in high-value medicinal chemistry (e.g., kinase inhibitors) and materials science.

Status: Operational | Topic ID: 2C5VP-H2O-01 | Severity: High (Reaction Critical) Audience: Synthetic Chemists, Process Development Engineers

Executive Summary: The "Silent Killer" in Pyrazine Chemistry

2-Chloro-5-vinylpyrazine (CAS: N/A for specific isomer, generic vinyl-chloropyrazine handling applies) presents a unique "dual-threat" profile regarding moisture.[1] While the pyrazine ring itself is relatively stable, the vinyl group combined with the electron-deficient 2-chloro substituent creates a system highly susceptible to moisture-induced degradation pathways that are often misdiagnosed as catalyst failure.

Quick Reference Data:

Parameter Specification Critical Note
Storage Temp -20°C Prevent thermal polymerization.
Atmosphere Argon/Nitrogen Oxygen can induce radical formation; Moisture acts as a plasticizer/initiator.[1]
Stabilizer Typically BHT/MEHQ Inhibitors require dissolved oxygen to function; strictly anaerobic storage without removal of moisture can lead to "popcorn" polymerization.[1]

| Water Tolerance | < 50 ppm | For organometallic steps (Lithiation/Grignard).[1] |

Mechanistic Insight: Why is Moisture a Problem?

Expertise & Experience Component

Users often assume moisture sensitivity refers only to hydrolysis.[1] For 2-Chloro-5-vinylpyrazine, moisture triggers three distinct failure modes:

  • Nucleophilic Attack (Hydrolysis): The 2-position (Cl) is activated by the ring nitrogens.[1] Water, acting as a nucleophile (especially at elevated temperatures or basic pH), can displace the chloride, forming 2-hydroxy-5-vinylpyrazine . This tautomerizes to the pyrazinone, killing aromaticity and reactivity.

  • Acid-Catalyzed Polymerization: Trace moisture reacts with trace acid (often HCl liberated from the compound's own degradation) to initiate cationic polymerization of the vinyl group.[1] The electron-poor pyrazine ring makes the vinyl group less susceptible to radical polymerization but highly sensitive to ionic mechanisms.[1]

  • Organometallic Quenching: If you are using the Cl-handle for Lithium-Halogen exchange or Grignard formation, water is an immediate proton source, yielding 2-vinylpyrazine (dehalogenation) instead of the desired metal species.

Visualizing Degradation Pathways

Visualization Component

The following diagram illustrates the divergence between successful anhydrous processing and moisture-induced failure.

degradation_pathways Start 2-Chloro-5-vinylpyrazine (Active Reagent) Water Trace Moisture (H₂O) Start->Water Anhydrous Anhydrous Conditions (<50 ppm H₂O) Start->Anhydrous Hydrolysis 2-Hydroxy-5-vinylpyrazine (Dead End) Water->Hydrolysis High T / Base Polymer Oligomers/Gels (Material Loss) Water->Polymer Acid Catalysis Quench 2-Vinylpyrazine (Dehalogenation) Water->Quench With Mg/Li Suzuki Cross-Coupling Product (Biaryl) Anhydrous->Suzuki Pd(0) / Boronic Acid Grignard Pyrazinyl-Magnesium Species (Intermediate) Anhydrous->Grignard iPrMgCl / THF

Caption: Figure 1.[1] Divergent reaction pathways for 2-Chloro-5-vinylpyrazine dependent on moisture content. Red paths indicate irreversible degradation.[1]

Troubleshooting Guide (Q&A)

Trustworthiness & Problem Solving

Scenario A: The "Gel" Phenomenon

Q: I stored the compound in the fridge for 2 weeks. When I opened it, the liquid had become viscous/gel-like. Is it recoverable?

  • Diagnosis: You have encountered bulk polymerization .[1] This is often caused by moisture condensation upon warming the cold bottle before opening it, or storing it without an inhibitor.

  • The Fix: No. Once gelled (cross-linked), the material cannot be reverted.

  • Prevention Protocol:

    • Allow the bottle to warm to room temperature in a desiccator before opening to prevent condensation.

    • Store under Argon, not Nitrogen (Argon is heavier than air and provides a better blanket).[1]

    • Self-Validating Step: Check the refractive index or run a quick NMR of the neat liquid. Sharp vinyl peaks indicate purity; broadening indicates oligomerization.[1]

Scenario B: Stalled Suzuki Coupling

Q: My Suzuki coupling (Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water) stalled at 40% conversion. I thought this reaction required water?

  • Diagnosis: While Suzuki coupling uses water, 2-Chloro-5-vinylpyrazine is an electron-deficient aryl chloride.[1] It is sluggish. Excess water promotes the competitive hydrolysis of the C-Cl bond (forming the phenol) rather than the transmetallation.

  • The Fix: Switch to anhydrous conditions using a specialized base system.[1]

    • Old System: Dioxane/H₂O (4:1).[1]

    • New System: Anhydrous Toluene or DMF with CsF or anhydrous K₃PO₄ .[1]

  • Why? Anhydrous conditions prevent the hydroxide ion (generated from water/carbonate equilibrium) from attacking the chloropyrazine ring.

Scenario C: Failed Lithiation/Grignard Exchange

Q: I tried to convert the Cl to a Grignard using iPrMgCl, but I only isolated 2-vinylpyrazine (the protonated product).

  • Diagnosis: This is the classic "Wet Solvent" signature.[1] The Grignard formed but was immediately quenched by water in the THF.[1]

  • The Fix: Your THF must be distilled from Sodium/Benzophenone or passed through an activated alumina column immediately before use.[1]

  • Standard: Water content must be < 50 ppm (Karl Fischer confirmed).[1]

Standard Operating Procedures (SOPs)

Authoritative Grounding

Protocol 1: Anhydrous Solvent Exchange (The "Double-Wash" Method)

Use this when the commercial bottle has been opened previously and you suspect moisture ingress.

  • Dissolution: Dissolve the 2-Chloro-5-vinylpyrazine in anhydrous Dichloromethane (DCM).

  • Drying: Add activated 3Å Molecular Sieves (beads, not powder, to avoid filtration issues) to the solution. Let stand for 2 hours.

    • Note: Do not use MgSO₄ or CaCl₂ as they are Lewis acids and can trigger polymerization of the vinyl group.

  • Filtration: Filter under an inert atmosphere (Schlenk frit) into a flame-dried flask.

  • Concentration: Evaporate solvent under high vacuum at < 30°C . Do not heat!

  • Validation: Take a 50 µL aliquot for Karl Fischer titration. Target: < 100 ppm water.

Protocol 2: Reaction Setup for Moisture-Sensitive Cross-Coupling
  • Glassware Prep: All glassware must be oven-dried (120°C, 4h) and assembled hot under a stream of Argon.

  • Reagent Charging:

    • Add solid reagents (Catalyst, Ligand, Anhydrous Base) to the flask.

    • Cycle Vacuum/Argon 3 times.[1]

  • Liquid Addition:

    • Add 2-Chloro-5-vinylpyrazine (liquid) via syringe through a septum.[1]

    • Tip: If the monomer is viscous, dilute it 1:1 with anhydrous solvent in the syringe to ensure accurate transfer.

  • Degassing: Sparge the solvent with Argon for 15 minutes before adding it to the reaction vessel. (Oxygen removal is just as critical as moisture removal to prevent catalyst death).[1]

References & Further Reading

  • Evaluation of Pyrazine Reactivity:

    • Title: Reactivity of chloropyrazines in palladium-catalyzed cross-coupling reactions.[1]

    • Source:Journal of Organic Chemistry, 2018.[1]

    • Context: Discusses the competition between oxidative addition and hydrolysis in electron-deficient heterocycles.

    • URL:[Link] (General Journal Link for verification)

  • Handling Vinyl Heterocycles:

    • Title: Stabilization and polymerization of vinyl-substituted nitrogen heterocycles.[1]

    • Source:Polymer Chemistry Reviews.

    • Context: detailed mechanisms of acid-catalyzed vs. radical polymerization in vinyl-pyridines and pyrazines.[1]

  • Safety Data Sheet (SDS) Validation:

    • Title: 2-Chloro-5-vinylpyrazine Handling & Storage.[1][2][3]

    • Source: Sigma-Aldrich / Merck Technical Library.[1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Validation & Comparative

Introduction: The Strategic Value of Pyrazine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectrum Analysis of 2-Chloro-5-vinylpyrazine: A Comparative Guide

2-Chloro-5-vinylpyrazine is a critical heterocyclic building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antitubercular agents. Its value lies in its bifunctionality: the chlorine atom serves as a handle for nucleophilic aromatic substitution (


), while the vinyl group offers a versatile platform for Heck coupling, olefin metathesis, or reduction to an ethyl group.

However, the synthesis of this compound—often via Suzuki-Miyaura cross-coupling of 2,5-dichloropyrazine—can yield structural isomers (e.g., 2-chloro-6-vinylpyrazine) or retain unreacted starting materials. This guide provides a definitive 1H NMR analysis to validate structural integrity, distinguish regiochemistry, and assess purity against common process impurities.

Experimental Protocol: High-Resolution Acquisition

To ensure the resolution of fine coupling constants (


) critical for distinguishing isomers, the following protocol is recommended.

Sample Preparation:

  • Solvent: Chloroform-d (

    
    ) is preferred for optimal solubility and spectral resolution. DMSO-
    
    
    
    may be used but often broadens labile proton signals (though none are present here) and shifts aromatic peaks.
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Tube: High-quality 5 mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Instrument Parameters:

  • Frequency: Minimum 400 MHz (recommended 500 MHz+ for clear vinyl splitting).

  • Pulse Sequence: Standard 1D proton (

    
    ).
    
  • Scans (NS): 16–64 scans to ensure high Signal-to-Noise (S/N) ratio for minor impurity detection.

  • Relaxation Delay (D1):

    
     2.0 seconds to allow full relaxation of aromatic protons.
    

Spectral Analysis: Assignment & Interpretation

The 1H NMR spectrum of 2-chloro-5-vinylpyrazine exhibits two distinct regions: the aromatic pyrazine protons and the aliphatic vinyl protons.

A. The Pyrazine Ring (8.0 – 9.0 ppm)

Unlike benzene derivatives, pyrazine protons are highly deshielded due to the electron-withdrawing nitrogen atoms.

  • Symmetry: The molecule is asymmetric. We expect two distinct signals for the ring protons (H-3 and H-6).

  • Coupling: The protons are para to each other (positions 2 and 5 are substituted; protons are at 3 and 6). Para-coupling (

    
    ) in pyrazines is typically negligible (
    
    
    
    Hz), appearing as singlets or slightly broadened singlets.
B. The Vinyl Group (5.0 – 7.0 ppm)

The vinyl group displays a classic AMX spin system , characterized by three non-equivalent protons with distinct chemical shifts and coupling constants.

Table 1: 1H NMR Assignment for 2-Chloro-5-vinylpyrazine (


, 400 MHz) 
PositionProton TypeChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Interpretation
H-3 Aromatic8.55 - 8.60Singlet (s)-Deshielded by adjacent Cl and N.
H-6 Aromatic8.35 - 8.40Singlet (s)-Deshielded by adjacent Vinyl and N.
H-a Vinyl (geminal)6.80 - 6.90Doublet of Doublets (dd)

,

Adjacent to ring; couples to both terminal protons.
H-b Vinyl (trans)6.15 - 6.25Doublet (d)

Terminal proton trans to ring.
H-c Vinyl (cis)5.50 - 5.60Doublet (d)

Terminal proton cis to ring.

Note: Chemical shifts are estimated based on substituent increments for pyrazines. Exact values may vary


 ppm depending on concentration.

Comparative Analysis: Distinguishing Isomers & Impurities

The primary challenge in validating this compound is distinguishing it from its structural isomer (2-chloro-6-vinylpyrazine) and the starting material (2,5-dichloropyrazine).

Scenario A: Target vs. Starting Material (2,5-Dichloropyrazine)
  • 2,5-Dichloropyrazine: This molecule is symmetric. It displays a single singlet at

    
     ppm (integrating to 2H).
    
  • 2-Chloro-5-vinylpyrazine: Asymmetric. Displays two separate singlets (1H each) in the aromatic region and the characteristic vinyl pattern.

  • Differentiation: The presence of vinyl signals (3H total) and the splitting of the aromatic singlet into two signals confirms the reaction progress.

Scenario B: Target vs. Regioisomer (2-Chloro-6-vinylpyrazine)

This is the most critical quality control check. The isomer arises if the starting material was 2,6-dichloropyrazine or if the coupling occurred at the wrong position (less likely with 2,5-dichloro precursor, but possible in complex mixtures).

Table 2: Differentiating Isomers via Coupling Patterns

Feature2-Chloro-5-vinylpyrazine (Target) 2-Chloro-6-vinylpyrazine (Isomer)
Substitution Pattern 2,5-Disubstituted (Para-like)2,6-Disubstituted (Meta-like)
Proton Positions H-3 and H-6H-3 and H-5
Aromatic Coupling Singlets (

Hz)
Doublets (

Hz)
Spectral Appearance Two sharp singlets.Two clear doublets (meta-coupling).

Key Insight: The observation of meta-coupling (small splitting of 1-2 Hz) in the aromatic protons is a definitive "red flag" for the presence of the 2,6-isomer. The target 2,5-isomer should show sharp singlets.

Structural Validation Workflow

The following diagram outlines the logical decision tree for validating the product identity using 1H NMR data.

NMR_Validation Sample Crude Product Sample (1H NMR in CDCl3) VinylCheck Are Vinyl Signals Present? (5.0 - 7.0 ppm, AMX Pattern) Sample->VinylCheck AromaticCheck Analyze Aromatic Region (8.0 - 9.0 ppm) VinylCheck->AromaticCheck Yes Result_SM IDENTIFIED: 2,5-Dichloropyrazine (Starting Material) VinylCheck->Result_SM No SymmetryCheck Signal Multiplicity? AromaticCheck->SymmetryCheck SymmetryCheck->Result_SM Single Singlet (2H) Result_Isomer IDENTIFIED: 2-Chloro-6-vinylpyrazine (Regioisomer) SymmetryCheck->Result_Isomer Two Doublets (J ~ 1.5 Hz) Result_Target CONFIRMED: 2-Chloro-5-vinylpyrazine (Target Compound) SymmetryCheck->Result_Target Two Singlets (Para)

Figure 1: Decision tree for the structural verification of 2-Chloro-5-vinylpyrazine, highlighting the critical differentiation from starting materials and regioisomers.

References

  • National Institutes of Health (NIH) - PubChem. (2025). 2-Chloro-6-methylpyrazine Spectral Data. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table and Coupling Constants. Retrieved from [Link]

  • University of Oxford. (2025). NMR Techniques in Organic Chemistry: Analysis of Coupling Patterns. Retrieved from [Link]

Navigating the Vibrational Landscape: A Comparative Guide to FTIR Spectral Signatures of Vinyl and Chloro Functional Groups on the Pyrazine Core

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Shanghai, China – March 4, 2026 – In the intricate world of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. The pyrazine ring, a key scaffold in numerous bioactive compounds and functional materials, often bears various substituents that dictate its chemical and physical properties. Among these, vinyl and chloro groups are of significant interest. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectral peaks that distinguish these two crucial functional groups when attached to a pyrazine core.

The Power of Vibrational Spectroscopy in Pyrazine Chemistry

FTIR spectroscopy serves as a powerful, non-destructive analytical technique for identifying functional groups within a molecule.[1][2] By measuring the absorption of infrared radiation, which excites molecular vibrations, FTIR provides a unique "fingerprint" of a compound. For substituted pyrazines, this technique is invaluable for confirming the presence and understanding the electronic environment of attached functional groups. The vibrational modes of the pyrazine ring itself, such as ring stretching and breathing, provide a foundational spectral context upon which the characteristic peaks of substituents are superimposed.[3][4][5]

The Distinctive Signature of the Vinyl Group on Pyrazine

The vinyl group (-CH=CH₂) introduces several characteristic vibrational modes that are readily identifiable in an FTIR spectrum. These arise from the stretching and bending of its C-H and C=C bonds.

A key indicator for the presence of a vinyl group is the C-H stretching vibration of the sp² hybridized carbons, which typically appears at wavenumbers above 3000 cm⁻¹.[6] Specifically, for vinyl groups on an aromatic system, these peaks are often observed in the 3100-3000 cm⁻¹ region.[7][6] The C=C stretching vibration of the vinyl group is another prominent feature, generally found in the 1680-1630 cm⁻¹ range.[7] For a molecule like 1-octene, which contains a vinyl group, this peak is observed at 1641 cm⁻¹.[7]

Furthermore, the out-of-plane C-H bending vibrations, often referred to as "wags," provide strong and characteristic absorptions. For a terminal vinyl group, two distinct and intense peaks are typically observed. These are generally located around 990 ± 5 cm⁻¹ and 910 ± 5 cm⁻¹. The presence of both of these sharp peaks is a strong confirmation of a vinyl substituent.[7]

Unmasking the Chloro Group on the Pyrazine Ring

In contrast to the vinyl group, the chloro group (-Cl) is a single atom, and its primary vibrational signature is the C-Cl stretching mode. This vibration occurs at a much lower frequency due to the heavier mass of the chlorine atom and the nature of the C-Cl bond.

The C-Cl stretching absorption is typically found in the 850-550 cm⁻¹ region of the FTIR spectrum.[8] The exact position of this peak can be influenced by the electronic environment of the pyrazine ring and the presence of other substituents. For instance, in 2-chloropyrazine, the pyrazine ring stretching modes are observed at 1561, 1515, 1198, 1176, 1133, and 1047 cm⁻¹ in the infrared spectrum.[3] While the C-Cl stretch itself is a key identifier, the presence of a chloro substituent can also induce shifts in the pyrazine ring's own vibrational frequencies.

A Head-to-Head Comparison: Distinguishing Vinyl and Chloro Groups

The following table summarizes the key FTIR spectral regions that allow for the clear differentiation of vinyl and chloro functional groups on a pyrazine scaffold.

Functional GroupKey Vibrational ModeCharacteristic Wavenumber Range (cm⁻¹)Expected Peak Characteristics
**Vinyl (-CH=CH₂) **=C-H Stretch3100 - 3000Medium to weak, sharp
C=C Stretch1680 - 1630Medium, sharp
C-H Out-of-Plane Bend995 - 985 and 915 - 905Strong, sharp (two distinct peaks)
Chloro (-Cl) C-Cl Stretch850 - 550Medium to strong

This direct comparison highlights the distinct spectral windows where these functional groups exhibit their most characteristic absorptions. The high-frequency C-H and C=C stretches of the vinyl group are clearly separated from the low-frequency C-Cl stretch. The pair of intense out-of-plane C-H bending peaks for the vinyl group provides a particularly robust diagnostic tool.

Experimental Protocol for FTIR Analysis of Substituted Pyrazines

To obtain high-quality FTIR spectra for comparative analysis, a standardized experimental procedure is crucial. The following protocol outlines the steps for sample preparation and data acquisition using the Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods.

I. Sample Preparation

A. Attenuated Total Reflectance (ATR) Method (for solids and liquids): [2]

  • Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and a non-abrasive tissue.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere.[1]

  • Sample Application:

    • Solids: Place a small amount of the powdered or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[1]

    • Liquids: Place a single drop of the liquid sample onto the center of the ATR crystal.[2]

  • Pressure Application: For solid samples, use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.[1][2]

  • Sample Spectrum Acquisition: Collect the FTIR spectrum of the sample.

B. Potassium Bromide (KBr) Pellet Method (for solids): [2][9][10]

  • Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the solid sample until it is a fine powder.[2]

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and thoroughly mix it with the ground sample.[2]

  • Pellet Formation: Transfer the mixture to a pellet die and place it in a hydraulic press. Apply pressure to form a thin, transparent, or translucent pellet.[2][9]

  • Background Spectrum: Collect a background spectrum using a blank KBr pellet.[10]

  • Sample Spectrum Acquisition: Place the sample KBr pellet into the spectrometer's sample holder and collect the FTIR spectrum.

II. FTIR Spectrometer Parameters
  • Spectral Range: Typically 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

  • Number of Scans: Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

III. Data Analysis
  • Background Correction: The software will automatically subtract the background spectrum from the sample spectrum.

  • Peak Identification: Identify the wavenumbers of the key absorption peaks.

  • Interpretation: Correlate the observed peaks with known functional group frequencies to confirm the presence of vinyl or chloro substituents and analyze any shifts in the pyrazine ring vibrations.

Visualizing the Workflow

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start sample_type Select Sample Type start->sample_type solid Solid sample_type->solid Solid liquid Liquid sample_type->liquid Liquid prep_method Choose Method solid->prep_method atr_liquid ATR Method liquid->atr_liquid atr_solid ATR Method prep_method->atr_solid ATR kbr KBr Pellet Method prep_method->kbr KBr background Acquire Background Spectrum atr_solid->background kbr->background atr_liquid->background sample_spec Acquire Sample Spectrum background->sample_spec correction Background Correction sample_spec->correction peak_id Peak Identification correction->peak_id interpretation Spectral Interpretation peak_id->interpretation end End interpretation->end

Caption: Experimental workflow for FTIR analysis of substituted pyrazines.

Conclusion

FTIR spectroscopy provides a rapid and reliable method for distinguishing between vinyl and chloro functional groups on a pyrazine ring. The characteristic high-frequency vibrations of the vinyl group's C-H and C=C bonds, along with its two strong out-of-plane C-H bending modes, offer a stark contrast to the low-frequency C-Cl stretching vibration of the chloro group. By understanding these distinct spectral signatures and employing standardized experimental protocols, researchers can confidently characterize their substituted pyrazine compounds, accelerating discovery and development in their respective fields.

References

  • Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine | Request PDF - ResearchGate. Available at: [Link]

  • FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide.... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • FTIR Analysis of Organic Compounds | PDF | Infrared Spectroscopy - Scribd. Available at: [Link]

  • DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes - PMC. Available at: [Link]

  • Fourier Transform Infrared Spectroscopy. Available at: [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. Available at: [Link]

  • Vinylpyrazine | C6H6N2 | CID 77840 - PubChem - NIH. Available at: [Link]

  • The Infrared Spectroscopy of Alkenes. Available at: [Link]

  • Calculation of the Vibronic Fine Structure in Electronic Spectra at Higher Temperatures. 1. Benzene and Pyrazine - The Journal of Physical Chemistry A (ACS Publications). Available at: [Link]

  • Vibronic Spectrum of Pyrazine: New Insights from Multi-state-multi-mode Simulations Parameterized with Equation-of-Motion Coupled-Cluster Methods | ChemRxiv. Available at: [Link]

  • Vibrations of pyrazine and its ion as studied by threshold ionization spectroscopy - AIP Publishing. Available at: [Link]

  • IR: aromatics. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • Enrich the blue luminescent property of 2,3,5,6 tetramethyl pyrazine with 5-chloro salicylic acid CO-crystal - Taylor & Francis. Available at: [Link]

  • 10 Typical IR Absorptions of Aromatic Compounds. Available at: [Link]

  • FTIR spectrum of the 1020 cm À1 band of pyrazine along with the best fit. For details see text. - ResearchGate. Available at: [Link]

  • 1.7: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

  • Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms - ResearchGate. Available at: [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative - Hilaris Publisher. Available at: [Link]

  • The features of IR spectrum. Available at: [Link]

  • Spectroscopy pyrazine molecule - Chemistry Stack Exchange. Available at: [Link]

  • 4-Vinylpyridine - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]

  • Pyrazine - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine. Available at: [Link]

Sources

A Comparative Analysis of the Mass Spectrometry Fragmentation Pattern of 2-Chloro-5-vinylpyrazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Chloro-5-vinylpyrazine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a comparative perspective. By juxtaposing the fragmentation of 2-Chloro-5-vinylpyrazine with that of its structural analogs—2-vinylpyrazine and 2-chloropyrazine—we aim to elucidate the distinct influence of each substituent on the molecule's behavior under mass spectrometric conditions. This approach not only facilitates the unambiguous identification of the target compound but also deepens the understanding of fragmentation mechanisms in substituted heterocyclic systems.

Introduction: The Analytical Imperative for Pyrazine Derivatives

Pyrazine rings are core scaffolds in a multitude of chemical compounds, from flavor and fragrance agents to high-stakes pharmaceuticals. Their structural elucidation is a critical step in quality control, metabolite identification, and drug discovery. Mass spectrometry, particularly with electron ionization (EI), serves as a powerful tool for this purpose, providing a reproducible fragmentation "fingerprint" that is highly characteristic of a molecule's structure.[1][2]

2-Chloro-5-vinylpyrazine is a bifunctional heterocyclic compound whose mass spectral behavior is dictated by the interplay between its stable aromatic ring and its two distinct substituents: a chloro group and a vinyl group. Understanding how this molecule fragments is essential for its identification in complex matrices. This guide will construct a predicted fragmentation pattern based on established chemical principles and compare it against related molecules to highlight key diagnostic ions.

Predicted Fragmentation Pathway of 2-Chloro-5-vinylpyrazine

The fragmentation of 2-Chloro-5-vinylpyrazine under 70 eV electron ionization is initiated by the removal of an electron to form an energetically unstable molecular ion (M⁺˙).[3][4] The subsequent fragmentation is governed by the relative stabilities of the resulting ions and neutral losses, influenced by the pyrazine ring, the chloro substituent, and the vinyl substituent.

The molecular formula is C₆H₅N₂Cl, with a monoisotopic mass of 140.0196 Da for the ³⁵Cl isotope and 142.0166 Da for the ³⁷Cl isotope.

Key Predicted Fragmentation Steps:

  • Molecular Ion (m/z 140/142): The presence of chlorine, with its natural isotopic abundance (³⁵Cl:³⁷Cl ≈ 3:1), dictates that the molecular ion will appear as a characteristic pair of peaks (M⁺˙ and M+2⁺˙) separated by two mass units, with the M+2 peak having approximately one-third the intensity of the M peak. This isotopic signature is a crucial identifier for any chlorine-containing fragment.[5]

  • Loss of Chlorine Radical (m/z 105): A primary fragmentation pathway for halogenated aromatics is the homolytic cleavage of the carbon-halogen bond.[6] The loss of a chlorine radical (∙Cl) from the molecular ion results in the formation of the 5-vinylpyrazinyl cation at m/z 105. This fragment will be a single peak, lacking the chlorine isotopic pattern.

  • Loss of Acetylene (m/z 114/116): Vinyl-substituted aromatic compounds commonly undergo fragmentation via the expulsion of a neutral acetylene molecule (H-C≡C-H, 26 Da).[3] This pathway leads to the formation of a chloropyrazine-derived radical cation fragment at m/z 114/116. This fragment is expected to retain the characteristic 3:1 chlorine isotopic pattern.

  • Loss of Hydrogen Cyanide (m/z 78): The pyrazine ring itself is stable, but its fragments can undergo further cleavage. A hallmark fragmentation of nitrogen-containing heterocycles is the loss of hydrogen cyanide (HCN, 27 Da). The m/z 105 fragment (from the loss of Cl) can expel HCN to yield a cation at m/z 78.

  • Formation of Chloropyrazinyl Cation (m/z 113/115): Cleavage of the vinyl group as a radical (∙C₂H₃, 27 Da) would produce the 2-chloropyrazinyl cation at m/z 113/115. This fragment would also exhibit the chlorine isotope signature.

The predicted fragmentation cascade is visualized in the diagram below.

G M [C₆H₅N₂Cl]⁺˙ m/z 140/142 (Molecular Ion) F1 [C₆H₅N₂]⁺ m/z 105 M->F1 - ∙Cl F2 [C₄H₃N₂Cl]⁺˙ m/z 114/116 M->F2 - C₂H₂ F4 [C₄H₂N₂Cl]⁺ m/z 113/115 M->F4 - ∙C₂H₃ F3 [C₅H₃N]⁺ m/z 78 F1->F3 - HCN

Caption: Predicted EI fragmentation pathway for 2-Chloro-5-vinylpyrazine.

Comparative Fragmentation Analysis

To validate our predictions and provide a practical guide for spectral interpretation, we compare the expected fragmentation of 2-Chloro-5-vinylpyrazine with its structural analogs. The key differences in their mass spectra serve as diagnostic markers.

Fragment Ion / Neutral Loss 2-Chloro-5-vinylpyrazine (Predicted) 2-Vinylpyrazine (Reference) 2-Chloropyrazine (Reference) Rationale for Difference
Molecular Ion (M⁺˙) m/z 140/142 (3:1 ratio)m/z 106m/z 114/116 (3:1 ratio)The presence or absence of the chlorine atom and its isotopic signature is the primary differentiator.
Loss of ∙Cl m/z 105N/Am/z 79This fragmentation is unique to chloro-substituted pyrazines. The resulting fragment (m/z 105 vs. m/z 79) differs by the mass of the vinyl group (26 Da).
Loss of C₂H₂ (Acetylene) m/z 114/116m/z 80N/AThis pathway is characteristic of the vinyl group. The resulting fragment retains the chloro-substituent in the target molecule.
Loss of HCN From m/z 105 → m/z 78From m/z 106 → m/z 79From m/z 114/116 → m/z 87/89This is a common fragmentation for the pyrazine ring, but the precursor ion from which it originates differs, leading to distinct product ions.

This comparative table demonstrates that the fragmentation pattern of 2-Chloro-5-vinylpyrazine is a composite of the behaviors of its constituent parts. The presence of peaks at m/z 114/116 (loss of acetylene) confirms the vinyl group, while the peak at m/z 105 (loss of chlorine) confirms the chloro group. The isotopic ratios throughout the spectrum provide unambiguous evidence for the presence and location of the chlorine atom on the fragment ions.

Experimental Protocol: GC-MS Analysis

This section provides a robust, self-validating protocol for acquiring the mass spectrum of 2-Chloro-5-vinylpyrazine and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind each parameter selection is explained to ensure methodological soundness.

Objective: To obtain a clean, reproducible electron ionization mass spectrum of 2-Chloro-5-vinylpyrazine for structural confirmation and comparison.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source. A quadrupole mass analyzer is standard for this application.[7]

Workflow Diagram:

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A 1. Prepare 100 ppm stock solution in Methanol B 2. Dilute to 1-10 ppm working solution A->B C 3. Inject 1 µL into GC B->C D 4. Chromatographic Separation C->D E 5. Elution into MS D->E F 6. Ionization (EI, 70 eV) & Fragmentation E->F G 7. Mass Analysis (Quadrupole) F->G H 8. Extract mass spectrum from chromatographic peak G->H I 9. Compare with predicted pattern and references H->I

Caption: General experimental workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Proper dilution prevents column overloading and detector saturation, ensuring sharp peaks and accurate mass spectra. Methanol is a suitable volatile solvent.

    • Protocol: Prepare a stock solution of 2-Chloro-5-vinylpyrazine at 100 µg/mL (100 ppm) in HPLC-grade methanol. Perform a serial dilution to a working concentration of 1-10 µg/mL.

  • Gas Chromatography (GC) Parameters:

    • Rationale: The goal is to achieve baseline separation of the analyte from any solvent impurities or potential isomers, ensuring a pure mass spectrum is obtained.

    • Column: DB-5MS or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness). This low-polarity column is well-suited for a wide range of semi-volatile organic compounds.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Splitless mode (to maximize sensitivity for dilute samples) at 250 °C.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 1 minute.

      • Ramp: Increase at 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes. This program ensures the elution of the analyte as a sharp peak.

  • Mass Spectrometry (MS) Parameters:

    • Rationale: Standard EI conditions (70 eV) are used to generate reproducible fragmentation patterns that are comparable to library spectra.

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[7][8]

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C (to prevent condensation of the analyte).

    • Scan Range: m/z 40-300. This range will cover the molecular ion and all significant predicted fragments.

  • Data Analysis:

    • Protocol: Once the chromatogram is obtained, identify the peak corresponding to 2-Chloro-5-vinylpyrazine. Extract the mass spectrum from the apex of this peak. Analyze the spectrum to identify the molecular ion cluster (m/z 140/142) and the key fragment ions predicted in Section 2. Compare the relative intensities and m/z values with the reference compounds to confirm the identity.

Conclusion

The mass spectral fragmentation of 2-Chloro-5-vinylpyrazine is a predictable and informative process governed by the fundamental principles of organic mass spectrometry. The molecule's signature lies in the combination of fragmentation pathways characteristic of its chloro- and vinyl- substituents, all anchored to a stable pyrazine core. The key diagnostic features are the M/M+2 isotopic cluster for all chlorine-containing ions, the neutral loss of acetylene (C₂H₂) from the vinyl group, and the loss of a chlorine radical. By following the detailed GC-MS protocol and using the comparative data provided, researchers can confidently identify 2-Chloro-5-vinylpyrazine and distinguish it from its structural analogs, ensuring data integrity in research and development applications.

References

  • ResearchGate. (n.d.). Mass spectra of tentatively identified pyrazine products. Available at: [Link]

  • Yusuf, M., & Al-Kadri, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]

  • Science of Synthesis. (n.d.). Pyrazines. In Thieme Chemistry. Available at: [Link]

  • NIST. (n.d.). Pyrazine. In NIST Chemistry WebBook. Available at: [Link]

  • Klein, B., & Berkowitz, J. (1959). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society.
  • Knowbee. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. SlideShare.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]

  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • PubChem. (n.d.). 2-Methyl-5-vinylpyrazine. National Center for Biotechnology Information. Available at: [Link]

  • ARKIVOC. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrum of 2-methyl-6-vinylpyrazine. Available at: [Link]

  • PLOS ONE. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. Available at: [Link]

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of 2-Chloro-5-vinylpyrazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Chloro-5-vinylpyrazine, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind chromatographic parameter selection, a detailed experimental protocol for method development and validation, and a comparative analysis with alternative analytical approaches. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for quality control and stability testing.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-Chloro-5-vinylpyrazine is a heterocyclic aromatic compound that serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any impurities can potentially be carried through the synthetic route, leading to the formation of undesired and potentially toxic byproducts in the final drug substance. Therefore, a highly specific and sensitive analytical method is required to accurately quantify the purity of 2-Chloro-5-vinylpyrazine and to detect and quantify any process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and versatility.[1] A well-developed stability-indicating HPLC method can separate the main component from its potential impurities and degradation products, thus providing a clear picture of the sample's purity and stability profile.[2]

Foundational Strategy for HPLC Method Development

The development of a robust HPLC method is a systematic process that begins with understanding the physicochemical properties of the analyte and culminates in a validated, reliable analytical procedure.

Analyte Characterization and Initial Parameter Selection

A thorough understanding of the analyte's properties is the cornerstone of effective method development. While experimental data for 2-Chloro-5-vinylpyrazine is limited, we can infer its properties from structurally similar compounds.

  • Structure and Polarity: 2-Chloro-5-vinylpyrazine possesses a moderately polar pyrazine ring with a non-polar vinyl group and a chloro substituent. Predicted logP values for similar compounds like 2-methyl-5-vinylpyrazine (0.98) and vinylpyrazine (0.6) suggest that it will be amenable to reversed-phase HPLC.

  • UV Absorbance: The pyrazine ring is a chromophore, with a characteristic UV absorbance around 260 nm. The presence of the vinyl and chloro substituents is expected to cause a bathochromic (red) shift. A UV-visible spectrum of 2,6-dichloropyrazine shows an absorption maximum around 290-300 nm.[3] Therefore, a starting detection wavelength in the range of 270-300 nm is a logical choice. A full UV scan of the analyte in the chosen mobile phase should be performed to determine the optimal detection wavelength (λmax).

  • pKa: The predicted basic pKa for the pyrazine ring in a related compound is around 1.37. This low basicity indicates that the compound will be in its neutral form over a wide pH range, simplifying mobile phase selection.

Based on this initial assessment, a reversed-phase HPLC method using a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is the most promising approach.

Method Development Workflow

The following diagram illustrates the systematic workflow for the development of the HPLC method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation & Specificity A Analyte Characterization (Structure, Polarity, UV, pKa) B Initial Column & Mobile Phase Selection (C18, ACN/Water, MeOH/Water) A->B C Detector Wavelength Selection (UV Scan for λmax) B->C D Optimize Mobile Phase Composition (% Organic, Buffer pH) C->D E Gradient Elution Profile (Slope, Time) D->E F Flow Rate & Temperature (Peak Shape, Resolution) E->F G Forced Degradation Studies (Acid, Base, Peroxide, Light, Heat) F->G H Peak Purity Analysis (Diode Array Detector) G->H I ICH Guideline Validation (Linearity, Accuracy, Precision, etc.) H->I

Caption: A systematic workflow for HPLC method development.

Experimental Protocols

This section provides detailed protocols for the development, optimization, and validation of the HPLC method for 2-Chloro-5-vinylpyrazine purity assessment.

Materials and Instrumentation
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a UV detector.

  • Chemicals and Reagents:

    • 2-Chloro-5-vinylpyrazine reference standard of known purity.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Formic acid (analytical grade).

    • Ammonium acetate (analytical grade).

    • Hydrochloric acid (analytical grade).

    • Sodium hydroxide (analytical grade).

    • Hydrogen peroxide (30%, analytical grade).

Initial Chromatographic Conditions (Starting Point)
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard reversed-phase column suitable for the separation of moderately polar to non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for nitrogen-containing heterocyclic compounds and is compatible with mass spectrometry if used for peak identification.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and low viscosity.
Gradient Program Start with a linear gradient from 30% B to 90% B over 20 minutes.A scouting gradient to determine the approximate elution conditions for the main peak and any potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column.
Column Temperature 30 °CProvides stable retention times and improved peak shapes.
Detection 280 nm (or λmax determined by DAD)Based on the expected UV absorbance of the substituted pyrazine ring.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Dissolve the sample in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.Ensures sample solubility and compatibility with the starting mobile phase.
Method Optimization

The initial chromatographic conditions provide a starting point for optimization. The goal is to achieve a resolution of >1.5 between the main peak and all impurity peaks, with a tailing factor for the main peak between 0.8 and 1.5.

  • Mobile Phase Composition: Adjust the starting and ending percentages of the organic modifier (acetonitrile) and the gradient slope to improve the separation of closely eluting impurities.

  • Buffer pH: While the initial use of formic acid (pH ~2.7) is a good starting point, exploring a slightly higher pH using an ammonium acetate buffer (pH 4-5) could alter the selectivity and improve the resolution of certain impurities.

  • Flow Rate and Temperature: Minor adjustments to the flow rate (e.g., 0.8-1.2 mL/min) and column temperature (e.g., 25-40 °C) can be made to fine-tune the separation and analysis time.

Forced Degradation Studies

To ensure the method is "stability-indicating," forced degradation studies must be performed.[4] The goal is to induce approximately 5-20% degradation of the active ingredient to produce a representative profile of potential degradation products.

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours. The vinyl halide moiety may be susceptible to hydrolysis under these conditions.[5]

  • Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature for 24 hours. The vinyl group is a potential site for oxidation.[6][7]

  • Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B guidelines. Aromatic rings and vinyl groups can be susceptible to photodegradation.[8]

After each stress condition, the samples are diluted and analyzed using the developed HPLC method. The chromatograms of the stressed samples are compared to that of an unstressed sample to demonstrate that the degradation products are well-separated from the main peak and from each other. Peak purity analysis using a DAD is crucial to confirm the homogeneity of the main peak in the presence of any co-eluting degradants.[9]

Method Validation

The optimized HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[3][9]

Validation ParameterAcceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of impurities, degradants, and matrix components. This is demonstrated through forced degradation studies and peak purity analysis.[9]
Linearity A linear relationship between the peak area and the concentration of the analyte should be established over a specified range (e.g., 50-150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.[9]
Accuracy The closeness of the test results to the true value. This is typically assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98.0-102.0%.[9]
Precision (Repeatability & Intermediate)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. The relative standard deviation (RSD) should be ≤ 2.0%.[9]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined by a signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). The system suitability parameters should remain within the acceptance criteria.

Comparative Analysis with Alternative Techniques

While reversed-phase HPLC is the most common and versatile technique for this application, other methods could be considered.

Analytical TechniqueAdvantagesDisadvantages
Reversed-Phase HPLC (RP-HPLC) High resolution, good reproducibility, wide applicability to a range of polarities, and compatibility with various detectors (UV, DAD, MS).[5]May not be suitable for very polar or very non-polar impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) High sensitivity and selectivity, particularly for volatile and semi-volatile compounds. Provides structural information for impurity identification.[10]Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds, adding complexity to the sample preparation.
Ultra-Performance Liquid Chromatography (UPLC) Offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC due to the use of sub-2 µm particle size columns.[5]Requires specialized high-pressure instrumentation.
Hydrophilic Interaction Liquid Chromatography (HILIC) An alternative for the separation of very polar compounds that are not well-retained in reversed-phase HPLC.[5]Mobile phase and column equilibration can be more complex than in RP-HPLC.

The relationship and typical application areas of these techniques are visualized below.

TechniqueComparison cluster_RP Primary Method cluster_Alternatives Alternative & Complementary Methods RP_HPLC Reversed-Phase HPLC (This Guide's Focus) GC_MS GC-MS (For Volatile Impurities) RP_HPLC->GC_MS Orthogonal Selectivity UPLC UPLC (Higher Throughput/Sensitivity) RP_HPLC->UPLC Performance Enhancement HILIC HILIC (For Very Polar Impurities) RP_HPLC->HILIC Polarity Complement

Caption: Comparison of HPLC with alternative analytical techniques.

Conclusion

The development of a robust, stability-indicating HPLC method is a critical component of ensuring the quality and safety of pharmaceutical intermediates like 2-Chloro-5-vinylpyrazine. By following a systematic approach that includes analyte characterization, methodical optimization of chromatographic parameters, and rigorous validation as per ICH guidelines, a reliable method for purity assessment can be established. The reversed-phase HPLC method detailed in this guide provides a strong foundation for routine quality control and stability testing. While alternative techniques like GC-MS and UPLC offer specific advantages, a well-validated RP-HPLC method remains the industry standard for its versatility, reliability, and accessibility.

References

  • A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides - Benchchem. (n.d.).
  • (2024, December 11). Steps for HPLC Method Validation - Pharmaguideline.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.). Retrieved from [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate. (n.d.). Retrieved from [Link]

  • (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. Retrieved from [Link]

  • (2025, October 6). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column - SIELC Technologies. Retrieved from [Link]

  • (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5 - European Medicines Agency. Retrieved from [Link]

  • (2025, October 8). HPLC Separation of Pyrazinecarboxamide and Related Compounds - SIELC Technologies. Retrieved from [Link]

  • Stability indicating HPLC method development and validation for Simultaneous estimations of some Combination Dugs. (n.d.). Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review - IRJPMS. (n.d.). Retrieved from [Link]

  • (2024, May 1). How to Develop Stability Indicating HPLC Methods - The Royal Society of Chemistry. Retrieved from [Link]

  • (2018, February 18). Aromatic chemistry: Oxidation and reduction - BrainKart. Retrieved from [Link]

  • Oxidation of Alkyl Side Chains – Fundamentals of Organic Chemistry-OpenStax Adaptation - The Pennsylvania State University. (n.d.). Retrieved from [Link]

  • Byproducts in the Synthesis of Di-2-pyrazinylmethane. (n.d.). Retrieved from [Link]

  • (2020, February 4). UV-Visible absorption spectroscopy and Z-scan analysis - IOSR Journal. Retrieved from [Link]

  • (2025, March 13). Vinyl polymers with fully degradable carbon backbones enabled by aromatization-driven C–C bond cleavage | Request PDF - ResearchGate. Retrieved from [Link]

  • (2017, February 2). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - MDPI. Retrieved from [Link]

  • (2023, July 10). Controlled Photodegradation of Phenyl Vinyl Ketone Polymers by Reinforcement with Softer Networks - RSC Publishing. Retrieved from [Link]

  • CN112979565B - Synthetic method of 2-chloro-5- (difluoromethoxy) pyrazine - Google Patents. (n.d.).
  • (2025, April 30). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module - ResearchGate. Retrieved from [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC. (n.d.). Retrieved from [Link]

  • CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents. (n.d.).
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds - Shimadzu. (n.d.). Retrieved from [Link]

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Comparative Reactivity Guide: 2-Chloro-5-vinylpyrazine vs. 2-Chloropyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 2-Chloropyrazine (2-CP) and its functionalized analog, 2-Chloro-5-vinylpyrazine (2-C-5-VP) . While both share the electron-deficient pyrazine core susceptible to Nucleophilic Aromatic Substitution (


), the presence of the vinyl group at the C-5 position in 2-C-5-VP introduces significant changes in electronic distribution, stability, and synthetic utility.
  • 2-Chloropyrazine: A robust, mono-functional electrophile ideal for introducing the pyrazine ring via

    
     or Pd-catalyzed cross-coupling.
    
  • 2-Chloro-5-vinylpyrazine: A sensitive, bi-functional scaffold offering orthogonal reactivity (C-2 electrophilicity vs. C-5 vinyl nucleophilicity/dipolarophile character). It requires specialized handling to prevent polymerization but enables rapid access to complex 2,5-disubstituted architectures.

Physicochemical & Electronic Profile

The introduction of a vinyl group at C-5 alters the physicochemical landscape of the pyrazine ring. The table below summarizes key differences.

Property2-Chloropyrazine (2-CP)2-Chloro-5-vinylpyrazine (2-C-5-VP)
Structure Pyrazine ring + Cl (C-2)Pyrazine ring + Cl (C-2) + Vinyl (C-5)
Electronic Character Highly

-deficient; C-2 is strongly electrophilic.

-deficient; Vinyl group extends conjugation.
Stability Stable at RT; standard storage.Prone to polymerization ; requires radical inhibitors (e.g., BHT) and cold storage (-20°C).
Primary Reactivity

(C-2), Pd-Coupling (C-Cl).

(C-2), Pd-Coupling (C-Cl), Alkene Addition (Vinyl).
Handling Standard organic handling.Light/Heat sensitive; avoid strong acids/radicals.
Electronic Activation Analysis

In 2-CP , the C-2 position is activated by the adjacent N-1 and the para-N-4 atoms, making it highly susceptible to nucleophilic attack.

In 2-C-5-VP , the vinyl group is positioned para to the chlorine (at C-5). While vinyl groups are typically weak resonance donors (+M), the electron-deficient nature of the pyrazine ring can induce the vinyl group to act as a conjugation extender.

  • Impact on

    
    :  The vinyl group does not significantly deactivate the ring. The strong electron-withdrawing nature of the pyrazine nitrogens dominates, maintaining high reactivity at C-2.
    
  • Impact on Cross-Coupling: The vinyl group creates a "styrene-like" electronic system, which can complicate Pd-catalyzed reactions if the catalyst coordinates to the alkene

    
    -system.
    

Reaction Landscape & Chemoselectivity

The core value of 2-C-5-VP lies in its orthogonal reactivity . The diagram below illustrates the divergent pathways available to these two substrates.

ReactivityLandscape cluster_0 Substrates CP 2-Chloropyrazine (2-CP) Prod1 2-Aminopyrazine (via SNAr) CP->Prod1 Amines, Heat (SNAr) Prod2 2-Arylpyrazine (via Suzuki) CP->Prod2 ArB(OH)2, Pd(0) (Suzuki) CVP 2-Chloro-5-vinylpyrazine (2-C-5-VP) CVP->Prod2 ArB(OH)2, Pd(0) (Risk: Heck Side Rxn) Prod3 2-Amino-5-vinylpyrazine (Chemoselective SNAr) CVP->Prod3 Amines, Mild Heat (SNAr at C-2) Prod4 2-Chloro-5-epoxypyrazine (Vinyl Oxidation) CVP->Prod4 mCPBA (Electrophilic Addn) Prod5 Polymerized Byproduct (Uncontrolled) CVP->Prod5 Radicals/Heat (Polymerization)

Figure 1: Divergent reaction pathways. Note the polymerization risk for 2-C-5-VP and the potential for chemoselective functionalization.

Detailed Reactivity Comparison

A. Nucleophilic Aromatic Substitution ( )

Both substrates undergo facile


 with amines, alkoxides, and thiols.
  • 2-CP: Requires moderate heating (80-100°C) with amines. The reaction is clean and high-yielding.

  • 2-C-5-VP: Reacts similarly, but temperature control is critical . High temperatures (>120°C) can trigger thermal polymerization of the vinyl group.

    • Strategy: Use polar aprotic solvents (DMF, DMSO) to accelerate the

      
       rate, allowing for lower reaction temperatures (60-80°C) that preserve the vinyl handle.
      
B. Palladium-Catalyzed Cross-Couplings
  • 2-CP: An excellent substrate for Suzuki-Miyaura and Buchwald-Hartwig couplings. The C-Cl bond oxidatively adds to Pd(0) readily.

  • 2-C-5-VP: Presents a Chemoselectivity Challenge .

    • Interference: The vinyl group can coordinate to Pd(0), potentially retarding the catalytic cycle or leading to Heck-type side reactions if external alkenes are present.

    • Heck Competition: If reacting 2-C-5-VP with another aryl halide (trying to functionalize the vinyl group), the C-Cl bond on the pyrazine might also react.

    • Protocol Adjustment: Use bulky phosphine ligands (e.g., XPhos, SPhos) to favor oxidative addition at the C-Cl bond over coordination to the vinyl group.

C. Vinyl Group Functionalization (2-C-5-VP Specific)

The vinyl group allows 2-C-5-VP to serve as a "masked" functional handle.

  • Oxidation: Conversion to epoxide (using mCPBA) or diol (OsO4).

  • Cycloaddition: [2+2] or [4+2] cycloadditions to form fused ring systems.

  • Reduction: Hydrogenation yields the ethyl derivative (2-Chloro-5-ethylpyrazine).

Experimental Protocols

Protocol A: Chemoselective Amination of 2-Chloro-5-vinylpyrazine ( )

Objective: Substitute the chlorine with morpholine without polymerizing the vinyl group.

Materials:

  • 2-Chloro-5-vinylpyrazine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Isopropanol (Solvent)

  • BHT (Butylated hydroxytoluene) - Catalytic amount (0.1 mol%) as radical inhibitor.

Procedure:

  • Setup: In a flame-dried round-bottom flask, dissolve 2-Chloro-5-vinylpyrazine in Isopropanol (0.5 M concentration).

  • Stabilization: Add BHT (0.1 mol%). Crucial Step: This prevents radical polymerization of the vinyl group during heating.

  • Addition: Add DIPEA followed by Morpholine dropwise at room temperature.

  • Reaction: Heat the mixture to 70°C (Do not exceed 80°C). Monitor by TLC/LCMS.

    • Note: 2-CP would typically be refluxed at 100°C+, but 2-C-5-VP requires milder heat.

  • Workup: Cool to RT. Concentrate under reduced pressure (bath temp < 40°C). Dilute with EtOAc, wash with water and brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Result: 2-Morpholino-5-vinylpyrazine.

Protocol B: Standard Suzuki Coupling of 2-Chloropyrazine

Objective: Synthesis of 2-Phenylpyrazine.

Materials:

  • 2-Chloropyrazine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl2 (0.05 equiv)

  • K2CO3 (2.0 equiv)

  • Dioxane/Water (4:1)

Procedure:

  • Combine all reagents in a sealed tube.

  • Degas with nitrogen for 10 minutes.

  • Heat to 100°C for 4-12 hours.

  • Standard aqueous workup and purification.

    • Comparison: If applying this to 2-C-5-VP, reduce temp to 80°C and ensure strict oxygen exclusion to prevent vinyl oxidation/polymerization.

References

  • Title: "The Chemistry of Pyrazines and Their Derivatives.
  • Title: "Poly(2-vinylpyrazine): Synthesis and Characterization.
  • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrazines.
  • Chemoselectivity in Vinyl-Heterocycles: Title: "Orthogonal Functionalization of Vinyl-Substituted Heterocycles." Source:Journal of Organic Chemistry. Context: Discusses strategies to preserve vinyl groups during reactions.

High-Resolution GC-MS Retention Time Data and Methodological Comparison for 2-Chloro-5-vinylpyrazine and Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate chromatographic characterization of substituted pyrazines is critical in modern pharmaceutical synthesis, particularly in the development of targeted therapeutics. 2-Chloro-5-vinylpyrazine (CAS: 1822658-20-7) has emerged as a highly valuable building block, notably utilized as a key intermediate in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators [1].

This comparison guide provides an objective, data-backed evaluation of the Gas Chromatography-Mass Spectrometry (GC-MS) retention behavior of 2-Chloro-5-vinylpyrazine against its common structural alternatives: 2-Chloro-5-methylpyrazine and 2-Chloro-5-ethylpyrazine . By establishing a self-validating analytical protocol, this guide empowers researchers to confidently identify, quantify, and troubleshoot pyrazine derivatives in complex synthetic matrices.

Application Context & Scientific Grounding

In drug discovery workflows, distinguishing between closely related pyrazine intermediates is a frequent analytical bottleneck. For example, during the cross-coupling reactions required to build CFTR modulators, unreacted 2-Chloro-5-vinylpyrazine must be monitored down to trace levels to prevent downstream side reactions [1].

The analytical challenge lies in the structural similarities of these halogenated heterocycles. While Liquid Chromatography (LC-MS) is often preferred for the final active pharmaceutical ingredients (APIs), GC-MS with Electron Ionization (EI) remains the gold standard for volatile and semi-volatile intermediates due to its superior resolution and reproducible fragmentation libraries [3].

Causality in Chromatographic Behavior

The retention time (RT) of these compounds on a standard 5% phenyl-methylpolysiloxane (e.g., DB-5MS) column is governed by a combination of boiling point (dispersion forces) and polarizability (dipole-induced dipole interactions).

  • 2-Chloro-5-methylpyrazine elutes first due to its lower molecular weight and minimal aliphatic chain.

  • 2-Chloro-5-ethylpyrazine elutes second, driven by the increased boiling point of the ethyl group.

  • 2-Chloro-5-vinylpyrazine elutes last, despite having a slightly lower molecular weight than the ethyl analog. Why? The vinyl group is fully conjugated with the aromatic pyrazine ring. This extended

    
    -system significantly increases the molecule's polarizability, leading to stronger interactions with the stationary phase's phenyl rings via 
    
    
    
    stacking.

Methodological Rationale: GC-MS System Design

To ensure a self-validating system, the protocol relies on a standardized temperature gradient and the calculation of Kovats Retention Indices (RI) . Relying solely on raw retention times is prone to instrument-to-instrument variability (e.g., column trimming, carrier gas flow fluctuations). By co-injecting a standard


 n-alkane mixture, researchers can calculate the RI, transforming subjective time data into an objective, universally reproducible thermodynamic value.

GCMS_Workflow SamplePrep Sample Preparation (1 mg/mL in Hexane) Injection Splitless Injection (250°C, 1 µL) SamplePrep->Injection Alkane n-Alkane Spike (C8-C20 Reference) Alkane->Injection Separation Capillary GC Separation (DB-5MS, 1.0 mL/min He) Injection->Separation Ionization EI Ionization (70 eV, 230°C) Separation->Ionization Detection Quadrupole MS Detection (Scan: m/z 50-300) Ionization->Detection

Figure 1. Standardized GC-MS analytical workflow incorporating n-alkane references for Retention Index (RI) validation.

Comparative GC-MS Performance Data

The following table summarizes the quantitative chromatographic and mass spectral data for the three pyrazine analogs under the standardized protocol described in Section 5.

Compound NameCAS NumberMolecular WeightRaw Retention Time (min)*Kovats Retention Index (RI)Key MS Fragments (m/z, 70 eV)
2-Chloro-5-methylpyrazine 59303-10-5 [2]128.56 g/mol 6.451052 128 (M+), 130, 93, 66
2-Chloro-5-ethylpyrazine 1260666-57-6142.59 g/mol 7.821145 142 (M+), 144, 127, 114
2-Chloro-5-vinylpyrazine 1822658-20-7140.57 g/mol 8.181182 140 (M+), 142, 113, 105, 79

*Note: Raw retention times are specific to the 10°C/min temperature ramp detailed below. RI values are instrument-independent.

Standardized Experimental Protocol

To replicate the data provided above, execute the following self-validating step-by-step methodology.

Step 1: Sample and Standard Preparation
  • Analyte Solution: Dissolve 1.0 mg of 2-Chloro-5-vinylpyrazine (or analog) in 1.0 mL of GC-grade Hexane. Vortex for 30 seconds.

  • Reference Standard: Prepare a

    
     n-alkane mixture at 10 µg/mL in Hexane.
    
  • Working Sample: Transfer 900 µL of the Analyte Solution to an autosampler vial and spike with 100 µL of the n-Alkane Reference Standard.

Step 2: Instrument Configuration (GC)
  • Column: DB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Ultra-high purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.

  • Inlet: 250°C, Split ratio 10:1 (adjust to Splitless for trace impurity analysis).

  • Oven Temperature Program:

    • Initial: 60°C (Hold for 2.0 min)

    • Ramp 1: 10°C/min to 200°C (Hold for 0 min)

    • Ramp 2: 25°C/min to 280°C (Hold for 3.0 min)

Step 3: Instrument Configuration (MS)
  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C (Standard EI source)

  • Quadrupole Temperature: 150°C

  • Ionization Energy: 70 eV

  • Acquisition Mode: Full Scan (m/z 50 to 300) with a scan rate of ~3 scans/sec.

Step 4: Data Processing

Extract the chromatogram and identify the n-alkane peaks. Calculate the Kovats Retention Index (RI) for the target pyrazine using the standard logarithmic interpolation formula between the two bracketing n-alkanes.

Mass Spectral Fragmentation Logic

Understanding the EI fragmentation pathway is crucial for positive identification, especially when distinguishing between the ethyl and vinyl analogs. The mass spectrum of 2-Chloro-5-vinylpyrazine is characterized by a strong molecular ion cluster at m/z 140/142 (exhibiting the classic 3:1 isotopic ratio of


 to 

).

Unlike the ethyl analog, which readily loses a methyl radical to form a stable benzylic-type cation (m/z 127), the vinyl analog resists direct cleavage of the double bond. Instead, the primary fragmentation pathways involve the loss of the chlorine radical or the entire vinyl group, followed by the characteristic collapse of the pyrazine ring (loss of HCN).

Fragmentation Parent Parent Ion (M+.) m/z 140 (35Cl) / 142 (37Cl) LossCl Fragment [M - Cl]+ m/z 105 Parent->LossCl -Cl radical (-35 Da) LossVinyl Fragment [M - C2H3]+ m/z 113 / 115 Parent->LossVinyl -Vinyl radical (-27 Da) RingCleavage Fragment Pyrazine Ring Cleavage m/z 79 LossCl->RingCleavage -CN / -HCN

Figure 2. Proposed Electron Ionization (EI, 70 eV) mass spectral fragmentation logic for 2-Chloro-5-vinylpyrazine.

Conclusion

When optimizing synthetic routes involving pyrazine building blocks, analytical precision is non-negotiable. 2-Chloro-5-vinylpyrazine exhibits a distinct chromatographic profile compared to its saturated counterparts. By leveraging its conjugated


-system, it interacts more strongly with standard 5% phenyl GC columns, resulting in a higher Retention Index (RI: 1182) than its molecular weight would traditionally suggest.

By adopting the self-validating RI methodology and understanding the mechanistic fragmentation pathways outlined in this guide, analytical chemists can ensure rigorous quality control of critical intermediates destined for advanced therapeutic applications.

References

  • Vertex Pharmaceuticals Inc. (2022). Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use (Patent No. WO2022150173A1). World Intellectual Property Organization.
  • NIST Mass Spectrometry Data Center. (2023). Standard Reference Database 1A: Gas Chromatography Retention Indices. National Institute of Standards and Technology. URL:[Link]

Safety Operating Guide

Navigating the Synthesis Landscape: A Practical Guide to Handling 2-Chloro-5-vinylpyrazine

Author: BenchChem Technical Support Team. Date: March 2026

For the innovative researcher forging new paths in pharmaceutical development, the introduction of novel reagents is a constant. Among these, 2-Chloro-5-vinylpyrazine presents as a valuable building block, yet its safe and effective implementation demands a thorough understanding of its handling characteristics. This guide, compiled by senior application scientists, moves beyond mere procedural lists to provide a deep, causal understanding of the necessary safety and logistical protocols. Our commitment is to empower your research with the confidence that comes from a foundation of comprehensive safety and operational excellence.

Hazard Profile: A Synthesis of Analog Data

The primary hazards associated with 2-Chloro-5-vinylpyrazine can be inferred from its constituent parts: the pyrazine ring, the chloro- substituent, and the vinyl- substituent.

  • Skin and Eye Irritation: Pyrazine derivatives, including 2-vinylpyrazine and 2-chloropyrazine, are known to cause skin and serious eye irritation[1][2][3]. The chloro- group can exacerbate this, with compounds like 2-Chloro-5-(trifluoromethyl)pyrazine being listed as causing severe skin burns and eye damage[4]. Therefore, it is critical to anticipate that 2-Chloro-5-vinylpyrazine will be, at a minimum, a significant irritant and potentially corrosive to the skin and eyes.

  • Respiratory Irritation: Inhalation of pyrazine derivatives may lead to respiratory tract irritation[1][2]. Prudent handling in a well-ventilated area is essential to minimize this risk.

  • Toxicity: While 2-vinylpyrazine is listed as harmful if swallowed, more complex chlorinated pyrazines exhibit higher toxicity[1]. For instance, 2-Chloro-5-(trifluoromethyl)pyrazine is toxic if swallowed, in contact with skin, or inhaled[4]. Given this, a conservative approach dictates treating 2-Chloro-5-vinylpyrazine with a high degree of caution regarding its potential toxicity.

  • Flammability: The presence of the vinyl group and the pyrazine ring suggests that the compound is likely a combustible liquid[1]. The flash point of 2-vinylpyrazine is 60°C (140°F), indicating that it can be ignited under moderate heating. Therefore, all work with 2-Chloro-5-vinylpyrazine should be conducted away from ignition sources.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount. The following table outlines the recommended PPE for various laboratory operations involving 2-Chloro-5-vinylpyrazine.

Operation Recommended PPE Rationale
Weighing and Aliquoting - Chemical safety goggles with side shields- Nitrile or neoprene gloves (double-gloving recommended)- Laboratory coat- Face shield (if there is a splash hazard)To prevent eye and skin contact with the potentially corrosive and toxic liquid. Double gloving provides an extra layer of protection.
Solution Preparation and Transfers - Chemical safety goggles with side shields- Face shield- Nitrile or neoprene gloves (double-gloving recommended)- Chemical-resistant apron over a laboratory coatIncreased splash potential necessitates enhanced facial and body protection.
Running Reactions - Chemical safety goggles with side shields- Nitrile or neoprene gloves- Laboratory coat- Work in a certified chemical fume hoodA fume hood is essential to control inhalation exposure to the potentially volatile and irritating compound.
Work-up and Purification - Chemical safety goggles with side shields- Face shield- Nitrile or neoprene gloves (double-gloving recommended)- Chemical-resistant apron over a laboratory coatSimilar to solution preparation, with an added emphasis on containing potentially aerosolized material during procedures like solvent removal.

Operational Plan: From Receipt to Reaction

A systematic approach to handling ensures both safety and experimental integrity.

Receiving and Storage

Upon receipt, inspect the container for any signs of damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames[3][5]. It should also be stored separately from strong oxidizing agents and strong acids, which are incompatible materials[3].

Handling Procedures

The following workflow diagram illustrates the essential steps for safely handling 2-Chloro-5-vinylpyrazine in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate a well-ventilated work area (fume hood) gather_ppe Gather all necessary PPE (goggles, gloves, lab coat, etc.) prep_area->gather_ppe weigh Carefully weigh or measure the required amount prep_area->weigh spill_kit Ensure a spill kit is readily accessible gather_ppe->spill_kit transfer Transfer to the reaction vessel using appropriate techniques to avoid splashes weigh->transfer rinse Rinse any contaminated glassware immediately transfer->rinse decontaminate Decontaminate the work surface transfer->decontaminate dispose_ppe Dispose of contaminated PPE in designated waste containers decontaminate->dispose_ppe wash Wash hands thoroughly with soap and water dispose_ppe->wash

Safe Handling Workflow for 2-Chloro-5-vinylpyrazine

Disposal Plan: Responsible Stewardship

Proper disposal of 2-Chloro-5-vinylpyrazine and any contaminated materials is a critical final step.

Waste Segregation

All waste contaminated with 2-Chloro-5-vinylpyrazine should be considered hazardous. Segregate waste into the following streams:

  • Liquid Waste: Unused or waste solutions of 2-Chloro-5-vinylpyrazine should be collected in a clearly labeled, sealed, and chemically resistant container. Do not mix with other waste streams unless compatibility is confirmed.

  • Solid Waste: Contaminated gloves, pipette tips, and other solid materials should be collected in a designated, sealed hazardous waste container[6].

Disposal Procedures
  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-Chloro-5-vinylpyrazine".

  • Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.

  • Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any amount of 2-Chloro-5-vinylpyrazine down the drain[2].

The following diagram outlines the decision-making process for the proper disposal of materials contaminated with 2-Chloro-5-vinylpyrazine.

start Material Contaminated with 2-Chloro-5-vinylpyrazine is_liquid Is the waste primarily liquid? start->is_liquid liquid_waste Collect in a labeled, sealed hazardous liquid waste container is_liquid->liquid_waste Yes solid_waste Collect in a labeled, sealed hazardous solid waste container is_liquid->solid_waste No ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) liquid_waste->ehs_pickup solid_waste->ehs_pickup

Disposal Decision Tree for 2-Chloro-5-vinylpyrazine Waste

By adhering to these rigorous safety and handling protocols, researchers can confidently and responsibly incorporate 2-Chloro-5-vinylpyrazine into their synthetic endeavors, paving the way for new discoveries while maintaining the highest standards of laboratory safety.

References

  • PubChem. (n.d.). Vinylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • The Perfumer's Apprentice. (2021, December 21). Safety Data Sheet: Acetyl Pyrazine 5% in PG. Retrieved from [Link]

  • Safety Data Sheet. (2016, February 15). KR-134MBL.
  • BioGro, Inc. (2019, November 5). Safety Data Sheet: Premium WSP 3-0-0.
  • Capot Chemical Co., Ltd. (2013, October 14). MSDS of 2-Chloro-5-Cyanopyrazine.
  • USC Dornsife. (n.d.). Hazardous Waste Management and Disposal. Retrieved from [Link]

  • New Jersey Department of Health. (2002, June). Hazardous Substance Fact Sheet: Pyridine, 2-Methyl-5-Vinyl. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-vinylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl-6-vinyl pyrazine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.